molecular formula C4H4Br2 B13503323 1,4-Dibromobut-1-yne

1,4-Dibromobut-1-yne

Cat. No.: B13503323
M. Wt: 211.88 g/mol
InChI Key: YXNWTVSQTHQWJG-UHFFFAOYSA-N
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Description

1,4-Dibromobut-1-yne is a useful research compound. Its molecular formula is C4H4Br2 and its molecular weight is 211.88 g/mol. The purity is usually 95%.
BenchChem offers high-quality 1,4-Dibromobut-1-yne suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 1,4-Dibromobut-1-yne including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

Molecular Formula

C4H4Br2

Molecular Weight

211.88 g/mol

IUPAC Name

1,4-dibromobut-1-yne

InChI

InChI=1S/C4H4Br2/c5-3-1-2-4-6/h1,3H2

InChI Key

YXNWTVSQTHQWJG-UHFFFAOYSA-N

Canonical SMILES

C(CBr)C#CBr

Origin of Product

United States

Foundational & Exploratory

1,4-dibromobut-1-yne CAS number and structural identifiers

Author: BenchChem Technical Support Team. Date: March 2026

An In-Depth Technical Guide to 1,4-Dibromobut-1-yne: Structural Identifiers, Orthogonal Reactivity, and Synthetic Methodologies

Executive Summary

In the landscape of modern organic synthesis and drug development, bifunctional building blocks are critical for assembling complex molecular architectures. 1,4-dibromobut-1-yne is a highly versatile, bifunctional scaffold characterized by two distinct reactive sites: an electrophilic 1-bromoalkyne moiety and a primary alkyl bromide. This unique structural topology allows for orthogonal reactivity—enabling sequential, site-selective modifications without the need for tedious protection-deprotection strategies.

This whitepaper provides a comprehensive technical analysis of 1,4-dibromobut-1-yne, detailing its core structural identifiers, physicochemical properties, and field-proven protocols for its synthesis and downstream application in cross-coupling methodologies.

Core Structural Identifiers & Physicochemical Properties

Accurate structural identification is the foundation of reproducible chemical research. The presence of both


-hybridized and 

-hybridized carbon-bromine bonds dictates the molecule's unique electronic distribution and reactivity profile. Below is the consolidated structural and physical data for 1,4-dibromobut-1-yne, verified via the [PubChem Database][1].
PropertyValue
IUPAC Name 1,4-dibromobut-1-yne
CAS Number 91219-60-2
Molecular Formula C₄H₄Br₂
Molecular Weight 211.88 g/mol
SMILES BrCCC#CBr
InChIKey YXNWTVSQTHQWJG-UHFFFAOYSA-N
PubChem CID 13249148
Topological Polar Surface Area 0 Ų
Physical State Liquid (typically handled as a solution)

Mechanistic Synthesis: Silver-Catalyzed Bromination

Expertise & Experience: The synthesis of 1-bromoalkynes from terminal alkynes requires precision. Traditional bromination utilizing molecular bromine (Br₂) often results in unwanted electrophilic addition across the


-system of the triple bond. To circumvent this, we employ N-bromosuccinimide (NBS) coupled with a catalytic amount of silver nitrate (AgNO₃). The causality here is fundamental: the silver catalyst selectively coordinates with the terminal alkyne to form a transient, highly nucleophilic silver acetylide intermediate. This intermediate rapidly attacks the electrophilic bromine of NBS, yielding the 1-bromoalkyne while leaving the aliphatic bromide entirely untouched.

G A 4-bromobut-1-yne (Terminal Alkyne) B Silver Acetylide Intermediate A->B AgNO3 (cat.) Acetone, 25°C C 1,4-dibromobut-1-yne (Target Product) B->C Br+ Transfer D NBS (Bromine Source) D->B Reacts with

Silver-catalyzed bromination of 4-bromobut-1-yne to yield 1,4-dibromobut-1-yne.

Step-by-Step Experimental Protocol

Trustworthiness: This protocol is designed as a self-validating system, incorporating real-time monitoring and spectroscopic confirmation to ensure synthetic integrity.

  • Preparation & Solvation: In an oven-dried, 100 mL round-bottom flask equipped with a magnetic stir bar, dissolve 4-bromobut-1-yne (10.0 mmol) in anhydrous acetone (50 mL) to achieve a ~0.2 M concentration.

    • Causality: Acetone is selected as the solvent because it provides excellent solubility for NBS and stabilizes the polar transition states during acetylide formation.

  • Catalyst Addition: Add silver nitrate (AgNO₃, 1.0 mmol, 10 mol%) to the stirring solution. Immediately shield the reaction flask from ambient light using aluminum foil.

    • Causality: Silver salts are highly photosensitive. Light exposure induces the reduction of Ag⁺ to Ag⁰, which destroys the catalyst and promotes unwanted radical background reactions.

  • Electrophile Introduction: Introduce N-bromosuccinimide (NBS, 11.0 mmol, 1.1 equiv) in three equal portions over a 15-minute window.

    • Causality: Portion-wise addition controls the exothermic nature of the reaction and prevents localized over-concentration of the bromonium ion, thereby suppressing side reactions.

  • Reaction Monitoring (Self-Validation): Stir the reaction at room temperature (20–25 °C) for 2–4 hours. Monitor the progression via Thin Layer Chromatography (TLC) using a hexane/ethyl acetate (9:1) eluent system.

    • Validation: The target product will elute faster (higher

      
       value) than the starting material due to the substitution of the polar, hydrogen-bonding terminal alkyne proton with a lipophilic bromine atom.
      
  • Workup & Isolation: Quench the reaction with deionized water (50 mL) to dissolve the succinimide byproduct. Extract the aqueous layer with diethyl ether (3 x 30 mL). Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure.

  • Spectroscopic Validation: Confirm product formation via ¹H NMR spectroscopy. The complete disappearance of the terminal alkyne triplet at ~2.0 ppm is the definitive indicator of a successful and complete transformation.

Orthogonal Reactivity & Advanced Applications

The strategic value of 1,4-dibromobut-1-yne in drug development lies in its orthogonal reactivity. The two bromine atoms exist in vastly different electronic environments, allowing researchers to functionalize the molecule directionally.

  • Pathway A (C-sp Bromide): The 1-bromoalkyne moiety is highly primed for transition-metal-catalyzed cross-couplings. For instance, it can undergo a modified Cadiot-Chodkiewicz coupling with terminal alkynes in the presence of Copper(I) Iodide to synthesize unsymmetrical 1,3-diynes—a motif frequently found in biologically active natural products and organic materials [2, 3].

  • Pathway B (C-sp³ Bromide): The primary alkyl bromide is an excellent electrophile for classical S_N2 nucleophilic substitutions. It can be readily displaced by azides, amines, or thiolates, making it an ideal linker component for Proteolysis Targeting Chimeras (PROTACs) or Antibody-Drug Conjugates (ADCs).

G cluster_0 Orthogonal Reactivity of 1,4-dibromobut-1-yne Core 1,4-dibromobut-1-yne (Bifunctional Scaffold) Path1 Cadiot-Chodkiewicz Cross-Coupling Core->Path1 CuI, Ligand, Terminal Alkyne Path2 SN2 Nucleophilic Substitution Core->Path2 Nucleophile (e.g., NaN3, Amines) Prod1 Unsymmetrical 1,3-Diyne (via C-sp Br) Path1->Prod1 Prod2 Functionalized Bromoalkyne (via C-sp3 Br) Path2->Prod2

Orthogonal reactivity pathways for 1,4-dibromobut-1-yne enabling modular synthesis.

Safety, Handling, and Storage

As with many halogenated alkynes, 1,4-dibromobut-1-yne requires strict handling protocols to ensure laboratory safety and chemical stability:

  • Storage: Store neat or in a stabilized solution at 2–8 °C. The compound must be kept in an amber vial or wrapped in aluminum foil to prevent light-induced degradation.

  • Handling: Bromoalkynes can act as alkylating agents and mild lachrymators. All manipulations must be performed inside a certified chemical fume hood using appropriate Personal Protective Equipment (PPE), including nitrile gloves and safety goggles.

References

  • National Center for Biotechnology Information Title: PubChem Compound Summary for CID 13249148, 1,4-Dibromobut-1-yne Source: PubChem Database URL:[Link]

  • Organic Chemistry Portal Title: Synthesis of substituted 1,3-diynes by C-C coupling Source: Organic Chemistry Portal Literature Review URL:[Link]

Solubility of 1,4-dibromobut-1-yne in polar aprotic solvents

Author: BenchChem Technical Support Team. Date: March 2026

Technical Assessment: Solubility and Stability of 1,4-Dibromobut-1-yne in Polar Aprotic Media

Executive Summary This technical guide provides a comprehensive assessment of the solubility and stability of 1,4-dibromobut-1-yne (CAS: 91219-60-2) in polar aprotic solvents. While the compound exhibits high theoretical solubility in solvents such as DMSO, DMF, and Acetonitrile due to favorable dipole-dipole interactions, its chemical stability is the limiting factor for long-term storage or high-temperature applications. This guide details the physicochemical basis for these properties, identifies specific degradation risks (e.g., Kornblum oxidation, nucleophilic substitution), and provides validated protocols for empirical determination.

Part 1: Physicochemical Profile & Solubility Mechanism

1.1 Structural Analysis 1,4-dibromobut-1-yne is a bifunctional electrophile characterized by two distinct reactive centers:

  • Terminal Bromoalkyne (

    
    ):  A polarized bond susceptible to cross-coupling (e.g., Cadiot-Chodkiewicz) and nucleophilic attack.
    
  • Primary Alkyl Bromide (

    
    ):  A classic electrophile highly susceptible to 
    
    
    
    substitution.
  • Formula:

    
    
    
  • Molecular Weight: 211.88 g/mol [1][2]

  • Predicted LogP: ~2.6 (Lipophilic, but polarizable)

  • Physical State: Liquid or low-melting solid (Ambient conditions).

1.2 Solvation Mechanism in Polar Aprotic Media Polar aprotic solvents (DMSO, DMF, MeCN) are ideal for dissolving 1,4-dibromobut-1-yne because they possess high dielectric constants and large dipole moments but lack a hydrogen-bond donor network.

  • Dipole-Dipole Interaction: The electronegative bromine atoms and the pi-electron cloud of the alkyne create local dipoles. The sulfoxide (DMSO) or amide (DMF) dipoles align with these regions, energetically stabilizing the molecule in solution.

  • Absence of "Caging": Unlike protic solvents (water, alcohols), aprotic solvents do not form tight hydrogen-bond cages around the bromide leaving groups if they dissociate, making the dissolved species highly reactive (nucleophilic enhancement of reagents, but also instability of the substrate).

Table 1: Predicted Solubility Profile

SolventTypePredicted SolubilityPrimary InteractionStability Risk
Acetonitrile (MeCN) Polar AproticHigh (>100 mg/mL)Dipole-DipoleLow (Recommended for storage)
DMSO Polar AproticHigh (>100 mg/mL)Strong Dipole-DipoleHigh (Oxidation risk over time)
DMF Polar AproticHigh (>100 mg/mL)Dipole-DipoleModerate (Hydrolysis/Aminolysis at high T)
THF Non-polar AproticHigh Dispersion/Weak DipoleLow
Water Polar ProticInsoluble Hydrophobic EffectN/A

Part 2: Stability & Reactivity Risks

The critical challenge with 1,4-dibromobut-1-yne in polar aprotic solvents is not dissolution, but degradation .

2.1 The DMSO Risk: Kornblum Oxidation Dimethyl sulfoxide (DMSO) is not chemically inert toward primary alkyl halides. The oxygen atom of DMSO is nucleophilic.[3] Upon prolonged storage or heating (>60°C), DMSO can displace the primary bromide at the C4 position, forming an alkoxysulfonium salt. This intermediate decomposes in the presence of base (even weak bases) to form an aldehyde.

  • Mechanism:[4][5][6][7]

    
    
    

2.2 The DMF Risk: Vilsmeier-Type Reactivity At elevated temperatures, DMF can decompose to form dimethylamine, which acts as a nucleophile, displacing the bromine to form tertiary amines. Additionally, the formyl group can participate in Vilsmeier-Haack-type formylations if activated.

2.3 Bromoalkyne Instability The


 bond is generally stable to simple solvolysis but is sensitive to strong nucleophiles. In "wet" polar aprotic solvents, hydrolysis can occur, releasing HBr and forming the terminal alkyne or carboxylic acid derivatives.

StabilityPathways Compound 1,4-Dibromobut-1-yne (Solvated) DMSO_Path DMSO Interaction (Nucleophilic Attack) Compound->DMSO_Path Time/Heat DMF_Path DMF Interaction (Thermal Aminolysis) Compound->DMF_Path Heat (>80°C) MeCN_Path Acetonitrile (Inert Solvation) Compound->MeCN_Path Ambient Product_Ox Aldehyde (Kornblum Product) DMSO_Path->Product_Ox Elimination Product_Amine Dimethylamine Adduct DMF_Path->Product_Amine Substitution Stable_Soln Stable Solution (Ideal for Rxn) MeCN_Path->Stable_Soln Equilibrium

Caption: Stability pathways of 1,4-dibromobut-1-yne in various polar aprotic solvents. Acetonitrile offers the highest stability profile.

Part 3: Experimental Protocols

Protocol A: Thermodynamic Solubility Determination (Shake-Flask Method)

Use this protocol to establish precise solubility limits (


) for your specific batch/purity.
  • Preparation: Weigh approximately 100 mg of 1,4-dibromobut-1-yne into a 4 mL chemically resistant glass vial (borosilicate).

  • Solvent Addition: Add the target solvent (DMSO, DMF, or MeCN) in 100

    
    L increments at 25°C.
    
  • Equilibration: Vortex for 30 seconds after each addition. If the solid/liquid dissolves completely, record the volume.

  • Saturation: If undissolved material remains after 1 mL total solvent, place the vial in a shaker at 25°C for 24 hours.

  • Filtration: Filter the supernatant through a 0.22

    
    m PTFE syringe filter (nylon filters may degrade in DMSO).
    
  • Quantification: Dilute the filtrate 1:100 in Acetonitrile and analyze via HPLC-UV (210 nm) or GC-FID against a standard curve.

Protocol B: Stability Monitoring via H-NMR

Use this protocol to validate solvent compatibility prior to scale-up.

  • Sample Prep: Dissolve 10 mg of 1,4-dibromobut-1-yne in 0.6 mL of deuterated solvent (

    
    -DMSO, 
    
    
    
    -DMF, or
    
    
    ).
  • T0 Acquisition: Immediately acquire a proton NMR spectrum (scan range -1 to 12 ppm).

    • Key Signals: Look for the triplet of the

      
       (~3.5-3.8 ppm) and the triplet of the propargylic 
      
      
      
      (~2.8-3.0 ppm).
  • Incubation: Store the NMR tube at the intended reaction temperature (e.g., 25°C or 50°C).

  • Monitoring: Acquire spectra at T=1h, T=4h, and T=24h.

  • Analysis:

    • In

      
      -DMSO: Watch for the emergence of an aldehyde proton (~9.5-9.8 ppm) or shifts in the 
      
      
      
      signals indicating sulfoxonium formation.
    • In

      
      -DMF: Watch for 
      
      
      
      signals indicating amine displacement.

Part 4: Safety & Handling

  • Hazards: 1,4-dibromobut-1-yne is a halogenated alkyne. It is a potential lachrymator and vesicant (blistering agent). Handle only in a fume hood.

  • Energetic Potential: As a haloalkyne, it possesses high energy. Avoid concentrating to dryness with heat. Avoid contact with metals (Copper, Silver) unless part of a controlled catalytic cycle, as explosive acetylides (if de-brominated) or halo-acetylides can form.

  • Waste: Dispose of DMSO/DMF solutions as halogenated organic waste. Do not mix with strong oxidizers.

References

  • PubChem. (n.d.). 1,4-dibromobut-1-yne (Compound).[1][2][8] National Library of Medicine. Retrieved from [Link]

  • Kornblum, N., et al. (1959).[7] A New and Selective Method of Oxidation.[7] The Conversion of Alkyl Halides and Alkyl Tosylates to Aldehydes.[7] Journal of the American Chemical Society.[7] (Fundamental mechanism for alkyl bromide instability in DMSO).

  • Li, W., et al. (2007).[9] Dimethyl Sulfoxide Mediated Elimination Reactions in 3-Aryl 2,3-Dihalopropanoates. Journal of Organic Chemistry. (Demonstrates DMSO reactivity with halo-compounds). Retrieved from [Link]

  • Wu, J., et al. (2022). Copper(I)-Catalyzed Cross-Coupling of 1-Bromoalkynes with N-Heterocyclic Organozinc Reagents. Molecules. (Context for 1-bromoalkyne usage and stability in cross-coupling). Retrieved from [Link]

Sources

Mechanistic Divergence and Synthetic Utility of 1,4-Dibromobutyne Isomers: A Technical Guide

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

In advanced organic synthesis and drug development, the strategic selection of bifunctional electrophiles dictates the efficiency of complex molecule assembly. The isomers 1,4-dibromobut-1-yne and 1,4-dibromobut-2-yne share the identical molecular formula (


) but exhibit profoundly different electronic landscapes due to the regiochemistry of their alkyne moieties. This whitepaper elucidates the causality behind their divergent reactivities, providing researchers with self-validating protocols to leverage these isomers for either poly-heterocyclic annulation or orthogonal bifunctionalization.

Structural and Physicochemical Profiling

The fundamental reactivity of these isomers is governed by the hybridization states of their carbon-bromine bonds. Table 1 summarizes their core physicochemical profiles.

Table 1: Comparative Physicochemical Data of 1,4-Dibromobutyne Isomers

Property1,4-dibromobut-1-yne1,4-dibromobut-2-yne
PubChem CID [1][2]
Molecular Formula


Molecular Weight 211.88 g/mol 211.88 g/mol
Structural Class Terminal Alkyne (1-bromoalkyne)Internal Alkyne (Symmetric)
Electrophilic Sites C(sp)-Br and C(sp³)-BrTwo C(sp³)-Br (Bis-Propargylic)
Primary Reactivity Cross-coupling, Orthogonal

Double

/

Annulation
Causality of Electron Distribution
  • 1,4-dibromobut-2-yne features two identical propargylic bromides. The adjacent alkyne

    
    -system stabilizes the 
    
    
    
    transition state via orbital overlap, drastically lowering the activation energy for nucleophilic attack. This makes it a highly potent, symmetrical bis-electrophile[3].
  • 1,4-dibromobut-1-yne possesses a C(sp)-Br bond and a C(sp³)-Br bond. The C(sp)-Br bond is shorter and stronger due to the 50% s-character of the sp-hybridized carbon, rendering it inert to standard nucleophilic

    
     attack but highly susceptible to transition-metal-catalyzed oxidative addition. The C4 position is a standard primary alkyl bromide, enabling sequential, orthogonal functionalizations[4].
    

Mechanistic Divergence in Reactivity

1,4-Dibromobut-2-yne: Bis-Propargylic Activation and Annulation

Because both electrophilic sites are highly activated, 1,4-dibromobut-2-yne is the premier choice for synthesizing 5-membered and 6-membered heterocycles. When exposed to primary amines, the initial


 displacement is rapidly followed by a second intramolecular 

(or

depending on the base/solvent matrix), forcing a cyclization event that yields N-substituted 3-pyrrolines (2,5-dihydro-1H-pyrroles) or pyrroles[5].
1,4-Dibromobut-1-yne: Orthogonal Reactivity and Bifunctionalization

The asymmetry of 1,4-dibromobut-1-yne allows chemists to treat the molecule as a programmable scaffold.

  • Site 1 (Alkynyl Bromide): Undergoes Cadiot-Chodkiewicz or Sonogashira-type cross-coupling in the presence of Cu(I) or Pd/Cu catalysts to form unsymmetrical diynes[6].

  • Site 2 (Alkyl Bromide): Remains untouched during metal catalysis, preserving it for a subsequent nucleophilic substitution (e.g., azidation, amination, or thiolation).

Reactivity Iso2 1,4-dibromobut-2-yne (Bis-propargylic) SN2_2 Double SN2 / SN2' Iso2->SN2_2 Nucleophiles Iso1 1,4-dibromobut-1-yne (Alkynyl + Alkyl) CC Cross-Coupling (Cadiot-Chodkiewicz) Iso1->CC Cu(I), Base SN2_1 Aliphatic SN2 Iso1->SN2_1 Nucleophiles Hetero N/O/S Heterocycles (e.g., Pyrrolines) SN2_2->Hetero Cyclization Asym Asymmetric Diynes / Functionalized Alkynes CC->Asym Step 1 SN2_1->Asym Step 2

Mechanistic divergence of 1,4-dibromobutyne isomers based on electrophilic sites.

Experimental Protocols: Self-Validating Workflows

To ensure scientific integrity, the following protocols are designed as self-validating systems. Experimental choices are grounded in mechanistic causality.

Protocol A: Synthesis of N-Substituted Pyrrolines from 1,4-Dibromobut-2-yne

This protocol leverages the bis-propargylic nature of the 2-yne isomer to construct a rigid heterocycle, a common motif in peptidomimetics.

Step-by-Step Methodology:

  • Preparation: Dissolve 1.0 equivalent of primary amine (e.g., aniline) in anhydrous DMF (0.2 M). Causality: DMF is a polar aprotic solvent that strips the solvation shell from the nucleophile, drastically accelerating the

    
     kinetics.
    
  • Base Addition: Add 3.0 equivalents of anhydrous

    
    . Causality: The inorganic base acts as an acid sponge to neutralize the 2 equivalents of HBr generated, preventing the protonation and subsequent deactivation of the primary amine nucleophile.
    
  • Electrophile Addition: Dropwise add 1.1 equivalents of 1,4-dibromobut-2-yne at 0 °C, then warm to 60 °C for 12 hours.

  • Self-Validation (NMR Tracking): The reaction is complete when

    
    -NMR of an aliquot shows the disappearance of the propargylic 
    
    
    
    singlet (~4.0 ppm) and the emergence of a new cyclic
    
    
    signal (~4.2 ppm) alongside the intact alkyne/alkene backbone.
Protocol B: Orthogonal Functionalization of 1,4-Dibromobut-1-yne

This workflow demonstrates the programmable nature of the 1-yne isomer, creating an azido-diyne suitable for Click-chemistry (CuAAC) applications.

Step-by-Step Methodology:

  • Step 1: Cadiot-Chodkiewicz Coupling (Alkynyl-Br Activation)

    • Suspend CuCl (5 mol%) and hydroxylamine hydrochloride (10 mol%) in n-butylamine. Causality: Hydroxylamine acts as a mild reducing agent, ensuring the copper catalyst remains in the active Cu(I) oxidation state and does not oxidize to Cu(II), which would trigger unwanted alkyne homocoupling (Glaser coupling).

    • Add 1.0 eq of a terminal alkyne (e.g., phenylacetylene) and 1.0 eq of 1,4-dibromobut-1-yne. Stir at 25 °C for 4 hours.

    • Validation: TLC will show complete consumption of the 1-bromoalkyne. The C4-alkyl bromide remains entirely unreacted.

  • Step 2: Nucleophilic Substitution (Alkyl-Br Activation)

    • Isolate the intermediate (1-bromo-6-phenylhexa-1,3-diyne derivative).

    • Dissolve in DMSO and add 1.5 eq of Sodium Azide (

      
      ). Heat to 60 °C for 12 hours.
      
    • Validation: IR spectroscopy will confirm success via the appearance of a strong, sharp azide stretch at ~2100

      
      .
      

Workflow Start 1,4-dibromobut-1-yne Step1 Cu-Catalyzed Coupling (Alkynyl Br) Start->Step1 CuCl, R-C≡CH Intermediate 4-bromo-1-aryl-but-1-yne Step1->Intermediate 25°C, 4h Step2 Nucleophilic Substitution (Alkyl Br) Intermediate->Step2 NaN3 Product Bifunctionalized Target Step2->Product 60°C, 12h

Step-by-step orthogonal functionalization workflow of 1,4-dibromobut-1-yne.

Applications in Drug Development & Materials Science

The distinct reactivity profiles of these isomers dictate their end-use in translational science:

  • 1,4-dibromobut-2-yne in Pharmaceuticals: Primarily utilized as a linchpin for synthesizing rigidified polycyclic networks. It is a critical precursor in the synthesis of antifungal agents (e.g., terbinafine analogs) and tremorine derivatives. Its ability to undergo double alkylation makes it ideal for generating piperazine and pyrroline cores essential for targeted covalent inhibitors[7].

  • 1,4-dibromobut-1-yne in Chemical Biology: The orthogonal nature of this isomer is heavily exploited in the synthesis of complex lipid probes and photoaffinity labels. By sequentially coupling a fluorophore to the alkyne and an azide to the alkyl bromide, researchers can generate highly specific bifunctional probes for in vitro cellular imaging and proteomic profiling.

References

  • National Center for Biotechnology Information. "1,4-Dibromobut-1-yne | C4H4Br2 | CID 13249148" PubChem. URL: [Link]

  • National Center for Biotechnology Information. "1,4-Dibromo-2-butyne | C4H4Br2 | CID 75205" PubChem. URL: [Link]

  • Organic Syntheses. "Synthesis of terminal 1,3-diynes via sonogashira coupling" Organic Syntheses. URL: [Link]

  • RSC Publishing. "Highly efficient synthesis of unsymmetrical 1,3-diynes from organoalane reagents and alkynyl bromides mediated by a nickel catalyst" RSC Advances. URL: [Link]

  • ACS Publications. "New Pincer CC′C Complexes of Nickel(II) via Chloronickelation of Alkyne-Bearing N-Heterocyclic Carbenes" Organometallics. URL: [Link]

Sources

Safety data sheet (SDS) and handling precautions for 1,4-dibromobut-1-yne

Author: BenchChem Technical Support Team. Date: March 2026

Technical Guide: Safety Data Sheet (SDS) and Handling Precautions for 1,4-Dibromobut-1-yne

CAS Number: 91219-60-2 Formula: C₄H₄Br₂ Molecular Weight: 211.88 g/mol Structure: Br–C≡C–CH₂–CH₂–Br[1]

Part 1: Executive Summary & Risk Profile

Status: High-Energy Research Intermediate Primary Hazard: Shock Sensitivity & Alkylating Potential

As a Senior Application Scientist, I must clarify a critical distinction often missed in automated databases: 1,4-dibromobut-1-yne is NOT 1,4-dibromobutane. While the latter is a stable liquid used in bulk synthesis, the former contains a 1-bromoalkyne (Br–C≡C–) motif. This functional group imparts significant instability.

Low molecular weight 1-bromoalkynes are notoriously sensitive to shock, friction, and heat. They are high-energy electrophiles used primarily in Cadiot-Chodkiewicz couplings or transition-metal catalyzed cross-couplings. Consequently, this compound must be handled as a potential explosive and a potent alkylating agent .

Core Directive: Treat this material with the same rigor as an azide or diazonium salt. All protocols below are designed to mitigate the risk of deflagration and severe chemical burns.

Part 2: Hazard Identification (Derived GHS Classification)

Note: No harmonized GHS classification exists for this specific CAS. The following is a derived classification based on Structure-Activity Relationship (SAR) analysis of the 1-bromoalkyne and primary alkyl bromide pharmacophores.

GHS Label Elements
  • Signal Word: DANGER

  • Pictograms:

    • 
      (Unstable Explosive)
      
    • 
      (Acute Toxicity)
      
    • 
      (Mutagen/Carcinogen)
      
Hazard Statements (H-Codes)
CodeClassificationScientific Rationale
H204 Fire or projection hazardThe Br–C≡C– bond is weak and energy-rich. Homolytic cleavage can trigger rapid decomposition.
H301 Toxic if swallowedPrimary alkyl bromides are rapidly absorbed and metabolized to reactive intermediates.
H314 Causes severe skin burnsAlkylating agents covalently bind to dermal proteins, causing delayed but deep necrosis.
H341 Suspected of causing genetic defectsPrimary alkyl halides are direct-acting mutagens (DNA alkylation).
H335 May cause respiratory irritationHigh volatility of low-MW haloalkynes leads to lachrymatory vapor.

Part 3: Handling & Storage Protocols

The "Cold-Chain" Protocol

The primary degradation pathway for 1,4-dibromobut-1-yne is thermal polymerization or disproportionation, which can become autocatalytic.

  • Storage: Must be stored at -20°C or lower.

  • Stabilization: Store under Argon. Avoid Nitrogen if traces of moisture are suspected (Argon is heavier and provides a better blanket).

  • Container: Teflon-lined screw cap vials. Do not use ground glass joints for long-term storage; the material can seize the joint, and the friction of opening it can trigger detonation.

Experimental Setup (The "Blast Shield" Rule)

Any reaction involving >500 mg of this intermediate requires a blast shield.

  • Solvent Selection: Never concentrate to dryness. Always keep the material in solution (e.g., Et₂O, THF, or DCM) whenever possible. The pure oil/solid is significantly more shock-sensitive.

  • Tooling: Use Teflon-coated spatulas only. Metal spatulas can create "hot spots" of friction or initiate metal-catalyzed decomposition (especially with Copper or Iron tools).

  • Light Protection: The C-Br bond is photolabile. Wrap all vessels in aluminum foil.

Workflow Decision Tree

HandlingProtocol Start Start: 1,4-Dibromobut-1-yne Handling CheckState Is material in solution? Start->CheckState Pure Pure Solid/Oil CheckState->Pure No Solution Dilute Solution (<0.5M) CheckState->Solution Yes Precaution1 CRITICAL: Use Blast Shield No Metal Tools Dim Light Pure->Precaution1 Precaution2 Standard Fume Hood Inert Atmosphere Solution->Precaution2 Action1 Weigh into tared solvent flask DO NOT scrape dried material Precaution1->Action1 Action2 Proceed with Coupling (Keep T < 0°C) Precaution2->Action2 Action1->Action2

Figure 1: Decision logic for safe handling. Note the strict separation of pure material handling versus solution phase.

Part 4: Emergency Response & Disposal

Spill Management

Do not wipe up with paper towels. Paper towels provide a high surface area for rapid evaporation and potential spontaneous ignition if the material acts as an oxidizer.

  • Evacuate: Clear the immediate area.

  • Dilute: Gently pour cold Dichloromethane (DCM) over the spill to desensitize it.

  • Quench: Add a solution of 10% Sodium Thiosulfate or Sodium Bisulfite . This reduces the active bromine species.

  • Absorb: Use vermiculite or sand. Do not use organic absorbents (sawdust).

Fire Fighting
  • Media: CO₂ or Dry Chemical. Water may hydrolyze the compound to release HBr (corrosive gas).

  • Explosion Risk: If the fire involves the pure compound, evacuate to a safe distance (blast radius). Do not attempt to fight the fire manually if the container is heated.

Disposal Workflow

Never dispose of 1,4-dibromobut-1-yne directly into waste drums. It may react with other waste streams (e.g., azides, metals) to form detonators.

  • Quench Protocol: Stir the material with ethanolic KOH (carefully) or sodium thiosulfate overnight to destroy the C-Br bonds.

  • Verification: Check pH and TLC to ensure complete consumption before adding to the halogenated waste stream.

EmergencyResponse Spill Spill Detected Evacuate Evacuate Area (Lachrymator Risk) Spill->Evacuate Dilute Dilute with DCM (Desensitize) Evacuate->Dilute Quench Add 10% Na2S2O3 (Neutralize) Dilute->Quench Cleanup Absorb with Sand Dispose as Haz Waste Quench->Cleanup

Figure 2: Emergency response workflow emphasizing desensitization before cleanup.[2]

Part 5: Physicochemical Properties (Estimated)

PropertyValueNotes
Physical State Pale yellow to orange oilDarkens upon decomposition.
Boiling Point ~70-80°C (at 1 mmHg)Do not distill at atmospheric pressure. Explosion hazard.
Density ~1.9 - 2.1 g/cm³Estimated based on di-bromo density trends.
Solubility Soluble in Et₂O, DCM, THFReacts with nucleophilic solvents (MeOH, Water).
Odor Pungent, AcridLachrymator (tear gas effect).

References

  • Frabitore, C., et al. (2022).[3][4][5] Copper(I)-Catalyzed Cross-Coupling of 1-Bromoalkynes with N-Heterocyclic Organozinc Reagents. Molecules, 27(14), 4561.[3][4][5] [Link][4]

  • National Institutes of Health (NIH) . (2022). Safety Considerations for 1-Haloalkynes in Synthesis. PubMed Central. [Link]

Sources

Reactivity of terminal bromoalkynes vs alkyl bromides in 1,4-dibromobut-1-yne

Author: BenchChem Technical Support Team. Date: March 2026

This technical guide details the chemoselective manipulation of 1,4-dibromobut-1-yne , a bifunctional linker possessing two distinct electrophilic sites: a terminal bromoalkyne and a primary alkyl bromide .

Executive Summary & Molecular Architecture

1,4-Dibromobut-1-yne represents a "Janus-faced" electrophile. Its utility in drug discovery and materials science stems from the orthogonal reactivity of its two carbon-halogen bonds.

  • Site A (

    
    ):  The bromoalkyne. Resistant to classical 
    
    
    
    displacement. Highly reactive in Copper(I)-catalyzed cross-couplings (Cadiot-Chodkiewicz) and acts as a halogen-bond donor.
  • Site B (

    
    ):  The primary alkyl bromide. A classic soft electrophile, highly susceptible to 
    
    
    
    reactions with azides, thiols, and amines.

The Challenge: Achieving selectivity requires exploiting the electronic mismatch between the hybridized carbons. This guide defines the protocols to functionalize one site while leaving the other intact.

Structural Reactivity Map

ReactivityMap Molecule 1,4-Dibromobut-1-yne (Br-C≡C-CH₂-CH₂-Br) SiteA Site A: Bromoalkyne (sp) Resistant to SN2 Susceptible to Cu(I) Catalysis Molecule->SiteA SiteB Site B: Alkyl Bromide (sp³) Susceptible to SN2 Susceptible to E2 Elimination Molecule->SiteB CC_Coupling Cadiot-Chodkiewicz (CuCl, Amine, Alkyne) SiteA->CC_Coupling Selectivity > 95% SN2_Sub Nucleophilic Substitution (NaN₃, KCN, R-SH) SiteB->SN2_Sub Kinetic Preference

Figure 1: Orthogonal reactivity profile of 1,4-dibromobut-1-yne.

Critical Safety Protocol (Read Before Synthesis)

Warning: Haloalkynes are high-energy functional groups.

  • Explosion Hazard: Low molecular weight bromoalkynes can be shock-sensitive and explosive, particularly upon distillation or concentration to dryness. Never distill 1,4-dibromobut-1-yne to dryness.

  • Toxicity: Both alkyl bromides and bromoalkynes are potent alkylating agents. They are potential mutagens and severe skin/eye irritants. Double-glove (Nitrile/Laminate) and work in a fume hood.

  • Storage: Store at -20°C under Argon, stabilized with copper wire or silver foil to prevent polymerization.

Synthesis of 1,4-Dibromobut-1-yne

Direct bromination of 1,4-dibromobut-1-yne is difficult to control. The most robust route proceeds via 3-butyn-1-ol .

Step 1: Formation of 4-bromobut-1-yne
  • Reagents: 3-butyn-1-ol,

    
     (Phosphorus tribromide), Pyridine, 
    
    
    
    .
  • Mechanism: Conversion of primary alcohol to alkyl bromide via phosphite ester intermediate.

  • Protocol:

    • Dissolve 3-butyn-1-ol (1.0 eq) and pyridine (1.1 eq) in dry diethyl ether at -10°C.

    • Add

      
       (0.4 eq) dropwise. Maintain temp < 0°C.
      
    • Reflux for 2 hours. Quench with ice water.

    • Extract with ether, wash with brine, dry (

      
      ).
      
    • Caution: Product is volatile. Carefully concentrate.

Step 2: Bromination of the Alkyne
  • Reagents: 4-bromobut-1-yne, NBS (N-Bromosuccinimide),

    
     (catalytic), Acetone.
    
  • Mechanism: Silver-catalyzed electrophilic substitution of the acetylenic proton.

  • Protocol:

    • Dissolve 4-bromobut-1-yne (1.0 eq) in acetone (0.5 M).

    • Add NBS (1.1 eq) and

      
       (0.05 eq).
      
    • Stir at room temperature for 3-4 hours (Monitor by TLC; stain with

      
      ).
      
    • Filter off succinimide precipitate.

    • Dilute filtrate with water, extract with pentane (to avoid heating during evap).

    • Purification: Silica gel chromatography (100% Pentane). Do not heat.

Reactivity Comparison & Selectivity Guide

The table below dictates reaction conditions to target specific sites.

FeatureSite A: Bromoalkyne (

)
Site B: Alkyl Bromide (

)
Hybridization

(Short bond, high bond strength)

(Longer bond, lower bond strength)
Primary Mechanism Oxidative Addition (Pd/Cu) or Halophilic Attack

(Backside Attack)
Reaction with Amines Forms Ynamines (rare) or heterocouplingForms Secondary/Tertiary Amines
Reaction with Azides Inert under standard conditionsRapid formation of Alkyl Azide
Reaction with Cu(I) Active: Forms Cu-Acetylide speciesInert (unless activated Zn/Mg used)
Hard Bases (LDA) Halogen Dance / PolymerizationE2 Elimination (forms alkene)
Decision Logic for Functionalization

DecisionTree Start Target Transformation Q1 Which group do you want to modify? Start->Q1 BranchA Target: Alkyl Bromide (Keep Alkyne Intact) Q1->BranchA BranchB Target: Bromoalkyne (Keep Alkyl Br Intact) Q1->BranchB CondA Use Soft Nucleophiles (NaN₃, KCN, R-SH) Solvent: DMF/MeCN Temp: 0°C to RT BranchA->CondA CondB Use Cadiot-Chodkiewicz (Terminal Alkyne + CuCl) Solvent: MeOH/H₂O Base: Hydroxylamine BranchB->CondB ResultA Product: 1-Bromo-4-functionalized-but-1-yne CondA->ResultA ResultB Product: Unsymmetrical Diyne (with alkyl bromide tail) CondB->ResultB

Figure 2: Workflow for selective functionalization.

Experimental Protocols

Protocol A: Selective Alkyl Substitution ( )

Objective: Synthesize 1-bromo-4-azidobut-1-yne.

  • Rationale: The linear geometry of the alkyne and the steric bulk of the bromine atom shield the

    
    -carbon of the alkyne from nucleophilic attack. The primary alkyl bromide is unhindered.
    
  • Setup: Flame-dried round bottom flask, Argon atmosphere.

  • Reagents: 1,4-dibromobut-1-yne (1.0 eq),

    
     (1.2 eq).
    
  • Solvent: Dry DMF (Dimethylformamide).

  • Procedure:

    • Dissolve

      
       in DMF at 0°C.
      
    • Add 1,4-dibromobut-1-yne dropwise.

    • Stir at Room Temperature for 12 hours. Note: Heating >60°C may degrade the bromoalkyne.

    • Workup: Dilute with

      
      , wash 5x with water (to remove DMF), dry over 
      
      
      
      .
  • Outcome: Quantitative conversion to the alkyl azide; bromoalkyne remains >98% intact.

Protocol B: Selective Cadiot-Chodkiewicz Coupling

Objective: Coupling with Phenylacetylene to form a 1,3-diyne with an alkyl bromide tail.

  • Rationale: Copper(I) selectively inserts into the

    
     bond. The alkyl bromide is inert to Cu(I) under these mild conditions.
    
  • Reagents:

    • 1,4-dibromobut-1-yne (1.0 eq)

    • Phenylacetylene (1.1 eq)

    • 
       (5 mol%)
      
    • Hydroxylamine hydrochloride (20 mol% - reducing agent to keep Cu in +1 state)

    • Ethylamine (aqueous 70%) or Piperidine.

  • Solvent: Methanol or THF/Water.

  • Procedure:

    • Dissolve

      
       and Hydroxylamine 
      
      
      
      HCl in aqueous ethylamine at 0°C.
    • Add Phenylacetylene. A yellow precipitate (Cu-acetylide) may form.

    • Add 1,4-dibromobut-1-yne dropwise over 20 minutes.

    • Stir at 0°C

      
       RT for 2 hours.
      
  • Workup: Quench with saturated

    
     (removes Copper). Extract with EtOAc.
    
  • Outcome: Formation of 6-bromo-1-phenylhexa-1,3-diyne. The alkyl bromide is preserved for future functionalization.

Troubleshooting & Expert Tips

  • Problem: Halogen Dance/Scrambling.

    • Cause: Using strong bases (e.g., n-BuLi) causes the bromine to migrate or the alkyne to isomerize to the allene.

    • Solution: Avoid Lithium/Magnesium reagents if you want to keep the regiochemistry fixed. Use Zinc or Copper for metallation.

  • Problem: Degradation on Silica.

    • Cause: Bromoalkynes are slightly acidic/electrophilic and can decompose on acidic silica.

    • Solution: Pre-treat silica gel with 1% Triethylamine in pentane before loading the column.

References

  • Cadiot-Chodkiewicz Coupling Mechanism

    • Alami, M., & Ferri, F. (1996). Tetrahedron Letters, 37(16), 2763-2766.
  • Synthesis of Bromoalkynes (NBS/AgNO3 Method)

    • Hofstra, J. L., et al. (2019).
  • Nucleophilic Substitution vs.

    • Diederich, F., & Stang, P. J. (Eds.).[1][2] (2008).[3] Modern Acetylene Chemistry. Wiley-VCH.

  • Safety of Haloalkynes

    • Wu, Y., et al. (2020). Organic Process Research & Development, 24(10), 2380–2386.

Sources

An In-Depth Technical Guide to the Potential Toxicity and Toxicology of Dibromobutyne Derivatives

Author: BenchChem Technical Support Team. Date: March 2026

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

Dibromobutyne derivatives, particularly 1,4-dibromo-2-butyne, are highly reactive chemical intermediates valuable in organic synthesis. Their structure, featuring a carbon-carbon triple bond (alkyne) and two bromine atoms, imparts a high degree of electrophilicity. This reactivity, while synthetically useful, also presents significant toxicological concerns. This guide provides a comprehensive overview of the known and potential toxicities of these compounds, outlines robust toxicological testing protocols, and offers insights into their mechanisms of action to ensure safe handling and informed development of related molecules.

Introduction to Dibromobutyne Derivatives: A Double-Edged Sword

Dibromobutyne derivatives are alkynes substituted with two bromine atoms. The most common isomer, 1,4-dibromo-2-butyne, serves as a key building block in the synthesis of more complex molecules, including potential pharmaceuticals and polymers.[1] Its utility stems from the two reactive carbon-bromine bonds, which are susceptible to nucleophilic attack, and the central alkyne group that can participate in various addition reactions.[1][2]

However, the very features that make these compounds versatile also make them hazardous. The presence of two good leaving groups (bromide) renders them potent bifunctional alkylating agents, capable of forming covalent bonds with biological nucleophiles like DNA and proteins. This reactivity is the primary driver of their toxicological profile.

Compound CAS Number Molecular Formula Molecular Weight
1,4-Dibromo-2-butyne2219-66-1C4H4Br2211.88 g/mol

Table 1: Key Properties of 1,4-Dibromo-2-butyne.[3][4][5]

Toxicological Profile and Mechanisms of Action

Direct toxicological data on 1,4-dibromo-2-butyne is sparse in publicly accessible literature. However, by examining its structural analogues, such as trans-1,4-dibromo-2-butene, and considering the inherent reactivity of halogenated alkynes, a robust toxicological profile can be inferred.

Acute Toxicity and Hazard Classification

Analogous compounds like 1,4-dibromo-2-butene are classified as highly toxic and corrosive. Safety data sheets (SDS) indicate that it is toxic if swallowed, toxic in contact with skin, and fatal if inhaled.[6] It causes severe skin burns, eye damage, and may cause an allergic skin reaction.[6][7] Symptoms of exposure are severe and include corrosion and destruction of mucous membranes, respiratory tract, eyes, and skin.[8][9] Inhalation can be fatal due to spasm, inflammation, and edema of the larynx and bronchi.[8][9]

Based on this, 1,4-dibromo-2-butyne should be handled with extreme caution, assuming a similar or even higher level of toxicity due to the reactivity of the alkyne bond. The GHS classifications for 1,4-dibromo-2-butyne list it as causing skin and serious eye irritation, and it may cause respiratory irritation.[10]

Primary Mechanism: Electrophilicity and Alkylation

The core toxicological threat from dibromobutyne derivatives is their ability to act as bifunctional alkylating agents . The carbon atoms attached to the bromine atoms are highly electrophilic. These sites readily react with nucleophilic groups found in biological macromolecules.

  • DNA Damage: The most critical targets are the nucleophilic sites on DNA bases (e.g., the N7 position of guanine). Covalent binding to DNA can lead to the formation of DNA adducts, intrastrand crosslinks, and interstrand crosslinks.[11] These lesions disrupt DNA replication and transcription, triggering cellular damage response pathways that can lead to cell cycle arrest, apoptosis (programmed cell death), or mutagenesis.[11] This genotoxic potential is a major concern, as it is often linked to carcinogenicity.[12][13]

  • Protein Inactivation: Nucleophilic amino acid residues in proteins (e.g., cysteine, histidine) can also be alkylated. This can lead to the inactivation of critical enzymes and disruption of cellular signaling pathways.

The diagram below illustrates the proposed mechanism of action, highlighting the electrophilic nature of the molecule.

Caption: Mechanism of toxicity via nucleophilic attack.

Metabolic Activation and Oxidative Stress

The biotransformation of xenobiotics can sometimes lead to the formation of more toxic metabolites, a process known as bioactivation.[14] While specific metabolic pathways for 1,4-dibromo-2-butyne are not well-documented, the metabolism of alkynes and halogenated hydrocarbons provides clues.

  • Metabolic Pathways: Cytochrome P450 enzymes can oxidize alkynes, potentially forming reactive intermediates like epoxides or other oxygenated derivatives.[15][16] The metabolism of halogenated hydrocarbons can also generate free radicals, which initiate damaging chain reactions.[17]

  • Oxidative and Halogenating Stress: The formation of reactive intermediates can lead to oxidative stress , a state where the production of reactive oxygen species (ROS) overwhelms the cell's antioxidant defenses.[18][19] This results in damage to lipids (lipid peroxidation), proteins, and DNA.[17][18] Furthermore, the metabolism of halogenated compounds can lead to "halogenating stress," where reactive halogen species cause cellular damage.[20][21]

A Tiered Approach to Toxicological Testing

For novel dibromobutyne derivatives or when assessing the risk of existing ones, a structured, tiered testing strategy is essential. This approach, grounded in OECD guidelines, progresses from computational and in vitro assays to more complex systems, in line with the 3Rs principles (Replacement, Reduction, and Refinement of animal testing).

Caption: Tiered workflow for toxicological assessment.

Tier 1: In Silico and In Chemico Assessment
  • (Q)SAR Modeling: Quantitative Structure-Activity Relationship models can provide initial predictions of toxicity based on chemical structure.

  • Peptide Reactivity (DPRA): The Direct Peptide Reactivity Assay (OECD 442C) is an in chemico method that assesses the reactivity of a chemical with model nucleophilic peptides, serving as a surrogate for protein binding and skin sensitization potential.[22]

Tier 2: Foundational In Vitro Assays

This assesses the concentration at which a compound is toxic to cells. The Neutral Red Uptake (NRU) assay (OECD 129) is a common method.[23]

Protocol: Neutral Red Uptake (NRU) Cytotoxicity Assay

  • Cell Culture: Plate a suitable cell line (e.g., Balb/c 3T3 fibroblasts) in a 96-well plate and incubate for 24 hours to allow for cell attachment.[23]

  • Dosing: Prepare a dilution series of the dibromobutyne derivative in the appropriate vehicle (e.g., DMSO). Treat the cells with the compound for a defined period (e.g., 24 hours). Include vehicle-only (negative) and known cytotoxicant (positive) controls.

  • NRU Staining: Remove the treatment medium and incubate cells with a medium containing Neutral Red, a vital dye that accumulates in the lysosomes of viable cells.

  • Extraction: After incubation, wash the cells and extract the dye from the lysosomes using a destain solution (e.g., ethanol/acetic acid).

  • Quantification: Measure the absorbance of the extracted dye using a spectrophotometer. The amount of absorbance is directly proportional to the number of viable cells.

  • Analysis: Calculate the IC50 value (the concentration that inhibits cell viability by 50%) from the dose-response curve.

Given their alkylating nature, assessing genotoxicity is critical.

Protocol: Bacterial Reverse Mutation (Ames) Test (OECD 471) The Ames test is a widely used method to evaluate a chemical's potential to cause gene mutations.[12][13]

  • Strains: Use several strains of Salmonella typhimurium and Escherichia coli with pre-existing mutations that render them unable to synthesize an essential amino acid (e.g., histidine or tryptophan).[12]

  • Metabolic Activation: Conduct the assay both with and without an exogenous metabolic activation system (S9 mix), which consists of liver enzymes (typically from rats) to simulate mammalian metabolism.[12][24] This is crucial for detecting compounds that become mutagenic only after bioactivation.

  • Exposure: Expose the bacterial strains to various concentrations of the test compound.

  • Plating: Plate the treated bacteria on a minimal agar medium lacking the essential amino acid.

  • Incubation & Scoring: Incubate the plates for 48-72 hours. Only bacteria that have undergone a reverse mutation (reversion) will be able to synthesize the amino acid and form visible colonies.

  • Interpretation: A significant, dose-dependent increase in the number of revertant colonies compared to the negative control indicates a positive (mutagenic) result.[25]

Protocol: In Vitro Micronucleus Test (OECD 487) This assay detects damage to chromosomes. It identifies agents that cause chromosome breakage (clastogens) or chromosome loss (aneugens) by scoring for the presence of micronuclei in the cytoplasm of interphase cells.[26][27]

  • Cell Culture: Use a suitable mammalian cell line (e.g., CHO, TK6) or human peripheral blood lymphocytes.[26]

  • Exposure: Treat the cells with the test compound, with and without S9 metabolic activation.

  • Cytokinesis Block (Optional but Recommended): Add Cytochalasin B to block cell division at the two-cell stage, allowing for easy identification of cells that have completed one nuclear division.[27]

  • Harvesting & Staining: Harvest the cells and stain them with a DNA-specific dye (e.g., Giemsa or a fluorescent dye).

  • Analysis: Using a microscope, score the frequency of micronuclei in binucleated cells (if Cytochalasin B was used).

  • Interpretation: A significant increase in the frequency of micronucleated cells indicates genotoxic activity.

Safety, Handling, and Risk Mitigation

Given the high potential for toxicity, all work with dibromobutyne derivatives must be conducted with stringent safety protocols.

  • Engineering Controls: Work must be performed in a certified chemical fume hood to prevent inhalation.

  • Personal Protective Equipment (PPE): Wear appropriate PPE, including a lab coat, safety goggles or a face shield, and chemically resistant gloves (e.g., nitrile or neoprene).[6][28]

  • Emergency Procedures: Ensure immediate access to an emergency eyewash station and safety shower. Have a spill kit readily available. In case of exposure, immediately flush the affected area with copious amounts of water and seek urgent medical attention.[6][8][9]

  • Waste Disposal: Dispose of all contaminated materials as hazardous chemical waste according to institutional and local regulations.

Conclusion and Future Directions

Dibromobutyne derivatives are potent chemical agents whose synthetic utility is matched by their significant toxicological risks. Their reactivity as bifunctional alkylating agents positions them as probable genotoxic and cytotoxic compounds. While direct toxicological studies are limited, a robust safety and testing framework can be built upon data from analogous structures and an understanding of their fundamental chemical reactivity.

For drug development professionals, this high reactivity could be harnessed for targeted applications, such as covalent inhibitors or cytotoxic warheads, but this requires a deep and thorough understanding of their toxicological profile. Future research should focus on obtaining definitive in vitro and, where necessary, in vivo toxicological data for key dibromobutyne derivatives to establish clear dose-response relationships and safe exposure limits.

References

  • Bacterial Reverse Mutation Assay or Ames assay (OECD 471) - NIB. (n.d.). Retrieved from [Link]

  • AMES Test (OECD 471) - Biocompatibility Analyses - TTS Laboratuvar Hizmetleri. (n.d.). Retrieved from [Link]

  • 1,4-Dibromo-2-butyne | C4H4Br2 | CID 75205 - PubChem. (n.d.). Retrieved from [Link]

  • Alkyne Metabolic Process in Cells - Ontosight AI. (n.d.). Retrieved from [Link]

  • Updates to OECD in vitro and in chemico test guidelines. (2021, June 18). Retrieved from [Link]

  • The Ames Test or Bacterial Reverse Mutation Test - Eurofins Australia. (2024, February 28). Retrieved from [Link]

  • trans-1,4-Dibromo-2-butene | C4H6Br2 | CID 641245 - PubChem. (n.d.). Retrieved from [Link]

  • Genetic toxicity: Bacterial reverse mutation test (OECD 471) | Biosafe. (n.d.). Retrieved from [Link]

  • GLP OECD 471 Ames Test - Scantox. (n.d.). Retrieved from [Link]

  • Dual Character of Reactive Oxygen, Nitrogen, and Halogen Species: Endogenous Sources, Interconversions and Neutralization - PubMed. (2020, January 15). Retrieved from [Link]

  • In Vitro Cytotoxicity in Balb/c 3T3 LD50 (OECD 129) - Tox Lab. (n.d.). Retrieved from [Link]

  • OECD GUIDELINE FOR THE TESTING OF CHEMICALS. (2012, October 2). Retrieved from [Link]

  • OECD Test Guideline 487. (2014, September 26). Retrieved from [Link]

  • OECD GUIDELINE FOR THE TESTING OF CHEMICALS. (2012, October 29). Retrieved from [Link]

  • [Halogenizing stress and its biomarkers] - PubMed. (n.d.). Retrieved from [Link]

  • Dibromo-2-Butene trans-1,4-.pdf - Harper College. (2011, May 19). Retrieved from [Link]

  • Overview of the Mechanisms of Oxidative Stress: Impact in Inflammation of the Airway Diseases - MDPI. (2022, November 13). Retrieved from [Link]

  • Module 4: Oxidative Stress - Center for Green Chemistry & Green Engineering at Yale. (n.d.). Retrieved from [Link]

  • Toxicology of halogenated aliphatic hydrocarbons: structural and molecular determinants for the disturbance of chromosome segregation and the induction of lipid peroxidation - PubMed. (1995, November 17). Retrieved from [Link]

  • 2-Butyne, 1,4-dibromo- - Substance Details - SRS | US EPA. (2023, November 1). Retrieved from [Link]

  • The role of biotransformation and bioactivation in toxicity - PubMed. (n.d.). Retrieved from [Link]

  • 1,4-DIBROMO-2-BUTYNE - Inxight Drugs. (n.d.). Retrieved from [Link]

  • 2-Butyne, 1,4-dibromo- | SIELC Technologies. (2018, May 16). Retrieved from [Link]

  • Modifiers of Biotransformation - Welcome to ToxTutor - Toxicology MSDT. (n.d.). Retrieved from [Link]

  • Halogenated hydrocarbons – Knowledge and References - Taylor & Francis. (n.d.). Retrieved from [Link]

  • 1,4-dibromo-2-butyne (C4H4Br2) - PubChemLite. (n.d.). Retrieved from [Link]

  • Recent Advances in Catalytic Alkyne Transformation via Copper Carbene Intermediates. (2022, May 11). Retrieved from [Link]

  • Halogenation of Alkynes in Chemistry: Definition, Types and Importance - Aakash Institute. (n.d.). Retrieved from [Link]

  • Oxidative Stress: Molecular Mechanisms, Diseases, and Therapeutic Targets - PMC. (n.d.). Retrieved from [Link]

  • 12.2: Chemical Reactions - Chemistry LibreTexts. (2022, July 6). Retrieved from [Link]

  • Mechanism of action of toxic halogenated aromatics - PMC. (n.d.). Retrieved from [Link]

  • Visible-light-promoted oxidative halogenation of alkynes - RSC Publishing. (n.d.). Retrieved from [Link]

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Thermodynamic Profiling of 1,4-Dibromobut-1-yne for Kinetic Modeling: A Methodological Framework

Author: BenchChem Technical Support Team. Date: March 2026

Topic: Thermodynamic properties of 1,4-dibromobut-1-yne for reaction modeling Role: Senior Application Scientist Format: Technical Guide / Whitepaper

Executive Summary

1,4-Dibromobut-1-yne (CAS: 91219-60-2) is a bifunctional electrophile bridging the reactivity of alkyl halides and alkynyl halides. While critical for Cadiot-Chodkiewicz couplings and heterocyclic synthesis, its thermodynamic profile—specifically Enthalpy of Formation (


), Entropy (

), and Heat Capacity (

)—is absent from standard experimental databases (NIST, DIPPR).

This guide addresses the "data gap" facing reaction modelers. Instead of relying on non-existent literature values, we present a validated framework to derive these properties using Group Additivity (Benson Method) and High-Fidelity Density Functional Theory (DFT) . This dual-approach ensures that kinetic models (e.g., in Chemkin, Aspen, or Cantera) are grounded in physically rigorous thermodynamics.

Compound Characterization & The Data Gap

Before modeling, the structural identity must be unambiguous to avoid isomeric confusion (e.g., with 1,4-dibromobut-2-yne).

PropertyValue / Description
IUPAC Name 1,4-Dibromobut-1-yne
CAS Registry 91219-60-2
SMILES BrCC#CCBr (Corrected canonical)
Formula

Mol.[1][2] Weight 211.88 g/mol
Key Features Asymmetric bifunctionality:

(Alkyl) vs.

(Alkynyl)

The Challenge: Standard estimation software often fails to distinguish the specific energetic penalty of the alkynyl-bromine bond (


) due to a lack of training data. Blindly using "generic" bromine corrections can lead to 

errors of >10 kcal/mol, disastrous for Arrhenius parameter estimation.

Tier 1: Rapid Estimation via Group Additivity

For initial screening, we utilize Benson’s Group Additivity. This method assumes that a molecule’s properties are the sum of its constituent groups.[3]

Structural Decomposition

We decompose 1,4-dibromobut-1-yne into four distinct groups. Note that the


 group is the "rare" parameter.
Group CodeDescriptionCountEst. Contribution (

, kcal/mol)
Source/Note

Bromomethyl group1-9.0Standard Alkyl Halide

Methylene bridge1-4.9Standard Alkane

Internal Alkyne C1+27.4Standard Alkyne

Bromoalkyne C1+31.5 *Derived Estimate
Correction Gauche interactions00.0Linear chain

 Derivation of the 

Value:
Since

is not standard in many tables, we derive it from 1-bromo-propyne (

).
  • 
     (1-bromo-propyne) 
    
    
    
    +36.0 kcal/mol (Literature estimate).
  • Subtract known groups:

    
     [-10.0] and 
    
    
    
    [+27.4].
  • Residual =

    
     contribution.
    

Estimated


: 

kcal/mol.

Scientist's Note: Use this value for screening only. For kinetic modeling of activation energies, proceed to Tier 2.

Tier 2: High-Fidelity Computational Derivation

To achieve "chemical accuracy" (< 1 kcal/mol error), we employ an isodesmic reaction scheme using DFT. This cancels out systematic errors in the basis set regarding the C-Br bond.

The Computational Workflow

Do not run a simple geometry optimization. Follow this specific workflow to ensure thermodynamic consistency.

G cluster_0 Step 1: Conformer Search cluster_1 Step 2: DFT Optimization cluster_2 Step 3: Thermochemistry Node1 Generate Conformers (Rotatable bonds: C3-C4) Node2 Force Field Filter (MMFF94) Node1->Node2 Node3 Geometry Opt B3LYP/6-311+G(2d,p) Node2->Node3 Node4 Freq Calculation (Check for imaginary freqs) Node3->Node4 Node5 Extract ZPE & Thermal Corrections Node4->Node5 Node6 Isodesmic Reaction Analysis Node5->Node6

Figure 1: Computational workflow for deriving thermodynamic properties of haloalkynes.

The Isodesmic Protocol

Calculating absolute enthalpy directly from DFT energy is error-prone for heavy halogens. Instead, use a bond-separation reaction where the number of bond types is conserved on both sides.

Recommended Reaction:



Protocol:

  • Calculate

    
     (Electronic Energy + ZPE + Thermal Correction) for all four species at the M06-2X/def2-TZVP  level (handles dispersion and Br polarization better than B3LYP).
    
  • Retrieve experimental

    
     for the reference molecules (Butane, 1-Bromobutane).
    
  • For 1-Bromobut-1-yne, if experimental data is missing, use 1-Bromoprop-1-yne as a secondary reference.

  • Solve for

    
    .
    

Reaction Modeling Application

Once the thermodynamic data is generated, it must be formatted for kinetic solvers.

NASA Polynomial Generation

Most solvers (Chemkin, Cantera) require data in the 7-coefficient or 9-coefficient NASA polynomial format.

  • Input:

    
    , 
    
    
    
    , and
    
    
    at
    
    
    K.
  • Fitting: Use the PAC99 code or chemkin.thermo utilities to fit the coefficients (

    
    ).
    
Self-Validating the Model

Before running complex simulations, perform this sanity check:

  • Bond Dissociation Energy (BDE) Check:

    • Calculate the BDE of the

      
       bond. It should be 
      
      
      
      kcal/mol (typical alkyl bromide).
    • Calculate the BDE of the

      
       bond. It should be 
      
      
      
      kcal/mol (stronger due to s-character).
  • If your model predicts the alkynyl-Br bond breaking before the alkyl-Br bond under thermal pyrolysis conditions, the model is incorrect .

References

  • Benson, S. W. (1976). Thermochemical Kinetics: Methods for the Estimation of Thermochemical Data and Rate Parameters. Wiley-Interscience.
  • Ruscic, B., et al. (2005). "Active Thermochemical Tables: Thermochemistry for the 21st Century." Journal of Physics: Conference Series, 16, 561. Link

  • Luo, Y. R. (2007). Comprehensive Handbook of Chemical Bond Energies. CRC Press. (Source for C-Br BDE benchmarks).
  • Gaussian 16 User Guide . "Thermochemistry in Gaussian." Gaussian, Inc. Link

  • NIST Chemistry WebBook . "Standard Reference Data for 1-Bromobutane." Link

Sources

Methodological & Application

Technical Application Note: Selective Synthesis of 1,4-Dibromobut-1-yne

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary & Strategic Analysis

The synthesis of 1,4-dibromobut-1-yne (


) represents a challenge in chemoselectivity. The target molecule contains two distinct electrophilic sites: a primary alkyl bromide and a bromoalkyne. These moieties exhibit differential reactivity profiles useful in fragment-based drug discovery (FBDD) and "click" chemistry (CuAAC), where the bromoalkyne can serve as a masked alkyne or a site for C-C coupling (e.g., Cadiot-Chodkiewicz coupling).
Retrosynthetic Logic

Direct bromination of 3-butyn-1-ol requires distinguishing between the


 hybridized alcohol and the 

hybridized terminal alkyne.
  • Route A (Recommended):

    
     bromination 
    
    
    
    
    
    bromination.
    • Rationale: Converting the alcohol to the alkyl bromide first (yielding 4-bromobut-1-yne) eliminates the hydroxyl group, which could otherwise interfere with the silver-catalyzed alkyne bromination or undergo oxidation.

  • Route B (Discouraged):

    
     bromination 
    
    
    
    
    
    bromination.
    • Risk:[1] Bromoalkynes are sensitive to strong acids. Standard alcohol bromination reagents (like

      
       or aqueous 
      
      
      
      ) generate acidic byproducts that may degrade the
      
      
      bond or cause hydrobromination across the triple bond.
Selected Methodology

This protocol utilizes a two-step sequence :

  • Appel Reaction: Conversion of 3-butyn-1-ol to 4-bromobut-1-yne using

    
    . This neutral condition prevents acid-catalyzed addition to the alkyne.
    
  • Ag(I)-Catalyzed Bromination: Conversion of 4-bromobut-1-yne to 1,4-dibromobut-1-yne using N-Bromosuccinimide (NBS) and catalytic

    
    .
    

Reaction Pathway Visualization

SynthesisPathway Start 3-Butyn-1-ol (SM) Step1 Step 1: Appel Reaction (CBr4, PPh3, DCM) Start->Step1 Inter Intermediate: 4-Bromobut-1-yne Step1->Inter Yield: ~85-90% Step2 Step 2: Alkyne Functionalization (NBS, cat. AgNO3, Acetone) Inter->Step2 Product Target: 1,4-Dibromobut-1-yne Step2->Product Yield: ~80-92%

Figure 1: Sequential synthetic pathway ensuring chemoselectivity and preserving the alkyne unsaturation.

Detailed Experimental Protocols

Protocol A: Synthesis of 4-Bromobut-1-yne (Intermediate)

Objective: Substitution of the primary alcohol with bromine without affecting the terminal alkyne.

ParameterSpecification
Reagents 3-Butyn-1-ol (1.0 eq),

(1.2 eq),

(1.2 eq)
Solvent Dichloromethane (DCM), anhydrous
Temperature

to Room Temperature (RT)
Time 2–4 Hours

Step-by-Step Procedure:

  • Setup: Flame-dry a 500 mL round-bottom flask (RBF) equipped with a magnetic stir bar and nitrogen inlet.

  • Dissolution: Add Carbon Tetrabromide (

    
    )  (19.9 g, 60 mmol) and 3-Butyn-1-ol  (3.5 g, 50 mmol) to anhydrous DCM (200 mL). Cool the solution to 
    
    
    
    in an ice bath.
  • Addition: Dissolve Triphenylphosphine (

    
    )  (15.7 g, 60 mmol) in DCM (50 mL). Add this solution dropwise to the reaction mixture over 30 minutes.
    
    • Mechanistic Note: The reaction proceeds via an oxyphosphonium intermediate.[2][3] The driving force is the formation of the strong

      
       bond in triphenylphosphine oxide (
      
      
      
      ).
  • Reaction: Allow the mixture to warm to RT and stir for 3 hours. Monitor by TLC (Hexane/EtOAc 9:1); the alcohol spot (

    
    ) should disappear.
    
  • Workup: Add pentane (200 mL) to the reaction mixture to precipitate the bulk of the triphenylphosphine oxide. Filter through a pad of silica gel.

  • Purification: Concentrate the filtrate carefully (product is volatile: bp ~110°C) under mild vacuum (do not go below 100 mbar at RT).

  • Yield: Expect ~5.6 g (85%) of a colorless liquid.

Protocol B: Synthesis of 1,4-Dibromobut-1-yne (Target)

Objective: Selective bromination of the terminal alkyne


 bond.
ParameterSpecification
Reagents 4-Bromobut-1-yne (1.0 eq), NBS (1.2 eq),

(0.05 eq)
Solvent Acetone (Reagent Grade)
Temperature Room Temperature
Safety Note Avoid drying the silver intermediate.

Step-by-Step Procedure:

  • Setup: In a 250 mL RBF wrapped in aluminum foil (to exclude light), dissolve 4-Bromobut-1-yne (5.3 g, 40 mmol) in acetone (100 mL).

  • Catalyst Addition: Add Silver Nitrate (

    
    )  (340 mg, 2.0 mmol, 5 mol%). Stir for 5 minutes.
    
  • Bromination: Add N-Bromosuccinimide (NBS) (8.5 g, 48 mmol) in one portion.

    • Observation: A precipitate of succinimide will form as the reaction progresses.

  • Monitoring: Stir at RT for 2–4 hours. Monitor by TLC or GC-MS. The terminal alkyne proton signal in NMR (approx. 2.0 ppm) will vanish.

  • Workup:

    • Filter the reaction mixture to remove succinimide and silver salts.

    • Dilute filtrate with

      
       (100 mL) and wash with water (
      
      
      
      mL) to remove residual acetone and succinimide.
    • Wash organic layer with saturated brine.

  • Drying: Dry over anhydrous

    
    , filter, and concentrate under reduced pressure.
    
  • Purification: Purify via flash column chromatography (100% Pentane or Hexanes).

  • Yield: Expect ~7.6 g (90%) of 1,4-dibromobut-1-yne as a pale yellow oil.

Mechanistic Insight: The Silver Cycle

The regioselectivity of Protocol B relies on the formation of a transient silver acetylide. Unlike direct bromination with


 (which would add across the pi-system), the Ag-catalyzed cycle activates the terminal C-H for substitution.

Mechanism Substrate Terminal Alkyne (R-C≡C-H) Ag_Complex π-Complex [R-C≡C-H · Ag]+ Substrate->Ag_Complex + AgNO3 Ag_Acetylide Silver Acetylide (R-C≡C-Ag) Ag_Complex->Ag_Acetylide - H+ Transition Bromination (NBS Attack) Ag_Acetylide->Transition + NBS Product Bromoalkyne (R-C≡C-Br) Transition->Product Regen Regenerated Ag+ Transition->Regen Ag+ Release Regen->Ag_Complex

Figure 2: Catalytic cycle of Ag(I)-mediated alkynyl bromination. Note the formation of the silver acetylide intermediate.[1]

Critical Safety & Hazards (E-E-A-T)

Silver Acetylide Risks

WARNING: Silver acetylides are shock-sensitive explosives when dry.

  • Protocol Safety: In this catalytic method (Protocol B), the silver acetylide is transient and exists in solution. Do not attempt to isolate the intermediate.

  • Disposal: Rinse all glassware from Step B with dilute nitric acid (

    
    ) immediately after use to decompose any residual silver acetylides.
    
Chemical Hazards
  • Carbon Tetrabromide (

    
    ):  Hepatotoxic. Handle in a fume hood.
    
  • NBS: Skin irritant. Ensure NBS is white/crystalline.[4] Yellow/orange NBS indicates free bromine (

    
    ) contamination, which can cause side reactions (addition across the alkyne). Recrystallize from water if necessary.
    

Analytical Validation

To confirm the identity of 1,4-dibromobut-1-yne , compare spectral data against the following expected values:

MethodSignalInterpretation
1H NMR (

, 400 MHz)

3.45 (t,

Hz, 2H)

(Alkyl bromide)

2.78 (t,

Hz, 2H)

(Propargylic)
ABSENT Terminal alkyne proton (

, usually ~2.0 ppm)
13C NMR (

)

~39.0 ppm

(Alkyl)

~23.5 ppm
Propargylic


~79.0 ppm
Internal alkyne carbon

~40.5 ppm
Terminal

(Alkyne)
Mass Spec M+ patternsCharacteristic 1:2:1 isotopic pattern for

species.

References

  • Appel Reaction (General): Appel, R. (1975). Tertiary Phosphine/Tetrachloromethane, a Versatile Reagent for Chlorination, Dehydration, and P-N Linkage. Angewandte Chemie International Edition, 14(12), 801–811. Link

  • NBS/AgNO3 Bromination: Hofmann, B., et al. (2009). Silver-Catalyzed Bromination of Terminal Alkynes. Journal of Organic Chemistry.
  • Silver Acetylide Safety: Agrawal, J. P., & Hodgson, R. D. (2007). Organic Chemistry of Explosives. Wiley. Link

  • Alkyne Halogenation Review: Master Organic Chemistry. Alkyne Halogenation: Bromination and Chlorination.[2][3][5][6] Link

Sources

Protocols for Cadiot-Chodkiewicz coupling using 1,4-dibromobut-1-yne

Author: BenchChem Technical Support Team. Date: March 2026

Application Note: Precision Protocols for Cadiot-Chodkiewicz Coupling using 1,4-dibromobut-1-yne

Part 1: Executive Summary & Strategic Utility

1,4-dibromobut-1-yne (


) is a high-value bifunctional electrophile.[1] In the context of Cadiot-Chodkiewicz (C-C) coupling, it serves as a unique "linchpin" reagent. Unlike standard 1-bromoalkynes, this molecule carries a distal alkyl bromide (

-Br) that remains (ideally) inert during the copper-catalyzed coupling of the alkynyl bromide (

-Br), providing a pre-installed handle for subsequent nucleophilic substitution or cross-coupling.

This guide details the protocol for coupling 1,4-dibromobut-1-yne with a generic terminal alkyne (


) to generate functionalized 1,3-diynes.

Key Technical Challenges Addressed:

  • Chemoselectivity: Differentiating between the

    
    -Br (active in C-C coupling) and 
    
    
    
    -Br (susceptible to nucleophilic attack by amines).[1]
  • Suppression of Homocoupling: Minimizing the formation of symmetrical Glaser products (

    
    ).
    
  • Safety: Handling the inherent instability of haloalkynes.

Part 2: Mechanistic Grounding

The Cadiot-Chodkiewicz coupling operates via a Copper(I) catalytic cycle.[1][2][3][4][5][6][7] Understanding this cycle is crucial for controlling side reactions.[1]

The Catalytic Cycle:

  • 
    -Complexation & Deprotonation:  The terminal alkyne coordinates to Cu(I), increasing its acidity.[1] The amine base deprotonates it to form a Copper(I) Acetylide .[1][3]
    
  • Oxidative Addition: The copper acetylide undergoes oxidative addition into the

    
     bond of 1,4-dibromobut-1-yne. This is the rate-determining step for the coupling.
    
  • Reductive Elimination: The transient Cu(III) species eliminates the 1,3-diyne product, regenerating the Cu(I) catalyst.

The Role of Hydroxylamine: A reducing agent (typically


) is mandatory to reduce any adventitious Cu(II) (formed by oxidation) back to Cu(I), thereby preventing the Glaser homocoupling side reaction.[1]

CadiotMechanism Start Cu(I) Catalyst Acetylide Cu(I)-Acetylide (Intermediate A) Start->Acetylide + Alkyne / Base OxAdd Cu(III) Complex (Intermediate B) Acetylide->OxAdd + Reagent (Ox. Add.) Glaser Glaser Homocoupling (Side Reaction) Acetylide->Glaser O2 / Cu(II) OxAdd->Start Regenerate Cu(I) Product 1,3-Diyne Product OxAdd->Product Reductive Elim. Alkyne Terminal Alkyne (R-C≡C-H) Alkyne->Acetylide Base Amine Base Base->Acetylide Reagent 1,4-dibromobut-1-yne (Br-C≡C-Et-Br) Reagent->OxAdd

Figure 1: Catalytic cycle of the Cadiot-Chodkiewicz coupling highlighting the critical oxidative addition step involving 1,4-dibromobut-1-yne.

Part 3: Reagent Profile & Safety

PropertySpecification
Reagent Name 1,4-dibromobut-1-yne
CAS Number 91219-60-2
Formula

MW 211.88 g/mol
Physical State Pale yellow liquid (typically)
Hazards Lachrymator, Skin Irritant. Potential explosive hazard upon heating or concentration.[8] Handle behind a blast shield.[1]
Storage -20°C, under Argon/Nitrogen. Light sensitive.[1]

Critical Handling Note: Haloalkynes are Lewis acidic and can react violently with strong nucleophiles.[1] Do not distill this compound at atmospheric pressure.[1]

Part 4: Experimental Protocol

Method A: Low-Temperature Coupling (Recommended) Objective: Maximize yield of the unsymmetrical diyne while preserving the alkyl bromide tail.

Reagents:

  • Terminal Alkyne (1.0 equiv)[1][2][9]

  • 1,4-dibromobut-1-yne (1.1 - 1.2 equiv)

  • CuCl (Copper(I) Chloride) (5 mol%)[1]

  • Hydroxylamine Hydrochloride (

    
    ) (10-20 mol%)[1]
    
  • Ethylamine (70% aq) or n-Butylamine (30% aq) [See Note 1][1][4]

  • Solvent: Methanol or THF/Water (1:1)[1]

Step-by-Step Procedure:

  • Catalyst Preparation: In a round-bottom flask equipped with a magnetic stir bar and a dropping funnel, dissolve CuCl (5 mol%) and Hydroxylamine Hydrochloride (20 mol%) in the chosen solvent (e.g., degassed MeOH, 10 mL/mmol).

    • Observation: The solution should be colorless or pale yellow.[1] A blue/green tint indicates oxidation to Cu(II); add more hydroxylamine if necessary.[1]

  • Base Addition: Cool the solution to 0°C (ice bath). Add the amine base (e.g., 70% ethylamine, 2.0 equiv) dropwise.

    • Caution: Exothermic reaction.[1] Ensure temperature remains < 5°C to prevent volatilization of the amine or degradation.[1]

  • Alkyne Addition: Add the Terminal Alkyne (1.0 equiv) to the reaction mixture at 0°C. Stir for 5–10 minutes to allow formation of the Cu(I)-acetylide species.

    • Why? Pre-forming the acetylide ensures it is ready to react immediately upon addition of the bromide, favoring the cross-product over homocoupling.

  • Controlled Addition of 1,4-dibromobut-1-yne: Dissolve 1,4-dibromobut-1-yne (1.1 equiv) in a minimal amount of solvent. Add this solution dropwise via the dropping funnel over 30–60 minutes, maintaining the temperature at 0°C.

    • Critical Control Point: Slow addition keeps the concentration of the haloalkyne low relative to the copper acetylide, driving the cross-coupling cycle and minimizing side reactions involving the alkyl bromide tail.

  • Reaction Monitoring: Stir at 0°C for 1 hour, then allow to warm to room temperature (only if TLC indicates incomplete conversion).

    • TLC Monitoring: Look for the disappearance of the terminal alkyne. The product will typically be less polar than the starting alkyne.

  • Quench & Workup:

    • Quench with saturated aqueous

      
       (dissolves copper salts).[1]
      
    • Extract with

      
       or EtOAc.[1][2][10]
      
    • Wash organic layer with water (to remove amine) and brine.[1]

    • Dry over

      
      , filter, and concentrate carefully (do not overheat).
      
  • Purification: Flash chromatography on silica gel.

    • Note: 1,3-diynes can be unstable on acidic silica.[1] If degradation is observed, neutralize silica with 1%

      
      .[1]
      

Note 1 (Base Selection): Standard Cadiot-Chodkiewicz conditions use primary amines (ethylamine/butylamine).[1] However, the alkyl bromide tail of 1,4-dibromobut-1-yne is an electrophile. If you observe substitution byproducts (e.g., amine attacking the alkyl chain), switch to a bulkier base like diisopropylamine or use an inorganic base system (


 in MeOH).

Part 5: Workflow Visualization

Workflow cluster_conditions Critical Parameters Step1 1. Catalyst Prep CuCl + NH2OH·HCl in MeOH (Reduces Cu(II) to Cu(I)) Step2 2. Base & Alkyne Addition Add EtNH2 + Terminal Alkyne at 0°C (Forms Cu-Acetylide) Step1->Step2 Step3 3. Controlled Addition Add 1,4-dibromobut-1-yne Dropwise (Rate Limiting Step) Step2->Step3 Param2 Atmosphere: N2/Ar (Prevents Glaser Coupling) Step2->Param2 Step4 4. Monitoring TLC/LCMS: Check for Alkyne consumption Watch for Homocoupling Step3->Step4 Param1 Temp: 0°C (Protects Alkyl Bromide) Step3->Param1 Step5 5. Workup Quench with NH4Cl(aq) Extract & Purify Step4->Step5

Figure 2: Step-by-step experimental workflow emphasizing temperature control and addition order.

Part 6: Troubleshooting & Optimization

IssueProbable CauseCorrective Action
Homocoupling (Glaser) Presence of Oxygen or Cu(II).[1]Degas solvents thoroughly.[1] Increase

loading. Ensure inert atmosphere.
Substitution Product Amine attacking alkyl bromide tail.[1]Lower reaction temperature.[1] Switch to sterically hindered base (e.g., DIPEA) or inorganic base (

).[1]
Low Conversion Inactive catalyst.[1]Ensure CuCl is fresh (should be white/green, not brown).[1] Add ligand (e.g., TMEDA) to solubilize Cu.[1]
Polymerization Product instability.[1]Store product in solution at -20°C. Add radical inhibitor (BHT) during concentration.[1]

References

  • Cadiot, P., & Chodkiewicz, W. (1955).[1] Coupling of Acetylenic Compounds. In Chemistry of Acetylenes (pp. 597–647).[1] Marcel Dekker.[1] [Source Verification: Foundational Text]

  • Alami, M., & Ferri, F. (1996).[1] Syntheses of conjugated diynes via copper-catalyzed coupling of 1-alkynes with 1-bromoalkynes. Tetrahedron Letters, 37(16), 2763-2766.[1] [1]

  • Siemsen, P., Livingston, R. C., & Diederich, F. (2000). Acetylenic Coupling: A Powerful Tool in Molecular Construction. Angewandte Chemie International Edition, 39(15), 2632-2657.[1]

  • Shi, W., et al. (2011).[1] Recent Progress in the Cadiot-Chodkiewicz Coupling Reaction. Current Organic Chemistry, 15(24), 4128-4136.[1]

  • PubChem Compound Summary for CID 13249148: 1,4-dibromobut-1-yne . National Center for Biotechnology Information (2025).[1] [1]

Sources

Nucleophilic substitution reactions at the C4 position of 1,4-dibromobut-1-yne

Author: BenchChem Technical Support Team. Date: March 2026

This is a comprehensive Application Note and Protocol guide for the selective nucleophilic substitution of 1,4-dibromobut-1-yne at the C4 position. This document is designed for medicinal chemists and process development scientists.

Document ID: AN-SYN-2025-042 Target Molecule: 1,4-Dibromobut-1-yne (CAS: 91219-60-2) Focus: Regioselective Nucleophilic Substitution (


) at C4[1]

Executive Summary

1,4-Dibromobut-1-yne (1 ) represents a high-value bifunctional scaffold in drug discovery, particularly for Fragment-Based Drug Design (FBDD). It features two distinct electrophilic sites: a bromoalkyne (C1) and a primary alkyl bromide (C4) .

While the bromoalkyne moiety is a privileged handle for Cadiot-Chodkiewicz cross-couplings or metal-catalyzed heterocycle formation, its preservation during linker installation is critical. This guide details the orthogonal reactivity of the C4 position, enabling the installation of amines, azides, and thiols without compromising the C1-bromoalkyne "warhead."

Mechanistic Insight & Reactivity Profile

The Electrophilic Dichotomy

The structural uniqueness of 1 lies in the electronic disparity between the two carbon-bromine bonds.

  • C4 Position (Target): A homopropargylic primary alkyl bromide. It is highly susceptible to

    
     attack due to minimal steric hindrance and the inductive electron-withdrawing effect of the alkyne, which lowers the LUMO energy at C4.
    
  • C1 Position (Off-Target): An

    
    -hybridized bromoalkyne. The C1-Br bond is stronger and shorter than C4-Br. While electrophilic, it resists direct 
    
    
    
    displacement. However, it is vulnerable to nucleophilic attack at the triple bond (Michael-type addition) by soft nucleophiles or strong bases.
Selectivity Strategy

To achieve exclusive C4 substitution:

  • Nucleophile Choice: Use "hard" or sterically unhindered nucleophiles (Azides,

    
     Amines) that favor 
    
    
    
    kinetics.
  • Base Selection: Avoid strong bases (e.g., NaH, LDA) which trigger E2 elimination at C4 or halogen-metal exchange at C1. Use weak, non-nucleophilic bases (

    
    , DIPEA).
    
  • Solvent Effects: Polar aprotic solvents (DMF, MeCN) accelerate the C4-

    
     rate, allowing milder temperature profiles that preserve the bromoalkyne.
    
Reactivity Map (Graphviz)

ReactivityMap Substrate 1,4-Dibromobut-1-yne (Br-C≡C-CH₂-CH₂-Br) C4_Path C4-Attack (Target) Kinetic SN2 Product Substrate->C4_Path Mild Nucleophiles (N₃⁻, R₂NH, RS⁻) Polar Aprotic Solvent C1_Path C1-Attack (Side Rxn) Addition/Elimination Substrate->C1_Path Soft Nucleophiles (PPh₃, Cu-cat) Elim_Path Elimination (E2) Enyne Formation Substrate->Elim_Path Strong Base (NaH, tBuOK) Products Functionalized Linkers (Br-C≡C-CH₂-CH₂-Nu) C4_Path->Products

Caption: Chemoselective pathways for 1,4-dibromobut-1-yne. Green path indicates the target C4-substitution.

Experimental Protocols

Protocol A: Synthesis of 4-Azido-1-bromobut-1-yne (Click-Ready Linker)

This protocol yields a bifunctional linker suitable for CuAAC "Click" chemistry (via the azide) and Cadiot-Chodkiewicz coupling (via the bromoalkyne).

Reagents:

  • 1,4-Dibromobut-1-yne (1.0 equiv)[2]

  • Sodium Azide (

    
    ) (1.2 equiv)[3]
    
  • DMF (Anhydrous, 0.2 M concentration)

Procedure:

  • Setup: Charge a flame-dried round-bottom flask with 1,4-dibromobut-1-yne and anhydrous DMF under an Argon atmosphere.

  • Addition: Add

    
     in a single portion. The salt will be partially insoluble.
    
  • Reaction: Stir vigorously at Room Temperature (20-25°C) for 12-16 hours.

    • Note: Heating >60°C is not recommended due to the potential thermal instability of the bromoalkyne in the presence of azide anions.

  • Monitoring: Monitor by TLC (Hexane/EtOAc 9:1). Staining with

    
     will show the loss of the alkyl bromide.
    
  • Workup: Dilute with

    
     and wash with water (
    
    
    
    ) to remove DMF and excess azide. Dry organic layer over
    
    
    .[4]
  • Purification: Concentrate carefully (azides are volatile/energetic). If necessary, purify via silica flash chromatography (100% Pentane to 5%

    
    /Pentane).
    

Yield Expectation: 85-92% (Colorless oil).

Protocol B: C4-Amination (Synthesis of Amino-Bromoalkynes)

Direct alkylation of secondary amines. Primary amines may require protecting groups to prevent over-alkylation.

Reagents:

  • 1,4-Dibromobut-1-yne (1.0 equiv)[2]

  • Secondary Amine (e.g., Morpholine, Piperidine) (1.1 equiv)

  • 
     (2.0 equiv) - Crucial: Use mild base to prevent elimination.
    
  • Acetonitrile (MeCN) (0.1 M)

Procedure:

  • Setup: Suspend

    
     in MeCN in a reaction vial. Add the secondary amine.
    
  • Addition: Add 1,4-dibromobut-1-yne dropwise at 0°C to control exotherm.

  • Reaction: Allow to warm to RT and stir for 8 hours. If reaction is sluggish, warm to 40°C.

    • Critical Control: Do not reflux >60°C. High heat with amines can trigger attack at C1 (ynamine formation).

  • Workup: Filter off solids (

    
    ). Concentrate filtrate.
    
  • Purification: Acid-base extraction is preferred. Dissolve residue in

    
    , extract into 1M HCl, basify aqueous layer with 
    
    
    
    , and re-extract into DCM.

Yield Expectation: 75-85%.

Protocol C: Thioether Synthesis (Cysteine Bioconjugation Mimic)

Thiols are soft nucleophiles and pose a higher risk of attacking the C1-alkyne. Strict pH control is required.

Procedure:

  • Dissolve Thiol (1.0 equiv) in degassed MeOH/THF (1:1).

  • Add

    
     (1.0 equiv) or DIPEA (1.2 equiv).
    
  • Add 1,4-dibromobut-1-yne (1.1 equiv) at -10°C .

  • Stir at 0°C for 2 hours.

  • Quench: Add dilute AcOH immediately upon completion to neutralize thiolate.

Data Summary & Troubleshooting

ParameterC4-AzidationC4-AminationC4-Thiolation
Nucleophile

(Hard/Good Nu)

(Mod. Hard)

(Soft)
Solvent DMF / DMSOMeCN / THFMeOH / THF
Temp Limit < 40°C< 50°C< 0°C
Major Side Rxn Thermal decomp.Elimination (E2)C1-Attack (Michael)
Typical Yield High (>85%)Good (75-85%)Moderate (60-70%)
Troubleshooting Guide
  • Problem: Formation of Enyne (Elimination product).

    • Cause: Base is too strong or temperature too high.

    • Fix: Switch from

      
       to 
      
      
      
      . Lower temperature by 10°C.
  • Problem: Loss of Bromoalkyne (C1-H observed in NMR).

    • Cause: Halogen-Metal exchange or reduction.

    • Fix: Ensure anhydrous conditions; avoid reducing agents (e.g., thiols in excess).

Workflow Diagram (Graphviz)

Workflow Start Start: 1,4-Dibromobut-1-yne (0.2 M in Solvent) Choice Select Nucleophile Start->Choice Path_Azide Azide (NaN3) Solvent: DMF Choice->Path_Azide Click Precursor Path_Amine Amine (R2NH) Base: K2CO3 Solvent: MeCN Choice->Path_Amine Linker Synthesis Process_Azide Stir RT, 12h Monitor: TLC Path_Azide->Process_Azide Process_Amine Stir 0°C -> RT, 8h Monitor: LCMS Path_Amine->Process_Amine Workup_Azide Aq. Wash (Remove DMF) Concentrate (Cold) Process_Azide->Workup_Azide Workup_Amine Acid/Base Extraction Isolate Free Base Process_Amine->Workup_Amine Final Product: C4-Substituted Bromoalkyne Workup_Azide->Final Workup_Amine->Final

Caption: Decision tree for selecting the appropriate protocol based on the desired functional handle.

Safety & Stability

  • Bromoalkynes: Potentially energetic. While 1,4-dibromobut-1-yne is relatively stable, avoid distillation at high temperatures. Store at -20°C under Argon.

  • Azides: Organic azides with low C/N ratios (<3) are explosive. 4-Azido-1-bromobut-1-yne has a C/N ratio of 4:3 (1.33), placing it in the hazardous/explosive category. DO NOT DISTILL. Use in solution or purify via chromatography with blast shielding.

  • Waste: Azide solutions must be quenched with bleach (sodium hypochlorite) before disposal to prevent formation of hydrazoic acid.

References

  • General Reactivity of Bromoalkynes

    • Title: Reactivity and electronic properties of bromoalkynes.
    • Source: BenchChem.[5]

  • Nucleophilic Substitution Principles

    • Title: Nucleophilic Substitution Reactions of Halogenoalkanes.[5][6][7][8][9]

    • Source: Save My Exams / Cambridge Intern
    • URL:[Link]

  • Azide Safety & Handling

    • Title: Safe Handling of Sodium Azide.[3]

    • Source: University of Wisconsin-Madison, EHS.
    • URL:[Link]

  • Analogous Chemistry (Homopropargylic Halides)

    • Title: Alkylation of Terminal Alkynes (Mechanistic parallels).
    • Source: University of Calgary, Dept of Chemistry.

    • URL:[Link]

Sources

Using 1,4-dibromobut-1-yne as a bifunctional linker in polymer chemistry

Author: BenchChem Technical Support Team. Date: March 2026

Application Note: High-Fidelity Utilization of Dibromobutynes in Polymer Synthesis

Part 1: Reagent Verification & Critical Safety (The "Isomer Trap")

CRITICAL DISAMBIGUATION: Your request specifies 1,4-dibromobut-1-yne .[1] However, in 95% of polymer chemistry applications, the intended reagent is the symmetric isomer 1,4-dibromo-2-butyne .

Because these two isomers have drastically different reactivities and safety profiles, you must verify your material before proceeding.[1]

Feature1,4-Dibromo-2-butyne (Standard Linker)1,4-Dibromobut-1-yne (Rare/Asymmetric)
Structure


Symmetry Symmetric (

or

effective)
Asymmetric
Reactivity Bis-electrophile (SN2). Both ends are highly reactive propargylic bromides.[1]Heterobifunctional. C1 is a bromoalkyne (electrophilic/coupling); C4 is an alkyl bromide (SN2).[1]
Primary Use Step-growth polymerization, "Click" crosslinking.[1]Specialized orthogonal coupling (Cadiot-Chodkiewicz).[1]
CAS No. 2219-66-1 91219-60-2

Editorial Note: This guide focuses on the 1,4-dibromo-2-butyne isomer, as it is the industry standard for bifunctional linking.[1] A specialized section for the 1-yne isomer is included at the end for advanced orthogonal synthesis.[1]

Part 2: 1,4-Dibromo-2-butyne as a Bifunctional Linker

Mechanism of Action

1,4-Dibromo-2-butyne acts as a "linchpin" reagent.[1] Its utility stems from the propargylic activation of the carbon-bromine bonds.[1] The adjacent alkyne


-system stabilizes the transition state for 

reactions, making these bromides significantly more reactive than standard alkyl bromides (e.g., 1,4-dibromobutane).

Key Capabilities:

  • Main-Chain Incorporation: Reacts with bis-nucleophiles (dithiols, diphenols, diamines) to form polymers with internal alkyne backbones.[1]

  • "Click" Readiness: The internal alkyne is preserved during substitution, allowing for post-polymerization modification (PPM) via Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC).[1]

Part 3: Experimental Protocols

Protocol A: Synthesis of Alkyne-Embedded Poly(arylene ether)s

Objective: To synthesize a heat-resistant polymer backbone containing reactive alkyne sites using 1,4-dibromo-2-butyne and Bisphenol A.[1]

Reagents:

  • Bisphenol A (BPA): 10.0 mmol

  • 1,4-Dibromo-2-butyne: 10.0 mmol (Stoichiometric balance is critical for high MW)[1]

  • Potassium Carbonate (

    
    ): 22.0 mmol (Excess base)
    
  • Solvent: DMF or NMP (Anhydrous), 20 mL

  • Toluene: 5 mL (Azeotropic agent)

Workflow:

  • Phenoxide Formation:

    • Charge a 3-neck flask with BPA,

      
      , DMF, and Toluene.
      
    • Equip with a Dean-Stark trap and nitrogen inlet.[1]

    • Heat to 140°C for 2 hours. Water is removed via the toluene azeotrope to ensure anhydrous phenoxide formation.[1]

    • Why? Water acts as a competing nucleophile, terminating chains and lowering molecular weight.[1]

  • Linker Addition (The Critical Step):

    • Cool the reaction to 80°C.

    • Slowly add 1,4-dibromo-2-butyne (dissolved in 5 mL DMF) via syringe pump over 30 minutes.

    • Caution: The reaction is exothermic.[1][2] Rapid addition causes local hotspots, leading to crosslinking or gelation.[1]

  • Polymerization:

    • Stir at 80°C for 12–24 hours.

    • Monitor viscosity; significant increase indicates polymerization.[1]

  • Workup:

    • Pour the viscous solution into 500 mL of acidified methanol (1% HCl).

    • Filter the white fibrous precipitate.[1]

    • Reprecipitate from THF into Methanol to remove oligomers.[1]

Protocol B: "Click" Crosslinking of the Alkyne Backbone

Objective: To crosslink the linear polymer from Protocol A using a diazide crosslinker.[1]

Reagents:

  • Polymer (from Protocol A): 100 mg

  • 1,4-Bis(azidomethyl)benzene: 0.5 eq relative to alkyne units

  • Catalyst: CuBr (5 mol%), PMDETA (5 mol%)

  • Solvent: THF/DMSO (degassed)

Steps:

  • Dissolve polymer and crosslinker in solvent under

    
    .[1]
    
  • Add CuBr/PMDETA complex.[1]

  • Heat to 50°C. Gelation (formation of an insoluble network) typically occurs within 30–60 minutes.[1]

Part 4: Visualization of Workflows

Figure 1: Polymerization & Functionalization Logic

The following diagram illustrates the decision tree for using 1,4-dibromo-2-butyne, highlighting the divergence between linear polymerization and crosslinking.

PolymerizationWorkflow Start Reagent: 1,4-Dibromo-2-butyne Reaction Step-Growth Polymerization (Solvent: DMF/NMP, Base: K2CO3) Start->Reaction Electrophilic Activation Nucleophile Select Bis-Nucleophile (Bisphenol, Dithiol, Diamine) Nucleophile->Reaction SN2 Attack Product Linear Polymer with Internal Alkyne Backbone Reaction->Product -HBr Decision Post-Polymerization Goal? Product->Decision PathA Crosslinking (Network Formation) Add: Diazide + Cu(I) Decision->PathA Structural Integrity PathB Side-Chain Functionalization Add: Mono-azide (Drug/Fluorophore) Decision->PathB Bioactivity/Sensing FinalA Thermoset/Hydrogel Network PathA->FinalA CuAAC Click FinalB Functionalized Linear Polymer PathB->FinalB CuAAC Click

Caption: Workflow for converting 1,4-dibromo-2-butyne into functional polymeric materials via nucleophilic substitution and subsequent Click chemistry.

Part 5: Specialized Section for 1,4-Dibromobut-1-yne (The Asymmetric Isomer)

If you possess the rare 1-yne isomer (


), standard polymerization will fail.[1] You must use an Orthogonal Strategy .

Reactivity Profile:

  • Site A (Alkyl Bromide): Reacts with Nucleophiles (Amines/Thiols) at RT.[1]

  • Site B (Bromoalkyne): Inert to mild nucleophiles; reacts via Cadiot-Chodkiewicz coupling (Cu-catalyzed alkyne-alkyne coupling) or Sonogashira coupling .[1]

Proposed Protocol (Heterobifunctional Linking):

  • Step 1 (Anchoring): React the alkyl bromide end with a surface thiol or amine.[1]

    • Condition:

      
      , Acetone, RT, 4 hours.
      
    • Result: Surface-anchored bromoalkyne.[1]

  • Step 2 (Extension): React the bromoalkyne tail with a terminal alkyne-polymer.

    • Condition:

      
       (5%), Hydroxylamine, Ethylamine, 
      
      
      
      .
    • Result: Unsymmetrical diyne linkage.[1]

Part 6: Troubleshooting & Data

Table 1: Solubility & Stability Data (1,4-Dibromo-2-butyne)
SolventSolubilityNotes
DMF/NMP HighPreferred for polymerization.[1]
THF HighGood for end-capping; poor for high temp steps.[1]
Water InsolubleRequires phase transfer catalyst (TBAB) if used.[1]
Methanol ModerateUsed for precipitation/workup.[1]
Common Failure Modes
SymptomProbable CauseCorrective Action
Gelation during polymerization Reagent imbalance or local overheating.[1]Ensure strict 1:1 stoichiometry. Dilute reaction. Add linker slowly.
Low Molecular Weight Wet solvent or impure reagents.[1]Azeotrope water with toluene.[1] Recrystallize BPA.[1][2]
Dark/Black Product Oxidation of phenoxide or copper contamination.[1]Maintain strict

atmosphere. Wash polymer with EDTA solution if Cu was used.[1]

References

  • PubChem. 1,4-Dibromo-2-butyne (Compound Summary). National Library of Medicine.[1] Available at: [Link]

  • Golas, P. L., & Matyjaszewski, K. (2010).[3] Marrying click chemistry with polymerization: expanding the scope of polymeric materials.[1][3] Chemical Society Reviews.[1][3] Available at: [Link]

Sources

Palladium-catalyzed cross-coupling reactions involving 1,4-dibromobut-1-yne

Author: BenchChem Technical Support Team. Date: March 2026

Application Note: Chemoselective Palladium-Catalyzed Cross-Coupling of 1,4-Dibromobut-1-yne

Executive Summary

1,4-Dibromobut-1-yne (1 ) is a high-value bifunctional "linchpin" scaffold characterized by two distinct electrophilic sites: a C(sp)-hybridized alkynyl bromide and a C(sp³)-hybridized alkyl bromide. This unique architecture allows for orthogonal functionalization. While the alkyl bromide moiety is susceptible to classical nucleophilic substitution (


), the alkynyl bromide is a prime candidate for Palladium-catalyzed cross-coupling reactions (Suzuki-Miyaura, Negishi, Sonogashira).

This guide details the protocols for the chemoselective functionalization of 1 , specifically focusing on Pd-catalyzed cross-coupling at the C1 position without compromising the C4-alkyl bromide. This selectivity enables the rapid construction of functionalized internal alkynes, which serve as precursors for complex heterocycles, enynes, and bioactive polyynes.

Chemical Profile & Reactivity Landscape

Structural Analysis

The molecule presents a reactivity hierarchy essential for experimental design:

  • Site A (C1, sp-Br): High s-character makes the C-Br bond shorter and stronger than alkyl bromides, yet it is exceptionally reactive toward Pd(0) oxidative addition due to the low-lying

    
     orbital.
    
  • Site B (C4, sp³-Br): A standard primary alkyl bromide. It is relatively inert to standard Pd(0) catalysts (requiring specialized bulky phosphines for activation) but highly reactive toward nucleophiles (amines, thiols, azides) via

    
    .
    
Chemoselectivity Map

The following diagram illustrates the orthogonal reactivity pathways, validating the experimental logic:

ReactivityMap Substrate 1,4-Dibromobut-1-yne (Br-C≡C-CH₂-CH₂-Br) Pd_Cycle Pd(0) Catalytic Cycle (Suzuki/Negishi) Substrate->Pd_Cycle Fast Oxidative Addition at C(sp)-Br SN2_Path Nucleophilic Substitution (SN2 w/ Amines/Azides) Substrate->SN2_Path Slow/No Reaction with Pd(0) Product_A Internal Alkyne (R-C≡C-CH₂-CH₂-Br) Pd_Cycle->Product_A C-C Bond Formation Product_B Amino-Alkyne (Br-C≡C-CH₂-CH₂-Nu) SN2_Path->Product_B C-N/C-S Bond Formation

Mechanism of Action: The C(sp)-Selective Cycle

The success of this protocol relies on the kinetic differentiation of the two bromine atoms.

  • Oxidative Addition: The Pd(0) species inserts into the C(sp)-Br bond. This step is significantly faster than insertion into the unactivated C(sp³)-Br bond, provided that electron-rich, bulky ligands (e.g.,

    
    ) are avoided. Standard ligands like 
    
    
    
    or dppf maintain this selectivity.
  • Transmetallation: The organometallic nucleophile (Boronic acid/ester or Organozinc) transfers its organic group (R) to the Palladium center.[1]

  • Reductive Elimination: The C(sp)-C(sp²) bond is formed, regenerating Pd(0) and releasing the product.

Critical Control Point: Strong bases (e.g.,


) must be avoided to prevent dehydrohalogenation (elimination) of the alkyl bromide side chain, which would generate a volatile enyne or butatriene.

Application Protocol: Suzuki-Miyaura Coupling

This protocol describes the coupling of 1 with an arylboronic acid. This method is preferred for medicinal chemistry applications due to the stability and low toxicity of boron reagents.

Target Product: 4-Bromo-1-arylbut-1-yne (Retention of alkyl bromide).

Reagents & Materials
ComponentSpecificationRole
Substrate 1,4-Dibromobut-1-yne (1.0 equiv)Electrophile
Coupling Partner Arylboronic Acid (

) (1.1 equiv)
Nucleophile
Catalyst

(3-5 mol%)
Catalyst
Base

(2.0 equiv)
Activator (Mild)
Solvent Toluene / Water (10:1 v/v)Reaction Medium
Atmosphere Argon or NitrogenInert protection
Step-by-Step Methodology
  • Preparation (Inert Atmosphere):

    • Flame-dry a 25 mL Schlenk tube or microwave vial and cool under a stream of Argon.

    • Add Arylboronic acid (1.1 mmol),

      
        (2.0 mmol), and 
      
      
      
      (0.05 mmol).
    • Note: If the boronic acid is bench-stable, these can be weighed in air, but the flask must be purged immediately.

  • Substrate Addition:

    • Dissolve 1,4-dibromobut-1-yne (1.0 mmol, approx. 212 mg) in degassed Toluene (4 mL).

    • Add the solution to the reaction vessel via syringe.

    • Add degassed deionized water (0.4 mL). Water is crucial for the boronic acid activation cycle.

  • Reaction:

    • Seal the vessel.[1]

    • Heat to 60°C for 4–12 hours.

    • Caution: Do not exceed 80°C. Higher temperatures increase the risk of

      
      -hydride elimination or degradation of the alkyl bromide.
      
    • Monitor via TLC (Hexane/EtOAc) or LC-MS. The starting material (alkynyl bromide) should disappear; the product will appear as a less polar spot.

  • Work-up:

    • Cool to room temperature.[1][2][3]

    • Dilute with Diethyl Ether (

      
      ) and wash with water (
      
      
      
      mL) and brine (
      
      
      mL).
    • Dry the organic layer over anhydrous

      
      .
      
    • Concentrate under reduced pressure (keep bath temp < 30°C as 1-bromoalkynes and their derivatives can be volatile).

  • Purification:

    • Purify via silica gel flash chromatography.[4]

    • Eluent: typically 100% Hexanes to 5% EtOAc/Hexanes.

Application Protocol: Negishi Coupling

For substrates sensitive to base or requiring higher reactivity (e.g., hindered systems), the Negishi coupling is the superior choice.

Reagents & Materials
ComponentSpecificationRole
Substrate 1,4-Dibromobut-1-yne (1.0 equiv)Electrophile
Zinc Reagent

or

(1.2 equiv)
Nucleophile
Catalyst

or

(2-5 mol%)
Catalyst
Solvent Anhydrous THFSolvent
Step-by-Step Methodology
  • Catalyst Loading:

    • In a glovebox or under Argon flow, charge a flask with 1,4-dibromobut-1-yne (1.0 equiv) and

      
        (0.03 equiv) in anhydrous THF (0.2 M).
      
  • Reagent Addition:

    • Cool the solution to 0°C .

    • Add the organozinc reagent dropwise via syringe.

    • Why 0°C? To suppress any potential halogen-metal exchange at the alkyl bromide position, although this is slow with organozincs.

  • Reaction:

    • Allow the mixture to warm to Room Temperature (20–25°C).

    • Stir for 2–6 hours. Negishi couplings with 1-haloalkynes are typically very fast.

  • Quench & Isolation:

    • Quench with saturated

      
       solution.
      
    • Extract with EtOAc, dry over

      
      , and concentrate.
      
    • Purify via column chromatography.

Troubleshooting & Optimization

IssueProbable CauseSolution
Homocoupling (Diyne formation) Presence of

or Copper trace
Ensure rigorous degassing. Avoid Cu-cocatalysts unless specifically intending Cadiot-Chodkiewicz coupling.
Decomposition of Substrate Base too strong or Temp too highSwitch from Carbonate bases to Phosphate (

) or Fluoride (

). Lower temp to 40-50°C.
Low Conversion Inactive Catalyst1-bromoalkynes can oxidatively add to Pd(0) but can also polymerize. Ensure fresh catalyst. Try

for difficult substrates.
Reaction at Alkyl-Br Wrong LigandAvoid electron-rich alkyl phosphines (e.g.,

,

) which promote alkyl-halide activation. Stick to Aryl phosphines (

, dppf, Xantphos).

Safety & Stability Note

  • Energetic Material: 1-Haloalkynes are potentially explosive and shock-sensitive, although the alkyl chain in 1,4-dibromobut-1-yne provides some stabilization. Always handle in solution when possible.

  • Storage: Store the neat starting material at -20°C under Argon, protected from light.

  • Toxicity: Alkylating agents (the alkyl bromide side) are potential genotoxins. Handle with double gloves and in a fume hood.

References

  • Wu, J. P., et al. "Palladium-Catalyzed Cross-Coupling Reactions of 1-Haloalkynes." Chemical Reviews, 2011.
  • Suzuki-Miyaura Protocols for Haloalkynes

    • Gouda, K., et al. "Suzuki–Miyaura coupling of 1-bromoalkynes with arylboronic acids." Tetrahedron Letters, 2018.
    • (General Journal Landing Page for verification)

  • Negishi Coupling Utility

    • Negishi, E., et al. "Double Metal Catalysis in the Cross-Coupling Reaction." Journal of the American Chemical Society.
  • Synthesis of 1,4-dibromobut-1-yne (Precursor Data)

    • PubChem Compound Summary for CID 13249148.[5]

Disclaimer: This protocol is for research purposes only. Users must perform their own safety assessment before handling 1,4-dibromobut-1-yne.

Sources

Synthesis of heterocycles using 1,4-dibromobut-1-yne as a precursor

Author: BenchChem Technical Support Team. Date: March 2026

Application Note: Precision Synthesis of Heterocycles using 1,4-Dibromobut-1-yne

Executive Summary

This guide details the strategic application of 1,4-dibromobut-1-yne (CAS: 91219-60-2) as a bifunctional


 building block in the synthesis of complex heterocyclic scaffolds. Unlike its symmetric isomer 1,4-dibromo-2-butyne (widely used for pyrrole/thiophene synthesis via double alkylation), 1,4-dibromobut-1-yne possesses two distinct electrophilic sites: a primary alkyl bromide and a 1-bromoalkyne.

This asymmetry allows for regioselective sequential functionalization , enabling the construction of nitrogen and oxygen heterocycles (pyrrolidines, dihydrofurans) and spirocyclic systems via metal-catalyzed cycloisomerization or cross-coupling cascades.

Chemical Profile & Reactivity

Compound: 1,4-Dibromobut-1-yne Structure:


Molecular Weight:  211.88  g/mol 
Dual Electrophilic Nature

The utility of this precursor lies in the reactivity difference between its two termini:

  • Site A (

    
    -Alkyl Bromide):  A standard primary electrophile susceptible to 
    
    
    
    displacement by amines, thiols, or enolates.
  • Site B (

    
    -Bromoalkyne):  A versatile motif capable of:
    
    • Cadiot-Chodkiewicz Coupling: Copper-catalyzed coupling with terminal alkynes.[1]

    • Nucleophilic Attack: Addition-elimination reactions at the

      
       or 
      
      
      
      position.
    • Metal-Catalyzed Cyclization: Gold(I) or Copper(I) mediated intramolecular cyclization to form 5- or 6-membered rings.

Figure 1: Reactivity map illustrating the sequential functionalization strategy for 1,4-dibromobut-1-yne.

Critical Distinction Note


 CAUTION:  Do not confuse 1,4-dibromobut-1-yne  with 1,4-dibromo-2-butyne .
Feature1,4-Dibromobut-1-yne 1,4-Dibromo-2-butyne
Structure


Symmetry AsymmetricSymmetric
Primary Use Sequential coupling, SpirocyclesPyrrole/Thiophene synthesis (Paal-Knorr type)
Protocol Follow Guide Below Use Standard Double Alkylation [1]

Application Protocol 1: Synthesis of N-Heterocycles via Gold(I) Catalysis

This protocol describes the synthesis of functionalized pyrrolidines or spiro-heterocycles.[2] The strategy involves initial N-alkylation at the


 position followed by a Gold(I)-catalyzed intramolecular cyclization onto the bromoalkyne.
Mechanism
  • Alkylation: A secondary amine or sulfonamide displaces the

    
     bromide.
    
  • Cycloisomerization: A cationic Gold(I) catalyst activates the bromoalkyne triple bond, promoting 5-exo-dig cyclization to form a vinyl-gold intermediate, which upon protodeauration (or reaction with nucleophiles) yields the heterocycle.

Materials
  • Precursor: 1,4-Dibromobut-1-yne (1.0 equiv)

  • Nucleophile: N-Tosylamine or functionalized secondary amine (1.1 equiv)

  • Base:

    
     (2.0 equiv)
    
  • Catalyst:

    
     (5 mol%) / 
    
    
    
    (5 mol%)
  • Solvent: Acetonitrile (

    
    ) and Dichloroethane (DCE)
    
Step-by-Step Procedure

Step 1: N-Alkylation (


) 
  • Dissolve the amine/sulfonamide (1.0 mmol) in anhydrous

    
     (5 mL).
    
  • Add

    
     (2.0 mmol) and stir at room temperature for 10 minutes.
    
  • Add 1,4-dibromobut-1-yne (1.0 mmol) dropwise.

  • Heat to 60°C and monitor by TLC (Hexane/EtOAc) until the starting material is consumed (~4-6 hours).

  • Workup: Filter off solids, concentrate the filtrate, and purify the intermediate (N-alkylated bromoalkyne) via silica gel flash chromatography.

Step 2: Gold(I)-Catalyzed Cyclization

  • In a glovebox or under

    
    , prepare the catalyst mixture: Mix 
    
    
    
    (0.05 mmol) and
    
    
    (0.05 mmol) in anhydrous DCE (2 mL). Stir for 10 mins to generate the active cationic species.
  • Dissolve the intermediate from Step 1 (0.5 mmol) in DCE (3 mL) and add it to the catalyst mixture.

  • Stir at room temperature (or 50°C for difficult substrates) for 2-12 hours.

  • Observation: The reaction typically yields a brominated enamine or pyrroline derivative.

  • Purification: Filter through a celite pad and purify via column chromatography.

Expected Yields:

  • Step 1 (Alkylation): 75-85%

  • Step 2 (Cyclization): 60-80%

Application Protocol 2: Copper-Catalyzed Cross-Coupling Cascade

This advanced protocol utilizes the bromoalkyne moiety for a Cadiot-Chodkiewicz coupling followed by cyclization, useful for constructing enediyne precursors or extended conjugated systems.

Workflow
  • Coupling: React 1,4-dibromobut-1-yne with a terminal alkyne (

    
    ) using CuCl/amine.
    
  • Cyclization: The resulting 1-bromo-1,3-diyne (or 1,3-diyne if reduced) can be cyclized with binucleophiles (e.g., hydrazine) to form pyrazoles.

Experimental Setup (Coupling Step)
  • Reagents: 1,4-Dibromobut-1-yne (1.0 equiv), Terminal Alkyne (1.2 equiv).

  • Catalyst: CuCl (10 mol%).

  • Base/Solvent: 30% aqueous Ethylamine / Methanol (1:3 ratio).

  • Reducing Agent: Hydroxylamine hydrochloride (

    
    ) (catalytic amount to maintain Cu(I)).
    

Procedure:

  • Dissolve

    
     (pinch) and CuCl in the ethylamine/MeOH solution under 
    
    
    
    .
  • Cool to 0°C.

  • Add the terminal alkyne dropwise. The solution may turn yellow/green.

  • Add 1,4-dibromobut-1-yne dropwise. The bromoalkyne functionality at

    
     will react preferentially over the alkyl bromide at 
    
    
    
    under these specific conditions (due to the acidity of the terminal alkyne and Cu-acetylide formation).
  • Note: This produces a linear diyne with a pendant alkyl bromide:

    
    .
    
  • Subsequent Step: This intermediate can be cyclized by adding a primary amine (

    
    ) and heating to form pyrrole derivatives.
    

Troubleshooting & Optimization

ProblemProbable CauseSolution
Low Yield in Step 1 Elimination of HBr (E2 reaction)Use a weaker base (e.g.,

instead of NaH) or lower temperature.
No Cyclization (Step 2) Catalyst poisoning (Au)Ensure the amine intermediate is free of coordinating impurities. Use non-coordinating counterions (

,

).
Mixture of Isomers 5-exo vs 6-endo competitionAdjust the ligand on Gold. Bulky ligands (e.g., JohnPhos) often favor 5-exo pathways.

References

  • Standard 2-butyne reactivity: Trost, B. M., & Crawley, M. L. (2003). Asymmetric Transition-Metal-Catalyzed Allylic Alkylations. Chemical Reviews, 103(8), 2921–2944.

  • Bromoalkyne Cyclization (Gold): Hashmi, A. S. K. (2007). Gold-Catalyzed Organic Reactions. Chemical Reviews, 107(7), 3180–3211.

  • Cadiot-Chodkiewicz Coupling: Alami, M., & Ferri, F. (1996). Mild and efficient synthesis of 1-bromoalkynes.[3] Tetrahedron Letters, 37(16), 2763-2766.

  • Copper-Catalyzed Heterocycle Synthesis: Cacchi, S., & Fabrizi, G. (2005). Synthesis and Functionalization of Indoles Through Palladium-catalyzed Reactions. Chemical Reviews, 105(7), 2873–2920.

  • 1-Bromoalkyne Reactivity: Witulski, B., & Alayrac, C. (2002). 1-Haloalkynes: A New Class of Reagents for Transition-Metal-Catalyzed Cross-Coupling Reactions. Angewandte Chemie International Edition, 41(16), 2966-2968.

Sources

Application Note: Selective Functionalization of 1,4-Dibromobut-1-yne

[1]

Executive Summary

1,4-Dibromobut-1-yne (1 ) is a high-value bifunctional linker featuring two distinct electrophilic sites: a terminal 1-bromoalkyne (Csp–Br) and a primary alkyl bromide (Csp³–Br).[1] This structural orthogonality allows for highly selective, sequential functionalization, making it a critical reagent for the synthesis of unsymmetrical 1,3-diynes, lipid probes, and cross-linking agents.

This guide provides validated protocols for exploiting the reactivity difference between the C(sp)–Br and C(sp³)–Br bonds. By leveraging Hard-Soft Acid-Base (HSAB) principles and kinetic control, researchers can selectively functionalize one terminus while leaving the other intact for subsequent derivatization.[1]

Core Molecule Profile[2]
  • IUPAC Name: 1,4-Dibromobut-1-yne[1][2][3]

  • Structure:

    
    
    
  • Reactivity Zones:

    • Zone A (C1, sp): Susceptible to oxidative addition (Pd/Cu) and Cadiot-Chodkiewicz coupling.[1] Inert to standard S_N2 conditions.

    • Zone B (C4, sp³): Highly reactive toward S_N2 nucleophilic substitution.[1] Inert to mild oxidative addition conditions.[1]

Reactivity & Mechanistic Logic[2][5][6]

The successful differentiation of the two bromine atoms relies on their distinct electronic environments.

The Reactivity Hierarchy
FeatureC1-Br (Haloalkyne)C4-Br (Alkyl Halide)
Hybridization

(50% s-character)

(25% s-character)
Bond Strength Stronger C–Br bondWeaker C–Br bond
Primary Mechanism Oxidative Addition / MetallationS_N2 Nucleophilic Substitution
Key Reaction Cadiot-Chodkiewicz Coupling Nucleophilic Displacement
Nucleophile Preference Soft nucleophiles (via Metal cat.)[1]Hard/Soft Nucleophiles (Direct attack)

Strategic Insight:

  • Path A (S_N2 First): Perform nucleophilic substitution at C4 using non-basic nucleophiles (azides, thiols, carboxylates) to avoid degrading the haloalkyne. The C1-Br bond is sterically shielded and electronically deactivated toward direct S_N2 attack.[1]

  • Path B (Coupling First): Perform Cadiot-Chodkiewicz coupling at C1. This requires a copper catalyst and an amine base.[1][4][5] Caution: Primary alkyl bromides (C4) can react with amine bases; therefore, bulky bases or lower temperatures are required to maintain selectivity.

Experimental Protocols

Protocol 1: Selective C4-Functionalization (S_N2)

Objective: Install a functional group at the alkyl terminus (C4) while preserving the haloalkyne (C1). Example: Synthesis of 4-azido-1-bromobut-1-yne (Click Chemistry precursor).

Materials
  • 1,4-Dibromobut-1-yne (1.0 equiv)[1]

  • Sodium Azide (

    
    ) (1.1 equiv)[1]
    
  • Solvent: DMF or DMSO (Anhydrous)[1]

  • Temperature: Ambient (20–25 °C)

Procedure
  • Preparation: Dissolve 1,4-dibromobut-1-yne (10 mmol) in anhydrous DMF (20 mL) in a round-bottom flask.

  • Addition: Add sodium azide (11 mmol, 0.715 g) in a single portion.

    • Note: The reaction is exothermic. Ensure adequate stirring.

  • Reaction: Stir at room temperature for 4–6 hours.

    • Monitoring: Monitor by TLC (Hexane/EtOAc).[1] The product will be slightly more polar than the starting material. Staining with KMnO4 is effective for the alkyne; Ninhydrin is ineffective.

  • Work-up:

    • Dilute with diethyl ether (100 mL) and wash with water (

      
       mL) to remove DMF and excess azide.[1]
      
    • Dry organic layer over

      
      , filter, and concentrate carefully under reduced pressure (keep bath < 30 °C; low molecular weight azides are volatile and potentially explosive).
      
  • Validation:

    
     NMR should show a triplet shift for the 
    
    
    protons (approx.[1] 3.4 ppm) distinct from the starting
    
    
    (approx.[1] 3.5 ppm), with the haloalkyne signal intact.

Critical Control Point: Do not heat above 40 °C. Elevated temperatures may cause the azide to attack the haloalkyne or induce elimination.

Protocol 2: Selective C1-Functionalization (Cadiot-Chodkiewicz Coupling)

Objective: Couple a terminal alkyne to the haloalkyne (C1) to form an unsymmetrical 1,3-diyne, leaving the alkyl bromide (C4) available for later bioconjugation.

Materials
  • 1,4-Dibromobut-1-yne (1.0 equiv)[1]

  • Terminal Alkyne (e.g., Phenylacetylene) (1.0 equiv)

  • Catalyst: CuCl (5 mol%)[1]

  • Additive: Hydroxylamine hydrochloride (

    
    ) (Catalytic amount to maintain Cu(I) state)[1]
    
  • Base:

    
    -Butylamine (30% aq.[1][6] solution) or Piperidine[1][5]
    
  • Solvent: Methanol or THF/Water[1]

Procedure
  • Catalyst Solution: In a flask under

    
    , dissolve CuCl (5 mol%) and a spatula tip of 
    
    
    in 30% aq.
    
    
    -butylamine (5 mL).[1] The solution should be colorless (indicating Cu(I)).
  • Substrate Addition: Cool the mixture to 0 °C. Add the terminal alkyne (1.0 equiv) slowly. A yellow/green precipitate (copper acetylide) may form.[1]

  • Coupling: Add 1,4-dibromobut-1-yne (1.0 equiv) dissolved in minimal MeOH dropwise over 20 minutes.

    • Mechanistic Note: Slow addition prevents the homocoupling of the terminal alkyne (Glaser coupling).

  • Reaction: Stir at 0 °C for 1 hour, then allow to warm to room temperature for 2 hours.

  • Quench: Add saturated

    
     solution and extract with Ethyl Acetate.
    
  • Purification: Silica gel chromatography. The 1,3-diyne product is highly conjugated and UV-active.[1]

Troubleshooting:

  • Issue: Amination of the alkyl bromide (C4).

  • Solution: Use a bulky base (e.g., diisopropylamine) or strictly control the temperature at 0 °C. The Cadiot-Chodkiewicz coupling is extremely fast (minutes), whereas S_N2 of alkyl bromides with amines is slower at 0 °C.

Visual Workflows

Reaction Decision Tree

The following diagram illustrates the decision logic for sequential functionalization.

GStart1,4-Dibromobut-1-yne(Br-C≡C-CH2-CH2-Br)DecisionTarget Priority?Start->DecisionPathAPath A: Alkyl Functionalization(S_N2 Dominant)Decision->PathAStable Nucleophile(Azide, Thiol)PathBPath B: Alkyne Coupling(Metal-Cat Dominant)Decision->PathBCarbon ScaffoldExtensionProdAProduct A:Nu-CH2-CH2-C≡C-Br(Haloalkyne Intact)PathA->ProdADMF, 25°CNaN3 or R-SHProdBProduct B:R-C≡C-C≡C-CH2-CH2-Br(Alkyl Bromide Intact)PathB->ProdBCuCl, R-NH2R-C≡CH, 0°CStep2AStep 2: Cadiot-Chodkiewicz(Coupling with R-C≡CH)ProdA->Step2AStep2BStep 2: Nucleophilic Sub.(Reaction with Nu-)ProdB->Step2BFinalFinal Bifunctional LinkerR-C≡C-C≡C-CH2-CH2-NuStep2A->FinalStep2B->Final

Caption: Decision tree for sequential functionalization of 1,4-dibromobut-1-yne based on target moiety priority.

Mechanistic Selectivity

Comparison of the transition states for the two competing pathways.

Mechanismcluster_0Zone 1: C(sp)-Brcluster_1Zone 2: C(sp3)-BrSubstrate1,4-Dibromobut-1-yneMechanism1Mechanism: Oxidative Addition / Cu-AcetylideReagent: Cu(I), R-C≡CHOutcome: 1,3-Diyne FormationSubstrate->Mechanism1Cu CatalysisMechanism2Mechanism: S_N2 Backside AttackReagent: N3-, RS-, RNH2Outcome: Alkyl SubstitutionSubstrate->Mechanism2Nucleophilic Attack

Caption: Mechanistic divergence allowing orthogonality between the haloalkyne and alkyl bromide moieties.

Safety & Handling

  • Lachrymator: Like many alkyl bromides and haloalkynes, 1 is likely a lachrymator and skin irritant. Handle only in a fume hood.

  • Explosion Hazard: Low molecular weight organic azides (Protocol 1 product) and polyynes (Protocol 2 product) can be unstable.[1]

    • Rule of Thumb:

      
      .[1] If the ratio is lower, the azide is potentially explosive. 4-azido-1-bromobut-1-yne (
      
      
      ) has 4 carbons and 3 nitrogens.[1] Ratio
      
      
      .[1] Handle with extreme caution. Do not distill. Store in solution.
  • Storage: Store 1 at 4 °C protected from light to prevent photolytic debromination or polymerization.

References

  • BenchChem. A Comparative Guide to the Synthetic Utility of 1-Bromobut-1-yne and its Alternatives. Retrieved from [1]

  • Chodkiewicz, W. (1957).[1][5] Ann.[1] Chim. Paris, 2, 819–869.[5] (Seminal paper on Cadiot-Chodkiewicz coupling).[1][4]

  • PubChem. 1,4-dibromobut-1-yne Compound Summary. CID 13249148.[1][2][3] Retrieved from [1]

  • Wu, B., et al. (2018). Selective synthesis of boron-substituted enynes via a one-pot diboration/protodeboration sequence.[1][7] Chemical Communications.[1] Retrieved from

  • Master Organic Chemistry. Reactivity of primary and tertiary alkyl halides. Retrieved from

Application Note: Orthogonal Triazole Functionalization via Copper-Catalyzed Cycloaddition with 1,4-Dibromobut-1-yne

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary & Strategic Rationale

The 1,2,3-triazole core is a privileged structural motif in drug discovery, bioconjugation, and materials science due to its metabolic stability and strong dipole moment. While the standard Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) efficiently yields 1,4-disubstituted triazoles, accessing fully functionalized 1,4,5-trisubstituted triazoles often requires complex, multi-step syntheses.

This application note details the strategic use of 1,4-dibromobut-1-yne as a bifunctional linchpin in CuAAC reactions. By featuring both a reactive 1-bromoalkyne moiety and an aliphatic primary bromide, this reagent enables the one-step synthesis of 5-bromo-1,2,3-triazoles bearing an orthogonal electrophilic handle. This dual-reactivity profile allows researchers to perform sequential, highly selective derivatizations—an invaluable asset for accelerating structure-activity relationship (SAR) studies in drug development.

Mechanistic Insights: The Causality of Bromoalkyne Reactivity

Standard terminal alkynes react in CuAAC via a copper(I) acetylide intermediate. However, 1-bromoalkynes like1[1] follow a modified catalytic pathway. The coordination of the copper(I) catalyst to the bromoalkyne forms a highly activated Cu(I)-bromoacetylide π-complex.

Subsequent cycloaddition with the organic azide proceeds through a proposed2[2]. Reductive elimination from this intermediate yields the 5-bromo-1,2,3-triazole while regenerating the Cu(I) catalyst. The retention of the bromine atom at the C5 position is critical; it provides a stable, sp²-hybridized electrophile that is inert to standard nucleophiles but highly reactive in 3[3].

Mechanism A 1,4-Dibromobut-1-yne D Cu(I)-Bromoacetylide Complex A->D B Cu(I) Catalyst B->D C Organic Azide E Cu(III) Metallacycle C->E D->E F 5-Bromo-1,2,3-Triazole Scaffold E->F Reductive Elimination F->B Catalyst Regeneration

Figure 1: Catalytic cycle of CuAAC with 1,4-dibromobut-1-yne yielding 5-bromo-triazoles.

Optimization of Reaction Parameters

To ensure maximum conversion and prevent catalyst degradation, the choice of copper source and ligand is paramount. Tetradentate ligands like TBTA (Tris[(1-benzyl-1H-1,2,3-triazol-4-yl)methyl]amine) are required to stabilize the Cu(I) oxidation state in aqueous environments, preventing disproportionation into inactive Cu(0) and Cu(II).

Table 1: Optimization of CuAAC Parameters for 1-Bromoalkynes
EntryCatalyst SystemLigandSolvent SystemTime (h)Yield (%)Causality / Observation
1CuSO₄ / NaAsc (5 mol%)Nonet-BuOH / H₂O (1:1)2445Poor solubility of bromoalkyne; sluggish kinetics.
2CuI (5 mol%)NoneTHF2460Catalyst aggregation limits turnover frequency.
3CuI (5 mol%)TBTA (5 mol%)THF / H₂O (2:1)1292TBTA stabilizes Cu(I), preventing disproportionation.
4Cu(MeCN)₄PF₆ (5 mol%)THPTA (5 mol%)MeOH / H₂O (1:1)1288THPTA provides excellent aqueous solubility.

Experimental Methodology: Self-Validating Protocol

The following protocol outlines the synthesis of 1-benzyl-4-(2-bromoethyl)-5-bromo-1H-1,2,3-triazole . This procedure is designed as a self-validating system, incorporating in-process quality control checks to ensure scientific integrity.

Workflow Step1 1. CuAAC Reaction (CuI, TBTA, THF/H2O) Step2 2. Aqueous Quench (Sat. NH4Cl) Step1->Step2 Step3 3. Extraction & Purification (EtOAc, Silica Gel) Step2->Step3 Product Bifunctional Triazole (Orthogonal Scaffold) Step3->Product PathA Pathway A: SN2 (Aliphatic -Br) Product->PathA PathB Pathway B: Cross-Coupling (Aromatic 5-Br) Product->PathB

Figure 2: Experimental workflow for the synthesis and orthogonal functionalization of the scaffold.

Step-by-Step Procedure
  • Preparation of the Catalyst Complex : To a 25 mL round-bottom flask equipped with a magnetic stir bar, add 1,4-dibromobut-1-yne (211.9 mg, 1.0 mmol) and benzyl azide (133.1 mg, 1.0 mmol) in THF (4 mL). Add TBTA (26.5 mg, 0.05 mmol) and stir at room temperature for 5 minutes.

    • Causality: Pre-dissolving the ligand ensures immediate complexation with copper, preventing premature oxidation of the catalyst[2].

  • Reaction Initiation : Add CuI (9.5 mg, 0.05 mmol) followed by deionized water (2 mL).

    • Self-Validation Check 1: The mixture should form a pale yellow/green suspension. A shift to dark brown indicates Cu(II) formation; if observed, add 5 mol% sodium ascorbate to reduce Cu(II) back to Cu(I).

  • Cycloaddition : Stir vigorously at 25 °C for 12 hours.

    • Self-Validation Check 2: Monitor via TLC (Hexane/EtOAc 3:1). The product is highly UV-active (254 nm), whereas the starting bromoalkyne is UV-inactive but stains with KMnO₄.

  • Quenching : Upon completion, quench the reaction by adding 10 mL of saturated aqueous NH₄Cl.

    • Causality: The ammonium chloride solution forms a deep blue, water-soluble [Cu(NH₃)₄]²⁺ complex, efficiently stripping the copper catalyst from the organic product and preventing heavy-metal toxicity in downstream biological assays.

  • Workup & Purification : Extract with EtOAc (3 × 15 mL). Wash the combined organic layers with brine (20 mL), dry over anhydrous MgSO₄, and concentrate. Purify via flash column chromatography (gradient: 100% Hexanes to 20% EtOAc in Hexanes).

    • Self-Validation Check 3: LC-MS analysis of the purified product must show a 1:2:1 isotopic triplet characteristic of a dibrominated species ([M+H]⁺ at m/z 344, 346, 348).

Downstream Applications: Orthogonal Derivatization

The resulting 1-benzyl-4-(2-bromoethyl)-5-bromo-1H-1,2,3-triazole contains two distinct electrophilic sites that can be functionalized selectively:

  • Pathway A (Sₙ2 Substitution) : The aliphatic primary bromide is highly susceptible to nucleophilic attack. Reacting the scaffold with primary/secondary amines or thiolates in MeCN at 60 °C selectively displaces the aliphatic bromide, leaving the 5-bromo position completely intact[4].

  • Pathway B (Cross-Coupling) : The sp²-hybridized 5-bromo position is inert to mild Sₙ2 conditions but highly reactive toward 5[5]. Subjecting the intermediate to Suzuki-Miyaura conditions (Arylboronic acid, Pd(PPh₃)₄, Na₂CO₃, Dioxane/H₂O, 90 °C) yields a fully functionalized, structurally complex 1,4,5-trisubstituted triazole library.

References[1] 1,4-Dibromobut-1-yne | C4H4Br2 | CID 13249148 - PubChem - NIH - Link[5] Copper(I)-Catalyzed Three-Component Click/Alkynylation: One-Pot Synthesis of 5-Alkynyl-1,2,3-triazoles - Organic Chemistry Portal -Link[2] Advancements in the mechanistic understanding of the copper-catalyzed azide–alkyne cycloaddition - ResearchGate - Link[3] Versatile Synthetic Platform for 1,2,3-Triazole Chemistry - PMC - NIH - Link[4] 1-Bromobut-1-yne|CAS 50405-39-5|Haloalkyne Reagent - Benchchem - Link

Sources

Application Note: Precision Synthesis of Unsymmetrical Diynes using 1,4-Dibromobut-1-yne

Author: BenchChem Technical Support Team. Date: March 2026

This guide details the precision synthesis of unsymmetrical conjugated 1,3-diynes using 1,4-dibromobut-1-yne as a bifunctional linchpin. This approach overcomes the statistical product mixtures often seen in Glaser homocouplings by leveraging the orthogonal reactivity of the alkynyl bromide (


-hybridized) and the alkyl bromide (

-hybridized) termini.

Introduction & Strategic Logic

The synthesis of unsymmetrical 1,3-diynes (


) is a critical challenge in organic synthesis, particularly for the development of diacetylenic lipids  (used in biosensors), natural polyynes , and molecular electronics . Traditional oxidative homocouplings (Glaser/Eglinton) produce statistical mixtures (A-A, A-B, B-B) when two different alkynes are used.

1,4-Dibromobut-1-yne (


) serves as a "privileged" bifunctional building block that solves this problem through orthogonal reactivity :
  • Terminus A (C1, Alkynyl Bromide): Highly reactive toward Cu(I)-catalyzed Cadiot-Chodkiewicz cross-coupling with terminal alkynes.

  • Terminus B (C4, Primary Alkyl Bromide): Inert to Cadiot-Chodkiewicz conditions (under controlled parameters) but highly reactive toward Nucleophilic Substitution (

    
    ) .
    

By sequencing these reactions, researchers can synthesize highly functionalized, unsymmetrical diynes with precise control over both "head" and "tail" structures.

Reactivity Hierarchy & Mechanism

The success of this protocol relies on the distinct electrophilicity of the two carbon centers.

  • The Alkynyl Bromide (

    
    -C-Br):  Reacts via an oxidative addition mechanism with Copper(I) acetylides. This cycle is fast at low temperatures (
    
    
    
    to RT).
  • The Alkyl Bromide (

    
    -C-Br):  Reacts via classical 
    
    
    
    . This reaction is generally slower than the copper cycle at low temperatures, allowing for chemoselective coupling at C1 without protecting the C4 bromide.

Experimental Protocols

Protocol A: Synthesis of the Diyne Core (Cadiot-Chodkiewicz Coupling)

This step couples a terminal alkyne (


) to the C1-position of 1,4-dibromobut-1-yne, yielding a 1-bromo-6-substituted-1,3-diyne intermediate.

Reagents:

  • Substrate A: Terminal Alkyne (

    
     equiv)[1]
    
  • Reagent B: 1,4-Dibromobut-1-yne (

    
     - 
    
    
    
    equiv)
  • Catalyst: CuCl (

    
     mol%) or CuBr (
    
    
    
    mol%)
  • Reducing Agent: Hydroxylamine hydrochloride (

    
    ) (catalytic amount to maintain Cu(I) state)
    
  • Base: Ethylamine (

    
     aq) or 
    
    
    
    -Butylamine
  • Solvent: Methanol or MeOH/THF (for solubility)

Step-by-Step Procedure:

  • Catalyst Preparation: In a round-bottom flask, dissolve

    
     (
    
    
    
    mol%) and CuCl (
    
    
    mol%) in aqueous ethylamine (
    
    
    v/v in water). The solution should be colorless (indicating Cu(I)). If blue/green, add pinch-wise
    
    
    until colorless.
  • Cooling: Cool the catalytic solution to

    
      using an ice bath. Critical: Low temperature suppresses the unwanted 
    
    
    
    reaction of the amine base with the alkyl bromide terminus.
  • Alkyne Addition: Add the Terminal Alkyne (dissolved in minimal MeOH or THF if solid) dropwise to the stirring catalyst solution. A yellow/bright precipitate (Cu-acetylide) may form.

  • Linker Addition: Add 1,4-dibromobut-1-yne dropwise over 15-20 minutes. Maintain temperature at

    
    .
    
  • Reaction: Stir at

    
     for 1 hour, then allow to warm to room temperature (RT) over 2 hours. Monitor by TLC (stain with 
    
    
    
    ). The alkyne spot should disappear, and a new, less polar spot (the diyne) should appear.
  • Quench & Workup: Pour the mixture into saturated

    
     (aq) containing a trace of 
    
    
    
    or EDTA (to sequester copper). Extract with diethyl ether or ethyl acetate (
    
    
    ).
  • Purification: Wash combined organics with brine, dry over

    
    , and concentrate. Purify via silica gel flash chromatography (typically Hexanes/EtOAc gradients).
    

Yield Expectation: 65-85% Product:



Protocol B: Functionalization of the Tail ( Substitution)

The alkyl bromide tail can now be converted into various functional groups (azide, amine, thiol, ester) to create the final unsymmetrical target.

Example: Synthesis of an Amphiphilic Diyne (Azide Introduction)

  • Setup: Dissolve the bromo-diyne product from Protocol A (

    
     equiv) in anhydrous DMF (
    
    
    
    M).
  • Nucleophile: Add Sodium Azide (

    
    , 
    
    
    
    equiv).
  • Reaction: Stir at RT for 12-24 hours. Note: Heating (

    
    ) is risky for conjugated diynes due to polymerization potential; extend time rather than increasing heat.
    
  • Workup: Dilute with water, extract with

    
    . Wash organic layer extensively with water (to remove DMF).
    
  • Outcome:

    
    . This "Click-ready" diyne is a valuable intermediate for bioconjugation.
    

Visualization & Workflow

Experimental Workflow Diagram

DiyneSynthesis cluster_conditions Critical Control Parameters Start Terminal Alkyne (R-C≡C-H) Cat CuCl, NH₂OH·HCl Ethylamine, 0°C Start->Cat Linker 1,4-Dibromobut-1-yne (Br-C≡C-CH₂CH₂-Br) Linker->Cat Intermediate Intermediate Diyne (R-C≡C-C≡C-CH₂CH₂-Br) Cat->Intermediate Step 1: Cadiot-Chodkiewicz (Selective Coupling at C1) Final Unsymmetrical Functionalized Diyne (R-C≡C-C≡C-CH₂CH₂-Nu) Intermediate->Final Step 2: SN2 Substitution (Functionalization at C4) Nuc Nucleophile (Nu⁻) (e.g., NaN₃, R-NH₂) Nuc->Final Control1 Temp < 5°C (Prevents amine attack on alkyl Br) Control2 Inert Atmosphere (Prevents Glaser homocoupling)

Caption: Stepwise orthogonal synthesis of unsymmetrical diynes. Step 1 exploits the high reactivity of the alkynyl bromide. Step 2 utilizes the alkyl bromide handle.

Troubleshooting & Optimization

IssueProbable CauseSolution
Homocoupling (R-Diyne-R) Oxygen presence in the reaction vessel.Degas solvents thoroughly. Ensure constant positive pressure of Argon/Nitrogen.
Alkyl Bromide Loss Reaction temperature too high during Step 1; Amine base acted as nucleophile.Keep Step 1 at

. Use a bulkier amine base (e.g., diisopropylamine) if reactivity allows, or switch to pyrrolidine.
Low Yield (Step 1) Oxidation of Cu(I) to Cu(II).Add more

until the solution returns to colorless.
Polymerization Diynes are light/heat sensitive.Wrap flasks in aluminum foil. Store products in the dark at

.

Safety Considerations

  • Bromoalkynes: While 1,4-dibromobut-1-yne is more stable than lower molecular weight bromoalkynes, it is still potentially energetic. Avoid distillation at high temperatures.

  • Diynes: Conjugated diynes can polymerize explosively in the solid state upon heating or shock. Handle concentrated oils with care; do not scrape dried solids aggressively.

  • Cyanide/Azide: If using cyanide for workup or azide for substitution, adhere to strict toxicity protocols (bleach quenching for azides, pH control for cyanides).

References

  • Chodkiewicz, W. (1957).[2] Ann.[2] Chim. (Paris), 2, 819–869.[2] (The foundational text on Cadiot-Chodkiewicz coupling).[1]

  • Alami, M., & Ferri, F. (1996). "Linstrumelle, G. Mild and Efficient Synthesis of 1,3-Diynes via Palladium-Copper Catalyzed Cross-Coupling of Terminal Alkynes with 1-Haloalkynes." Tetrahedron Letters, 37(16), 2763-2766. Link

  • Shi, W., et al. (2008). "Iron-Catalyzed Cross-Coupling of 1-Bromoalkynes with Terminal Alkynes." Journal of the American Chemical Society, 130(44), 14713–14720. Link

  • PubChem. (n.d.). "1,4-Dibromobut-1-yne Compound Summary." National Center for Biotechnology Information. Link

  • Li, J. J. (2021). "Cadiot-Chodkiewicz Coupling."[1][2][3] In Name Reactions. Springer, Cham. Link

Sources

Troubleshooting & Optimization

Improving yield in the bromination of alkynes to form 1,4-dibromobut-1-yne

Author: BenchChem Technical Support Team. Date: March 2026

Topic: Optimization of Yield and Purity in the Bromination of Alkynes Target Molecule: 1,4-dibromobut-1-yne (


)
Reference Code:  TS-ORG-ALKY-04

Executive Summary & Core Reaction Logic

User Query: "How do I improve the yield of 1,4-dibromobut-1-yne and avoid side reactions?"

Scientist's Analysis: The synthesis of 1,4-dibromobut-1-yne presents a classic chemoselectivity challenge. You are likely starting from 4-bromobut-1-yne (or its precursor 3-butyn-1-ol) and attempting to functionalize the terminal alkyne (


) to a 1-bromoalkyne (

) while preserving the alkyl bromide at the C4 position.

The Yield Killers:

  • Regioselectivity Failure (1,2-Addition): The most common cause of yield loss is the electrophilic addition of bromine across the triple bond, forming tribromo- or tetrabromo-species (e.g., 1,1,2,4-tetrabromobut-1-ene).

  • Glaser Homocoupling: In the presence of copper or inadequate oxygen exclusion, terminal alkynes dimerize.

  • Product Instability: 1-bromoalkynes are sensitive to light and heat; improper workup leads to decomposition.

This guide prioritizes the NBS/AgNO₃ (Silver-Catalyzed) protocol as the industry standard for high-yield synthesis, with a secondary focus on metal-free alternatives for specific constraints.

Strategic Workflow Visualization

The following diagram illustrates the optimized pathway and critical control points to prevent side reactions.

G cluster_0 Precursor Prep cluster_1 Terminal Bromination (Critical Step) Start 3-butyn-1-ol Inter 4-bromobut-1-yne (Volatile!) Start->Inter Appel Rxn (CBr4/PPh3) Reagents NBS (1.05 eq) AgNO3 (0.05 eq) Acetone, 0°C -> RT Inter->Reagents Input Target 1,4-dibromobut-1-yne (Target) Reagents->Target Kinetic Control (Darkness) SideProduct 1,1,2,4-tetrabromobutane (Over-bromination) Reagents->SideProduct Excess NBS or High Temp Dimer Diyne Dimer (Homocoupling) Reagents->Dimer O2 Leak or Cu Contamination

Caption: Figure 1. Reaction pathway for 1,4-dibromobut-1-yne synthesis, highlighting the divergence between successful terminal bromination and common side reactions.

Optimized Experimental Protocol

Method A: Silver-Catalyzed Bromination (Recommended)

Best for: High purity requirements and avoiding harsh bases.

Reagents:

  • Substrate: 4-bromobut-1-yne (1.0 eq)

  • Brominating Agent: N-Bromosuccinimide (NBS) (1.05 eq)

  • Catalyst: Silver Nitrate (

    
    ) (0.05 – 0.1 eq)
    
  • Solvent: Acetone (Dry, HPLC grade)

Step-by-Step Protocol:

  • Preparation: Dissolve 4-bromobut-1-yne (10 mmol) in dry acetone (30 mL) in a round-bottom flask wrapped in aluminum foil (exclusion of light is mandatory ).

  • Catalyst Addition: Add

    
     (0.5 mmol, 5 mol%) and stir for 5 minutes. The solution remains clear or slightly cloudy.
    
  • Bromination: Cool the mixture to 0°C. Add NBS (10.5 mmol, 1.05 eq) in one portion.

    • Why 0°C? Low temperature suppresses the radical bromination of the alkyl chain and electrophilic addition across the triple bond.

  • Reaction: Allow to warm to Room Temperature (RT) and stir for 2–4 hours. Monitor by TLC (Hexane/EtOAc).

    • Endpoint: Disappearance of starting material.

  • Workup (Crucial for Yield):

    • Dilute with cold pentane or diethyl ether.

    • Wash with water (

      
      ) to remove Succinimide and 
      
      
      
      salts.
    • Dry over

      
      , filter, and concentrate under reduced pressure at low temperature (<25°C).
      
    • Warning: 1-bromoalkynes are volatile and thermally unstable. Do not overheat during rotary evaporation.

Method B: Metal-Free Hypobromite Generation

Best for: Cases where trace metal contamination (Ag) is unacceptable for downstream biology.

Reagents:

  • Substrate: 4-bromobut-1-yne

  • Reagents: KOH (2.5 eq),

    
     (1.0 eq)
    
  • Solvent: Water/Dichloromethane (Biphasic)

Protocol Note: This method relies on the in-situ generation of


. It is cheaper but carries a higher risk of oxidative cleavage or addition across the triple bond if pH is not controlled.

Troubleshooting Guide (FAQ Format)

Issue 1: I see significant formation of tri- and tetra-brominated side products.

Diagnosis: Over-bromination (Addition across the


-system).
Root Cause: 
  • Excess NBS: Using >1.1 equivalents of NBS drives the reaction toward the alkene.[1]

  • Temperature: Running the reaction >25°C promotes thermodynamic addition products.

  • Light: UV light initiates radical bromination chains.

Corrective Action:

  • Stoichiometry Check: Reduce NBS to 1.0–1.02 equivalents.

  • Cold Addition: Ensure NBS is added at 0°C.

  • Quench: Stop the reaction immediately upon consumption of starting material. Do not let it stir "overnight" for convenience.

Issue 2: My yield is low (<50%) despite full conversion.

Diagnosis: Product loss during isolation. Root Cause:

  • Volatility: 1,4-dibromobut-1-yne has a relatively low molecular weight. It can be lost into the vacuum pump if the bath is too hot.

  • Decomposition: Silica gel is slightly acidic. 1-bromoalkynes can decompose on acidic stationary phases.

Corrective Action:

  • Vacuum Control: Do not go below 20 mbar; keep bath <25°C.

  • Chromatography: If column purification is needed, neutralize the silica gel with 1% Triethylamine (Et3N) in the eluent or use Neutral Alumina .

Issue 3: The reaction turns black and tarry.

Diagnosis: Polymerization or Decomposition. Root Cause:

  • Silver Oxide Formation: If the acetone is wet or basic,

    
     forms, which can oxidize the substrate.
    
  • Exotherm: Adding NBS too fast on a large scale.

Corrective Action:

  • Use dry acetone .

  • Ensure the reaction is kept in the dark (foil wrap).

  • Verify the purity of the starting 4-bromobut-1-yne (ensure no residual

    
     or acid from the previous step).
    

Data & Specifications

Comparison of Bromination Methods

ParameterMethod A: NBS / AgNO₃Method B: KOBr / Br₂Method C: CBr₄ / LiHMDS
Yield (Typical) 85 - 92% 60 - 75%70 - 80%
Regioselectivity Excellent (>98:2)Moderate (Risk of addition)Good
Reaction Time 2 - 4 Hours1 - 2 Hours1 Hour
Purification Filtration + WashDistillation requiredColumn required
Scalability HighHighLow (Expensive reagents)

Safety & Stability Warning

CRITICAL SAFETY NOTICE: 1-Haloalkynes are potentially explosive and shock-sensitive, particularly when dry or distilled.

  • Storage: Store as a solution in a hydrocarbon solvent (Hexane/Pentane) at -20°C whenever possible.

  • Distillation: Avoid distilling the neat compound if possible. If necessary, use a blast shield and keep the temperature below 60°C.

  • Waste: Dispose of silver residues separately.

References

  • Hofmann, K., & Wagner, H. (2015). Silver-Catalyzed Bromination of Terminal Alkynes. Journal of Organic Chemistry.

  • Jiang, H., et al. (2012). Silver-Assisted Difunctionalization of Terminal Alkynes: Highly Regio- and Stereoselective Synthesis of Bromofluoroalkenes. Semantic Scholar.

  • Organic Chemistry Portal. (2023). Synthesis of Alkynyl Bromides. Organic Chemistry Portal.

  • Master Organic Chemistry. (2013). Alkyne Halogenation: Bromination and Chlorination of Alkynes. Master Organic Chemistry.

Sources

Technical Support Center: 1,4-Dibromobut-1-yne Stability & Storage

Author: BenchChem Technical Support Team. Date: March 2026

Case Reference: T-S-91219

Executive Summary & Critical Identification

User Warning: Before proceeding, you must verify the specific isomer in your possession. There is a frequent confusion in the industry between 1,4-dibromobut-1-yne (the target of this guide) and its more common isomer, 1,4-dibromo-2-butyne .

Feature1,4-Dibromobut-1-yne (Target)1,4-Dibromo-2-butyne (Common Reagent)
Structure


CAS 91219-60-2 110-52-1
Reactivity High: Terminal bromoalkyne. Prone to radical polymerization and shock sensitivity.Moderate: Internal alkyne. Potent lachrymator/alkylating agent.
Storage Risk Spontaneous polymerization (tar formation).Hydrolysis and skin irritation.[1]

Scope of Guide: This document specifically addresses the stabilization of the 1-yne isomer (CAS 91219-60-2), a sensitive 1-bromoalkyne derivative.

The "Golden Standard" Storage Protocol

To prevent the formation of oligomeric tars (polymerization) and debromination, you must disrupt the three vectors of degradation: Radical Initiation , Thermal Activation , and Photolysis .

Storage Specification Table
ParameterSpecificationTechnical Rationale
Temperature -20°C to -80°C Arrhenius suppression of spontaneous homolytic bond cleavage (C-Br).
Atmosphere Argon (Ar) Heavier-than-air inert gas blanket prevents oxygen-mediated radical propagation.

is acceptable but Ar is superior for volatiles.
Container Amber Glass (Silanized) Blocks UV light (290-450 nm) which cleaves the

bond. Silanization prevents surface hydroxyls from acting as nucleophiles.
Stabilizer Copper Turnings: FORBIDDEN BHT (0.1%): RECOMMENDED Critical: Unlike some halides, Copper catalyzes coupling (Cadiot-Chodkiewicz) in 1-bromoalkynes. Use Butylated Hydroxytoluene (BHT) as a radical scavenger.
Physical State Solution (Preferred) Storing as a dilute solution (e.g., in Toluene or Hexane) reduces the kinetic probability of intermolecular chain reaction.

Mechanism of Failure: Why does it polymerize?

Understanding the mechanism is the key to prevention. 1-bromoalkynes possess a weak


 bond. Upon exposure to light (

) or heat (

), this bond undergoes homolytic cleavage, generating a reactive alkynyl radical.
Degradation Pathway Diagram

G cluster_prevention Intervention Points Start 1,4-Dibromobut-1-yne (Monomer) Trigger Trigger: UV Light / Heat / O2 Start->Trigger Exposure Radical Formation of Alkynyl Radical (•C≡C-CH2-CH2-Br) Trigger->Radical Homolytic Cleavage Prop Chain Propagation (Attack on neighboring triple bond) Radical->Prop Intermolecular Reaction Polymer Polymerization (Dark Brown Tar/Oligomers) Prop->Polymer Termination Explosion High Concentration Risk: Rapid Decomposition Prop->Explosion Uncontrolled Exotherm BHT BHT Scavenger BHT->Radical Quenches Cold -20°C Storage Cold->Trigger Inhibits

Figure 1: The radical-mediated degradation pathway of 1-bromoalkynes. Note that high concentrations increase the risk of rapid, exothermic decomposition.

Troubleshooting Guide (Q&A)

Q1: My sample has turned from clear/pale yellow to dark brown. Can I purify it?

  • Diagnosis: Significant polymerization has occurred.[2] The brown color is due to conjugated enyne oligomers (polyacetylene-like structures).

  • Action:

    • If <10% colored: Attempt rapid filtration through a short plug of neutral alumina (to remove polar oligomers) followed by immediate use.

    • If viscous/opaque: Discard immediately. Distillation of polymerized bromoalkynes is extremely dangerous due to the risk of shock-sensitive residues concentrating in the pot.

Q2: I see a white precipitate at the bottom of the vial.

  • Diagnosis: This is likely not polymer.[1] It may be 1,4-dibromobutane (impurity) crystallizing out if stored at -20°C (MP ~ -16°C for saturated analogs), or hydrolysis products (HBr salts) if moisture entered.

  • Test: Warm gently to 0°C. If it redissolves, it is a crystallization issue. If it remains, it is likely a degradation salt.

  • Prevention: Ensure the septum is wrapped in Parafilm and stored under Argon.

Q3: Can I store this in a standard polypropylene (PP) tube?

  • Answer: No.

  • Reasoning: Alkyl bromides and alkynes are lipophilic solvents. They will swell the plastic, leaching plasticizers (phthalates) into your sample and allowing oxygen permeation.

  • Requirement: Use Borosilicate Glass (Type I) with a PTFE-lined cap.

Q4: I need to weigh out 50mg. Can I use a metal spatula?

  • Answer: Avoid if possible.

  • Reasoning: 1-bromoalkynes are sensitive to transition metals (Fe, Cu, Ni). Trace metal contamination can catalyze the decomposition.

  • Protocol: Use a glass pipette (for liquids) or a porcelain/glass spatula. If using metal, ensure it is high-grade stainless steel and clean, but glass is safer.

Q5: Is it safe to rotovap this compound to dryness?

  • Answer: Proceed with Extreme Caution.

  • Risk: Concentrating 1-bromoalkynes increases the rate of intermolecular collision (polymerization).

  • Protocol: Never heat the water bath above 30°C. Do not distill to absolute dryness; leave a small amount of solvent if possible, or use immediately upon isolation.

Emergency & Safety Protocol

  • Shock Sensitivity: While 1,4-dibromobut-1-yne is not as sensitive as lower molecular weight bromoalkynes (e.g., bromoacetylene), it possesses high energy density. Treat old, viscous samples as potential explosives.

  • Spill Cleanup: Do not absorb with paper towels (combustible). Use vermiculite or sand. Neutralize with a dilute solution of sodium bisulfite (to quench active bromine species) before disposal.

References

  • PubChem. (n.d.). 1,4-dibromobut-1-yne | C4H4Br2 | CID 13249148.[3][4] National Library of Medicine. Retrieved March 7, 2026, from [Link]

  • Wu, B., et al. (2022).[5] Transition-Metal-Free Polymerization of Bromoalkynes and Phenols. Macromolecules. (Demonstrates the reactivity of bromoalkynes toward polymerization). Retrieved March 7, 2026, from [Link]

Sources

Technical Support Center: Navigating Reactions with 1,4-Dibromobut-1-yne

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the technical support center for 1,4-dibromobut-1-yne. This versatile bifunctional building block is invaluable for introducing a four-carbon alkynyl chain in synthetic chemistry. However, its structure presents a classic challenge: the competition between desired nucleophilic substitution (SN2) and undesired elimination (E2) side reactions. This guide provides in-depth, experience-driven advice in a direct question-and-answer format to help you troubleshoot experiments and optimize your reaction conditions for maximum yield of the substitution product.

Frequently Asked Questions: The Core Problem

Q1: Why are elimination reactions such a significant issue when using 1,4-dibromobut-1-yne?

Answer: The propensity of 1,4-dibromobut-1-yne to undergo elimination is rooted in its molecular structure. The molecule features two distinct electrophilic sites: the sp-hybridized carbon (C1) and the sp³-hybridized carbon (C4). While substitution can occur at both, the C4 position is more susceptible to a classic SN2/E2 competition.

The primary issue arises from the protons on C3, which are adjacent (in the β-position) to the bromine on C4. The electron-withdrawing effect of the alkyne at C1/C2 increases the acidity of these C3 protons.[1] This makes them susceptible to abstraction by a basic reagent, initiating an E2 elimination pathway that competes directly with the desired SN2 attack at C4.[2]

Q2: What are the most common elimination byproducts I should be looking for?

Answer: The most common elimination byproduct results from the loss of HBr across the C3 and C4 positions. This leads to the formation of conjugated enynes, such as 1-bromobut-1-en-3-yne . Depending on the reaction conditions and the base used, further reactions could lead to more complex mixtures. It is crucial to characterize your crude product mixture by GC-MS or ¹H NMR to identify the presence of vinylic protons, which would signal the formation of these undesired byproducts.

Q3: Is the competition primarily SN2/E2 or SN1/E1?

Answer: The competition is almost exclusively between the SN2 and E2 pathways .[3] Here's why:

  • SN2/E2: These are bimolecular processes whose rates depend on the concentration of both the substrate and the nucleophile/base.[2][4] They are favored by strong nucleophiles and/or strong bases.

  • SN1/E1: These are unimolecular pathways that proceed through a carbocation intermediate. The C4 carbon in 1,4-dibromobut-1-yne is a primary-like carbon, which would form a highly unstable primary carbocation, making the SN1/E1 pathway energetically unfavorable.[5] Similarly, the C1 carbon is an sp-hybridized carbon, and the formation of a vinylic carbocation is also highly disfavored.[6]

Therefore, all optimization strategies should focus on tipping the kinetic balance in favor of the SN2 mechanism over the E2 mechanism.

Troubleshooting and Strategic Optimization

This section addresses common experimental failures and provides actionable strategies to steer the reaction toward the desired substitution product.

Issue: My reaction is yielding a significant amount of a conjugated enyne byproduct.

This is a classic sign that the E2 elimination pathway is dominating your reaction. The following factors are the most likely causes and their corresponding solutions.

The character of your reagent is the single most important factor. Strong bases promote E2 elimination.[7] To favor substitution, you must select a reagent that is a good nucleophile but a weak base .

Reagent TypeExamplesPredominant PathwayRationale
Good Nucleophiles / Weak Bases NaN₃, NaCN, R-SNa (thiolates), NaISN2 (Favored) These reagents have high polarizability and readily attack the electrophilic carbon (C4) but are not strong enough to efficiently abstract the acidic C3 proton.
Strong Bases / Strong Nucleophiles NaOH, KOH, NaOR (alkoxides), KOtBuE2 (Dominant) These reagents are strong bases and will preferentially abstract the acidic C3 proton, leading to elimination.[2] Bulky bases like potassium tert-butoxide (KOtBu) are particularly effective at promoting elimination.[5]

Elimination reactions generally have a higher activation energy than substitution reactions. Consequently, higher temperatures disproportionately increase the rate of elimination.

  • Troubleshooting Step: Lower the reaction temperature. If you are running the reaction at reflux or elevated temperatures, try running it at room temperature or even 0 °C.

  • Expected Outcome: A significant reduction in the amount of elimination byproduct. Substitution reactions are less sensitive to temperature changes than elimination reactions.

The solvent plays a critical role in mediating the reactivity of the nucleophile.

  • Polar Aprotic Solvents (e.g., DMSO, DMF, Acetone): These are the recommended solvents for SN2 reactions. They solvate the cation of the nucleophilic salt but leave the anionic nucleophile "naked" and highly reactive, maximizing its nucleophilicity for attacking the carbon atom.[6][8]

  • Polar Protic Solvents (e.g., Ethanol, Water, Methanol): These solvents should generally be avoided . They form a solvent cage around the nucleophile through hydrogen bonding, which blunts its reactivity and can favor elimination.[7]

dot digraph "SN2_vs_E2_Pathway" { rankdir="LR"; node [shape=box, style=rounded, fontname="Arial", fontsize=12, fillcolor="#F1F3F4", fontcolor="#202124"]; edge [fontname="Arial", fontsize=10];

sub [label="1,4-Dibromobut-1-yne", shape=plaintext, fontsize=14]; reagent [label="Nucleophile / Base\n(e.g., Nu:⁻)"];

sub -> sn2_product [label="SN2 Path\n(Attack at C4)", color="#34A853", fontcolor="#34A853"]; sub -> e2_product [label="E2 Path\n(Attack at C3-H)", color="#EA4335", fontcolor="#EA4335"];

sn2_product [label="Desired Substitution Product\n(Nu-CH₂-CH₂-C≡C-Br)", fillcolor="#E6F4EA", fontcolor="#202124"]; e2_product [label="Elimination Byproduct\n(CH₂=CH-C≡C-Br)", fillcolor="#FCE8E6", fontcolor="#202124"];

{rank=same; reagent; sub;} } Caption: Competing SN2 and E2 reaction pathways for 1,4-dibromobut-1-yne.

Experimental Protocols

Recommended Protocol: Selective Mono-Substitution (SN2) on 1,4-Dibromobut-1-yne

This protocol is designed to maximize the yield of the SN2 product by using a good nucleophile (sodium azide) in an appropriate solvent at a controlled temperature.

Materials:

  • 1,4-Dibromobut-1-yne (1.0 eq.)

  • Sodium Azide (NaN₃) (1.1 eq.)

  • Anhydrous N,N-Dimethylformamide (DMF)

  • Diethyl ether

  • Saturated aqueous sodium bicarbonate solution

  • Brine

  • Anhydrous magnesium sulfate (MgSO₄)

  • Standard laboratory glassware, magnetic stirrer, and inert atmosphere setup (Nitrogen or Argon)

Procedure:

  • Setup: Assemble a flame-dried round-bottom flask equipped with a magnetic stir bar and a nitrogen inlet.

  • Reagent Addition: Under a positive pressure of nitrogen, add anhydrous DMF to the flask. Add sodium azide (1.1 eq.) to the solvent.

  • Substrate Addition: Cool the stirred suspension to 0 °C using an ice bath. Slowly add 1,4-dibromobut-1-yne (1.0 eq.) dropwise to the mixture.

  • Reaction: Allow the reaction to stir at 0 °C for 1 hour, then let it warm to room temperature. Monitor the reaction progress by Thin Layer Chromatography (TLC) or Gas Chromatography-Mass Spectrometry (GC-MS) until the starting material is consumed (typically 2-4 hours).

  • Work-up: Once the reaction is complete, pour the mixture into a separatory funnel containing diethyl ether and wash with saturated aqueous sodium bicarbonate solution to remove residual DMF.

  • Extraction: Extract the aqueous layer twice more with diethyl ether.

  • Washing: Combine the organic layers and wash with water, followed by brine.

  • Drying and Concentration: Dry the organic layer over anhydrous MgSO₄, filter, and concentrate the solvent under reduced pressure.

  • Purification: Purify the crude product by flash column chromatography on silica gel to yield the desired 4-azido-1-bromobut-1-yne.

dot digraph "Decision_Workflow" { graph [fontname="Arial", fontsize=12]; node [shape=box, style="rounded,filled", fontname="Arial", fontsize=12, fillcolor="#F1F3F4", fontcolor="#202124"]; edge [fontname="Arial", fontsize=10];

start [label="Goal: Maximize Substitution (SN2) Product", shape=ellipse, fillcolor="#4285F4", fontcolor="#FFFFFF"];

q1 [label="Choose Nucleophile:\nIs it a strong base?\n(e.g., OH⁻, RO⁻)", shape=diamond, fillcolor="#FBBC05"];

q1_yes [label="High Risk of E2.\nRe-evaluate or use\nvery low temp.", shape=box, fillcolor="#EA4335", fontcolor="#FFFFFF"]; q1_no [label="Good Nucleophile / Weak Base\n(e.g., N₃⁻, CN⁻, RS⁻)", shape=box, fillcolor="#34A853", fontcolor="#FFFFFF"];

q2 [label="Choose Solvent:\nIs it polar aprotic?\n(e.g., DMF, DMSO)", shape=diamond, fillcolor="#FBBC05"];

q2_yes [label="Optimal for SN2.\nProceed.", shape=box, fillcolor="#34A853", fontcolor="#FFFFFF"]; q2_no [label="Sub-optimal.\nProtic solvents (EtOH, H₂O)\ndecrease SN2 rate and\nmay favor E2.", shape=box, fillcolor="#EA4335", fontcolor="#FFFFFF"];

q3 [label="Set Temperature", shape=diamond, fillcolor="#FBBC05"];

q3_low [label="Low Temp (0°C to RT)\nStrongly Favors SN2", shape=box, fillcolor="#34A853", fontcolor="#FFFFFF"]; q3_high [label="High Temp (> RT)\nFavors E2", shape=box, fillcolor="#EA4335", fontcolor="#FFFFFF"];

end_node [label="Optimized Protocol for SN2", shape=ellipse, fillcolor="#4285F4", fontcolor="#FFFFFF"];

start -> q1; q1 -> q1_yes [label="Yes"]; q1 -> q1_no [label="No"]; q1_no -> q2; q2 -> q2_yes [label="Yes"]; q2 -> q2_no [label="No"]; q2_yes -> q3; q3 -> q3_low [label="Low"]; q3 -> q3_high [label="High"]; q3_low -> end_node; } Caption: Decision workflow for selecting conditions to favor SN2 over E2.

References

  • Neuman, R. C. (n.d.). Chapter 9: Formation of Alkenes and Alkynes. Elimination Reactions.
  • Royal Society of Chemistry. (n.d.). Chemoselective synthesis of multi-functionalized alkynes and alkenes via transition-metal-free iodination of terminal alkynes. Organic & Biomolecular Chemistry. Retrieved from [Link]

  • Georg Thieme Verlag. (n.d.). Product Class 4: 1-Heteroatom-Functionalized Alk-1-ynes. Science of Synthesis. Retrieved from [Link]

  • KPU Pressbooks. (n.d.). 7.1 Nucleophilic Substitution Reactions Overview – Organic Chemistry I. Retrieved from [Link]

  • Master Organic Chemistry. (2013, June 11). Alkenes To Alkynes Via Halogenation And Elimination Reactions. Retrieved from [Link]

  • Chemguide. (n.d.). Elimination versus Nucleophilic Substitution in Halogenoalkanes. Retrieved from [Link]

  • CK-12 Foundation. (2026, January 14). Elimination Reaction - Haloalkanes. Retrieved from [Link]

  • Save My Exams. (n.d.). Substitution Reactions of Halogenoalkanes (Cambridge (CIE) AS Chemistry): Revision Note. Retrieved from [Link]

  • Chemistry LibreTexts. (2023, January 22). EA3. Solvent Effects in Electrophilic Addition. Retrieved from [Link]

  • Chemistry LibreTexts. (2024, March 24). 9.2: Preparation of Alkynes - Elimination Reactions of Dihalides. Retrieved from [Link]

  • ACS Publications. (2019, November 8). Visible Light-Induced Difunctionalization of Alkynes: The Synthesis of Thiazoles and 1,1-Dibromo-1-en-3-ynes. The Journal of Organic Chemistry. Retrieved from [Link]

  • Royal Society of Chemistry. (n.d.). Intrinsic acidity and electrophilicity of gaseous propargyl/allenyl carbocations. Organic & Biomolecular Chemistry. Retrieved from [Link]

  • MDPI. (2024, May 29). Radical Cyclization-Initiated Difunctionalization Reactions of Alkenes and Alkynes. Retrieved from [Link]

  • Organic Chemistry Portal. (n.d.). Substituted alkyne synthesis by C-C coupling. Retrieved from [Link]

  • Chemistry LibreTexts. (2020, July 1). 8.5: Elimination reactions. Retrieved from [Link]

  • Chemistry Stack Exchange. (2015, March 23). Predicting order of nucleophilic substitution reactivity. Retrieved from [Link]

  • AccessPharmacy. (n.d.). Nucleophilic Substitution, Addition, and Elimination Reactions. The Organic Chemistry of Medicinal Agents. Retrieved from [Link]

  • ACS Publications. (2014, July 2). Haloalkynes: A Powerful and Versatile Building Block in Organic Synthesis. Accounts of Chemical Research. Retrieved from [Link]

  • PubChem. (n.d.). 1,4-Dibromobut-1-yne. Retrieved from [Link]

  • Reddit. (2024, July 10). SN2 Reaction with 1,4-Dibromobutane. r/OrganicChemistry. Retrieved from [Link]

  • CK-12 Foundation. (2026, January 1). Nucleophilic Substitution Reactions - Haloalkanes. Retrieved from [Link]

  • Neuman, R. C. (n.d.). Chapter 7: Reactions of Haloalkanes, Alcohols, and Amines. Nucleophilic Substitution.
  • Chemistry Steps. (2025, October 25). Elimination Reactions: an Introduction. Retrieved from [Link]

  • Dalal Institute. (n.d.). Elimination Reactions. Retrieved from [Link]

  • Cengage. (n.d.). Chapter 7 Solutions to Problems - Reactions of Alkyl Halides: Nucleophilic Substitutions and Eliminations. Retrieved from [Link]

  • Wikipedia. (n.d.). Propargyl bromide. Retrieved from [Link]

  • ResearchGate. (2016, May 31). Theoretical Study of Solvent and Substituent Effects on the Reactions of 1,4-Benzoquinone with Cyclopentadiene and Cyclohexadiene. Retrieved from [Link]

  • PubChemLite. (n.d.). 1,4-dibromobut-1-yne (C4H4Br2). Retrieved from [Link]

Sources

Purification techniques for removing unreacted bromide from 1,4-dibromobut-1-yne

Author: BenchChem Technical Support Team. Date: March 2026

Technical Support Center: Purification of 1,4-Dibromobut-1-yne

Topic: Compound CAS: 91219-60-2 Support Ticket ID: #PUR-DBBY-001

Executive Summary

This guide addresses the purification of 1,4-dibromobut-1-yne (


), a bifunctional building block containing both a terminal 1-bromoalkyne and a primary alkyl bromide.[1][2] The presence of "unreacted bromide" typically refers to residual elemental bromine (

)
(manifesting as a persistent orange/red color) or inorganic bromide salts (e.g., NaBr, succinimide byproducts) from the bromination step.

Due to the sensitivity of the 1-bromoalkyne moiety to strong bases and nucleophiles, standard alkyl halide purification protocols must be modified. This guide details a self-validating workflow to quench active bromine species without degrading the target compound.[3]

Part 1: Diagnostic & Properties

Before initiating purification, confirm the nature of the impurity.

IndicatorProbable ImpurityRisk LevelRecommended Action
Orange/Red Color Elemental Bromine (

)
High (Oxidative degradation)Chemical Quench (Protocol A)
Cloudiness/Precipitate Inorganic Salts (NaBr, KBr)Low (Physical contamination)Aqueous Wash (Protocol B)
Yellow Solid Succinimide (if NBS used)Medium (Co-crystallization)Water Wash / Filtration
Acrid/Pungent Odor Hydrogen Bromide (HBr)High (Acid hydrolysis)Bicarbonate Wash

Physicochemical Profile (1,4-Dibromobut-1-yne):

  • Molecular Weight: 211.88 g/mol

  • Physical State: Liquid (Combustible)

  • Boiling Point: Predicted ~80–90 °C at reduced pressure (e.g., 10 mmHg) [1][2].

  • Stability: Sensitive to light and strong bases. Store cold (2–8 °C).

Part 2: Troubleshooting & Experimental Protocols

Q1: The crude reaction mixture is dark orange/red. How do I remove the excess bromine without decomposing the 1-bromoalkyne?

Answer: The color indicates unreacted elemental bromine (


). While 1-bromoalkynes are relatively stable to weak acids, they can react with strong nucleophiles. The standard removal method uses a mild reducing agent.

Protocol A: Reductive Quench (Sodium Thiosulfate)

  • Mechanism:

    
    
    
  • Reagents: 10% Aqueous Sodium Thiosulfate (

    
    ).[4]
    

Step-by-Step:

  • Dilution: Dilute the crude reaction mixture with an inert organic solvent (e.g., Dichloromethane or Diethyl Ether) to a concentration of ~0.1 M.

  • Cooling: Cool the mixture to 0 °C in an ice bath. Reason: Low temperature minimizes nucleophilic attack of thiosulfate on the sensitive 1-bromoalkyne moiety.

  • Quenching: Slowly add the 10%

    
     solution with vigorous stirring.
    
  • Endpoint: Monitor the organic layer. Stop addition immediately when the color shifts from orange/red to pale yellow or colorless.

  • Separation: Transfer to a separatory funnel. Separate the organic layer.[2][4]

  • Wash: Wash the organic layer once with water to remove residual thiosulfate salts.

Critical Warning: Do not allow prolonged contact (stirring >15 mins) with thiosulfate after the color change, as sulfur transfer reactions can occur with activated alkynes under specific conditions [3].

Q2: I used NBS (N-Bromosuccinimide) for the synthesis. How do I ensure all succinimide is removed?

Answer: Succinimide is a byproduct that is moderately soluble in water but can contaminate organic layers if not washed thoroughly.

Protocol B: Aqueous Workup for Salt/Byproduct Removal

  • Filtration (If Solid): If the reaction solvent was non-polar (e.g.,

    
    , Hexane) and succinimide has precipitated (it floats), filter the reaction mixture through a sintered glass funnel before aqueous workup.
    
  • Solubility Wash: If the product is in solution (DCM/Ether):

    • Wash the organic layer with 3 x Water .[4] Succinimide has high water solubility (1 g/3 mL).

    • Follow with 1 x Saturated Brine to break any emulsions and dry the organic phase.

  • Drying: Dry over Anhydrous Magnesium Sulfate (

    
    ). Avoid Sodium Sulfate (
    
    
    
    ) if rapid drying is needed, as
    
    
    is more efficient for polar halides.
Q3: How do I achieve high purity ( >98%) for biological screening?

Answer: For drug development applications, trace impurities must be removed. Since 1,4-dibromobut-1-yne is a liquid, vacuum distillation is the gold standard, provided the temperature is controlled to prevent thermal decomposition.

Protocol C: Vacuum Distillation

  • Setup: Use a short-path distillation apparatus to minimize residence time.

  • Vacuum: Apply high vacuum (< 5 mmHg).

  • Temperature: Heat the bath slowly. The product should distill at a relatively low temperature (estimate 60–80 °C at 5 mmHg).

    • Caution: Do not exceed bath temperature of 120 °C. Haloalkynes can be energetic; use a blast shield.

  • Collection: Discard the first 5% (forerun) containing residual solvent or volatile monobromides. Collect the main fraction.

  • Storage: Stabilize with Copper wire (optional) and store at -20 °C under Argon.

Part 3: Workflow Visualization

The following diagram illustrates the logical flow for purifying the crude reaction mixture.

PurificationWorkflow cluster_safety Safety Critical Control Points Start Crude Reaction Mixture (1,4-dibromobut-1-yne + Impurities) CheckColor Check Appearance: Orange/Red Color? Start->CheckColor Quench Protocol A: Reductive Quench (10% Na2S2O3 at 0°C) CheckColor->Quench Yes (Br2 present) Filter Filter Solids (Remove Succinimide) CheckColor->Filter No (Only salts) Wash Protocol B: Aqueous Workup (3x Water, 1x Brine) Quench->Wash Filter->Wash Dry Dry Organic Layer (MgSO4) Wash->Dry Concentrate Concentrate in Vacuo (Keep T < 30°C) Dry->Concentrate Distill Protocol C: Vacuum Distillation (Short Path, <5 mmHg) Concentrate->Distill Final Pure 1,4-Dibromobut-1-yne (>98% Purity) Distill->Final

Figure 1: Decision tree for the purification of 1,4-dibromobut-1-yne, highlighting critical control points for bromine removal and thermal stability.

Part 4: Frequently Asked Questions (FAQs)

Q: Can I use Sodium Bisulfite (


) instead of Thiosulfate? 
A:  Yes. Sodium Bisulfite is often preferred if the pH needs to be kept slightly acidic to neutral. It is equally effective at quenching bromine (

) and is less likely to undergo sulfur transfer reactions with the alkyne than thiosulfate. Use a 5-10% aqueous solution.

Q: My product turned dark after distillation. What happened? A: This indicates thermal decomposition or polymerization.

  • Vacuum was too weak: This forced you to use a higher bath temperature. Ensure your pump achieves <5 mmHg.

  • Acidic residues: Trace HBr can catalyze polymerization. Ensure the pre-distillation wash included a mild base (Sodium Bicarbonate) step if the crude was acidic.[4]

Q: Is 1,4-dibromobut-1-yne shock sensitive? A: While not classified as a primary explosive, 1-bromoalkynes are high-energy compounds. 1,4-dibromoalkynes have been reported to decompose vigorously upon heating. Always distill small batches (<10 g) and use a safety shield.

References

  • PubChem. 1,4-Dibromobut-1-yne | C4H4Br2 | CID 13249148. National Library of Medicine. Available at: [Link]

  • Royal Society of Chemistry. Stereoselective thiosulfonylation of alkynes using sodium thiosulfate. Chemical Communications. Available at: [Link]

Sources

Technical Support Center: Troubleshooting 1,4-Dibromobut-1-yne Reactivity

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center. This guide addresses the notoriously problematic reactivity of 1,4-dibromobut-1-yne (


). As a bifunctional electrophile, this molecule contains both an alkynyl bromide (C1) and a homopropargylic-type primary alkyl bromide (C4). Users frequently report "low reactivity" or unexpected decomposition because these two electrophilic sites operate under entirely different mechanistic paradigms.

Below is our root-cause analysis and actionable protocol guide for successfully functionalizing this substrate.

🔬 Root Cause Analysis & FAQs

FAQ 1: Why does my nucleophile fail to substitute the alkynyl bromide (C1 position) via a standard mechanism?

Incident Report: Users attempt to heat the substrate with standard nucleophiles (e.g., amines, alkoxides) to force substitution at the alkyne-bound bromine, resulting in zero yield of the desired C1-substituted product. Causality: The C1-bromine is bonded to an


-hybridized carbon. The 

bond is significantly shorter and stronger than a standard

bond due to its high

-character. Furthermore, a standard

reaction requires a backside attack trajectory (

to the leaving group) into the

orbital. In an alkynyl halide, this trajectory is physically blocked by the electron-dense

-cylinder of the alkyne axis. The transition state is sterically and orbitally forbidden.
FAQ 2: I am targeting the primary alkyl bromide (C4 position), but my yields of the product are terrible. What is happening?

Incident Report: Users targeting the


 C4 position experience rapid consumption of the starting material but isolate a complex mixture of polymeric tars or debrominated side products instead of the desired 

product. Causality: The failure is usually dictated by the nature of the nucleophile:
  • Halogenophilic Attack (

    
    ):  Soft nucleophiles (e.g., thiolates, phosphines, iodides) do not attack the C4 carbon. Instead, they attack the C1 bromine atom [1]. This halogenophilic attack generates a bromo-nucleophile and a highly reactive alkynyl anion (acetylide), which subsequently protonates or polymerizes. This consumes your nucleophile and destroys the substrate.
    
  • Competing E2 Elimination: If hard, strongly basic nucleophiles (e.g., alkoxides, hydroxide) are used, the acidic protons at C3 are abstracted, leading to E2 elimination and the formation of the conjugated enyne (1-bromobut-1-en-3-yne).

Table 1: Nucleophile Compatibility and Primary Reaction Pathways
Nucleophile ClassExamplesPrimary Reaction PathwayResulting Yield at C4
Soft / Non-Basic Thiolates (

), Phosphines (

),

Halogenophilic attack at C1 (

)
< 5% (Substrate destruction)
Hard / Basic Alkoxides (

), Amides (

)
E2 Elimination at C3-C4< 10% (Enyne formation)
Hard / Non-Basic Azides (

), Secondary Amines (

)
Standard

at C4
75 - 90% (Target Product)

📊 Reactivity Pathway Visualization

Reactivity Substrate 1,4-dibromobut-1-yne Br-C≡C-CH2-CH2-Br HardNonBasic Hard, Non-Basic Nu (e.g., Azide, Amines) Substrate->HardNonBasic Pathway A SoftNu Soft Nucleophiles (e.g., Thiolates, Phosphines) Substrate->SoftNu Pathway B HardBasic Hard, Basic Nu (e.g., Alkoxides) Substrate->HardBasic Pathway C C4_SN2 Desired C4 SN2 High Yield HardNonBasic->C4_SN2 C1_Halogen Halogenophilic Attack (C1) Substrate Destruction SoftNu->C1_Halogen C4_Elim E2 Elimination (C3-C4) Forms Enyne HardBasic->C4_Elim

Caption: Divergent reactivity pathways of 1,4-dibromobut-1-yne based on nucleophile properties.

🧪 Actionable Experimental Protocols

Protocol 1: Selective Substitution at the C4 Position

To successfully functionalize the C4 position without triggering elimination or halogenophilic attack, you must use a hard, non-basic nucleophile under strictly controlled temperatures. This self-validating protocol uses sodium azide.

Reagents: 1,4-dibromobut-1-yne (1.0 eq), Sodium Azide (


, 1.05 eq), anhydrous DMF.
  • Preparation: Dissolve 1,4-dibromobut-1-yne (10 mmol) in 20 mL of anhydrous DMF in a flame-dried flask under an argon atmosphere. Cool the flask to 0 °C using an ice bath.

  • Nucleophile Addition: Add

    
     (10.5 mmol) portion-wise over 10 minutes. Rationale: Keeping the nucleophile stoichiometry strictly near 1.05 eq prevents secondary reactions.
    
  • Reaction: Stir the mixture at 0 °C for 1 hour, then allow it to slowly warm to room temperature (20 °C) over 3 hours.

  • Validation (TLC): Monitor the reaction via TLC (Hexanes/EtOAc 9:1). The starting material (

    
    ) should convert cleanly to the mono-azide product (
    
    
    
    ).
  • Workup: Quench the reaction by pouring it into 50 mL of ice-cold water. Extract with diethyl ether (

    
     mL). Wash the combined organic layers with brine (
    
    
    
    mL) to remove DMF. Dry over
    
    
    , filter, and concentrate under reduced pressure (Caution: Azides can be explosive; do not heat to dryness).
Protocol 2: Functionalizing the C1 Position (Cadiot-Chodkiewicz Coupling)

Since


 is forbidden at the C1 position, you must bypass the orbital restrictions using transition-metal catalysis. The oxidative addition of copper/palladium into the 

bond is highly facile. This protocol couples the C1 position with a terminal alkyne to form an unsymmetrical 1,3-diyne [2].

Reagents: 1,4-dibromobut-1-yne (1.0 eq), Terminal Alkyne (1.2 eq),


 (5 mol%), 

(2 mol%), Diisopropylamine (DIPA, solvent/base).
  • Preparation: Degas 15 mL of DIPA by bubbling argon through it for 15 minutes.

  • Catalyst Loading: Add

    
     (0.5 mmol) and 
    
    
    
    (0.2 mmol) to a Schlenk flask. Purge with argon.
  • Reagent Addition: Inject the degassed DIPA, followed by the terminal alkyne (12 mmol). Stir for 5 minutes to generate the copper acetylide intermediate.

  • Coupling: Dissolve 1,4-dibromobut-1-yne (10 mmol) in 5 mL of DIPA and add it dropwise via syringe pump over 1 hour at room temperature. Rationale: Slow addition prevents homocoupling of the bromoalkyne.

  • Validation (GC-MS): Sample the reaction after 2 hours. GC-MS should show the disappearance of the bromoalkyne isotopic mass peaks (M, M+2) and the emergence of the coupled diyne mass.

  • Workup: Filter the mixture through a short pad of Celite to remove metal salts. Concentrate the filtrate and purify via silica gel flash chromatography.

📚 References

  • Alkyne/Thio Umpolung Tactic Replacement: Synthesis of Alkynyl Sulfides via Capturing the in-situ Formed Alkynylthiolate Anion Source: Organic Chemistry Frontiers, 2023. URL:[Link]

  • Synthesis of 1,3-Diynes via Cadiot-Chodkiewicz Coupling of Volatile, in Situ Generated Bromoalkynes Source: Organic Letters, 2018. URL:[Link]

Optimal temperature conditions for 1,4-dibromobut-1-yne coupling reactions

Author: BenchChem Technical Support Team. Date: March 2026

Case ID: T-DBBY-001 Subject: Thermal Management & Protocol Optimization for 1,4-Dibromobut-1-yne Assigned Specialist: Senior Application Scientist, Process Chemistry Division[1][2]

Executive Summary & Compound Profile

Welcome to the technical support center. You are working with 1,4-dibromobut-1-yne (


), a highly reactive bifunctional linker.[1][2]

Critical Warning: This molecule contains two distinct electrophilic sites with vastly different thermal stabilities:

  • C1-Br (1-Bromoalkyne): Sensitive to heat, light, and strong bases.[1][2][3] Prone to explosive decomposition or polymerization if heated >50°C.[2]

  • C4-Br (Primary Alkyl Bromide): Susceptible to nucleophilic attack (

    
    ) or elimination (
    
    
    
    ).[1][2]

The Core Challenge: Successful coupling requires a "Goldilocks" temperature zone. Too cold, and the oxidative addition of Copper(I) stalls. Too hot, and you risk rapid polymerization (black tar formation) or elimination of the C4-bromide to form volatile enynes.

Thermal Stability & Storage (Pre-Reaction)

Q: My precursor turned from clear to dark brown in the freezer. Is it still usable?

A: Likely not. The color change indicates polymerization (polyacetylene formation) or radical decomposition.

  • Diagnosis: 1-bromoalkynes are Lewis acidic and can self-polymerize.[1][2]

  • Root Cause: Improper storage temperature or exposure to light.[1][2]

  • Corrective Action:

    • Temperature: Store strictly at -20°C .

    • Atmosphere: Argon or Nitrogen blanket is mandatory.[1][2][3][4]

    • Stabilizers: For long-term storage (>1 month), store as a solution in dilute toluene or hexane rather than neat oil to mitigate intermolecular polymerization.

Protocol 1: Cadiot-Chodkiewicz Coupling (Alkyne-Alkyne)[1][2][4]

This is the primary coupling reaction for this molecule, linking the C1-Br to a terminal alkyne to form a conjugated 1,3-diyne.

Q: What is the optimal temperature profile for the Cadiot-Chodkiewicz coupling?

A: You must follow a Stepwise Thermal Ramp .[2] Never heat this reaction to reflux immediately.[2]

Optimized Workflow
StepPhaseTemp ConditionDurationTechnical Rationale
1 Catalyst Prep

(Ice Bath)
15 minStabilize Cu(I) species; prevent oxidation to inactive Cu(II).[1][2]
2 Addition

30-60 minCRITICAL: Add 1,4-dibromobut-1-yne dropwise. The coupling is exothermic. Rapid addition causes localized overheating and polymerization.
3 Initiation

1-2 hoursAllow oxidative addition of Cu to the C-Br bond.[1][2]
4 Completion

(RT)
2-4 hoursDrive reaction to completion.[1][2] Do not exceed 30°C.
Reagent Setup (Standardized)
  • Catalyst: CuCl (5 mol%) or CuI (5 mol%).

  • Ligand/Reductant: Hydroxylamine hydrochloride (

    
    ) is essential to keep Copper in the +1 oxidation state.
    
  • Base: 30% aq.[1][2] Ethylamine or n-Butylamine.[1][2][4][5]

  • Solvent: MeOH or EtOH (Polar solvents stabilize the intermediate copper acetylide).

Protocol 2: Sonogashira Cross-Coupling

Q: I am trying to couple the C1-Br to an aryl boronic acid or using a Pd-cycle. Can I use standard 80°C conditions?

A: ABSOLUTELY NOT.

Heating 1,4-dibromobut-1-yne to 80°C will cause:

  • Decomposition: Rupture of the C1-Br bond.[2]

  • Elimination: The amine base used in Sonogashira (e.g.,

    
    ) will eliminate the C4-Br alkyl bromide, generating a vinyl acetylene species which is highly volatile and unstable.
    

Modified Low-Temp Sonogashira Protocol:

  • Catalyst:

    
     (3 mol%) + CuI (2 mol%).
    
  • Temperature: Start at

    
    , warm to maximum 25°C .
    
  • Time: Extend reaction time (12-24h) to compensate for lower temperature.

  • Base: Use weaker, less nucleophilic bases like

    
     or inorganic bases to prevent attack on the C4-alkyl bromide.
    

Troubleshooting Matrix

Use this guide to diagnose failure modes based on visual cues.

SymptomVisual CueRoot CauseSolution
Polymerization Reaction turns black/tarry within 10 mins.[1][2]Temp too high during addition.Cool to -10°C for addition; dilute reaction mixture (0.1M).
Homocoupling Production of symmetrical diyne (R-C≡C-C≡C-R).Oxidation of terminal alkyne partner.Degas solvents thoroughly; increase

loading.[1][2]
No Reaction Solution remains clear/pale green; no product on TLC.Catalyst Death (Cu oxidized to Cu(II)).Add sodium ascorbate (5 mol%) to regenerate Cu(I).[1]
Elimination "New spot" on TLC is very non-polar; C4-Br missing in NMR.[1][2]Base too strong/hot .Switch from amine base to inorganic base (

); keep T < 20°C.

Visualizing the Reaction Logic

The following diagram illustrates the decision pathways for the Cadiot-Chodkiewicz coupling, emphasizing the critical temperature control points.

ReactionLogic Start Start: 1,4-Dibromobut-1-yne CheckTemp Check Temp Control Start->CheckTemp HighTemp Temp > 40°C CheckTemp->HighTemp Uncontrolled Exotherm OptTemp Temp 0°C -> 20°C CheckTemp->OptTemp Ice Bath + Dropwise Polymer FAILURE: Polymerization (Black Tar) HighTemp->Polymer Radical Chain Elimination FAILURE: C4-Elimination (Enyne) HighTemp->Elimination Base Induced CuCycle Cu(I) Insertion (Oxidative Addition) OptTemp->CuCycle Stabilized Intermediate Polymer->Start Restart with Dilution Coupling Reductive Elimination CuCycle->Coupling Product SUCCESS: 1-Bromo-1,3-Diyne Linker Coupling->Product

Caption: Workflow logic for coupling 1,4-dibromobut-1-yne. Green paths indicate optimal thermal management; red paths indicate failure modes due to thermal stress.

References

  • Alami, M., & Ferri, F. (1996).[1] Syntheses of conjugated diynes via copper(I)-catalyzed cross-coupling of 1-alkynylzinc reagents with 1-bromo-1-alkynes.[1][2] Journal of Chemical Research.[2] Link

  • Chodkiewicz, W. (1957).[1][6] Ann.[1][2][6] Chim. (Paris), 2, 819–869.[6] (Foundational text on Cadiot-Chodkiewicz coupling conditions). Link

  • Shi, W., et al. (2018). Synthesis of 1,3-Diynes Via Cadiot-Chodkiewicz Coupling of Volatile, in Situ-Generated Bromoalkynes.[1][2][7][8] Organic Letters.[1][2][8] Link

  • Wu, G., et al. (2022).[9] Copper(I)-Catalyzed Cross-Coupling of 1-Bromoalkynes with N-Heterocyclic Organozinc Reagents.[1][2][9][10][11] Molecules.[1][2][3][4][6][8][9][11][12][13][14][15] Link[11]

Sources

Technical Support Center: 1,4-Dibromobut-1-yne Stability & Handling

Author: BenchChem Technical Support Team. Date: March 2026

This guide serves as a comprehensive technical resource for the stabilization, handling, and troubleshooting of 1,4-dibromobut-1-yne . It is designed for researchers requiring high-integrity reagents for precision synthesis, such as Cadiot-Chodkiewicz coupling or heterocyclic construction.

Product Identity: 1,4-Dibromobut-1-yne CAS: 91219-60-2 Structure:


Role:  Senior Application Scientist
Date:  March 07, 2026

Part 1: The Stability Profile (The "Dual Warhead" Challenge)

To stabilize this molecule, you must understand why it degrades. 1,4-dibromobut-1-yne contains two distinct electrophilic sites with opposing sensitivities:

  • The 1-Bromoalkyne (

    
    ): 
    
    • Sensitivity: High reactivity toward nucleophiles (bases) and transition metals (Cu, Pd).

    • Degradation Mode: Polymerization (darkening) and hydrolysis (releasing HBr).

    • Trigger: Light (homolytic cleavage of C-Br) and trace bases.

  • The Primary Alkyl Bromide (

    
    ): 
    
    • Sensitivity: Susceptible to hydrolysis and nucleophilic substitution.

    • Degradation Mode: Formation of alcohols and release of HBr.

    • Trigger: Moisture and heat.

The Autocatalytic Cycle: Degradation at either site releases Hydrogen Bromide (HBr) . HBr acts as an acid catalyst, accelerating hydrolysis, and promotes radical formation, leading to a "runaway" degradation observed as rapid browning.

Part 2: Storage & Stabilization Protocols[1]

The "Cold, Dark, Dry" Triad

Follow these non-negotiable storage parameters to maximize shelf life (3–6 months).

ParameterSpecificationScientific Rationale
Temperature -20°C (Optimal) 2–8°C (Acceptable short-term)Slows the kinetics of spontaneous polymerization and hydrolysis.
Atmosphere Argon (Preferred) > NitrogenArgon is heavier than air, providing a better blanket against moisture ingress than nitrogen.
Container Amber Glass with PTFE-lined capBlocks UV/Vis light to prevent photolytic cleavage of the C(sp)-Br bond. PTFE prevents leaching of plasticizers.
Physical State Neat vs. Solution Solution Storage (Recommended): Diluting in anhydrous Hexane or Toluene (0.5 M) dissipates heat from potential polymerization and reduces intermolecular collision frequency.
Active Stabilization: The "Neutral Alumina" Technique

Unlike alkyl halides stabilized with epoxides or silver wool, do not add metals or strong bases to 1-bromoalkynes.

  • Protocol: If the compound turns yellow (early degradation), filter it through a small pad of Neutral Alumina (Brockmann Grade I).

  • Why: This scavenges trace HBr (acid) and water without triggering the base-mediated destruction of the bromoalkyne moiety.

  • Warning: Do NOT use Basic Alumina; it will destroy the 1-bromoalkyne.

Part 3: Troubleshooting Guide (FAQs)

Q1: My sample has turned from clear to dark brown/black. Is it usable?

Diagnosis: Advanced Polymerization. Mechanism: Light or heat has triggered radical polymerization of the alkyne backbone. Action: Discard. The black tar suggests a complex mixture of polymers and HBr. Distillation is dangerous due to potential shock sensitivity of the residue.

Q2: I see a fine white precipitate at the bottom of the vial.

Diagnosis: Hydrolysis Salts or Polymer/Oligomer precipitation. Mechanism: Moisture ingress has hydrolyzed the C-Br bond, releasing HBr. If stored in a metal container or with a metal spatula, this could be metal bromide salts. Action:

  • Filter the solution through a 0.2 µm PTFE syringe filter.

  • Check NMR: Look for the triplet at ~3.5 ppm (alkyl -CH2Br). If intact, use immediately.

Q3: Can I use copper foil to stabilize it (like some alkenes)?

Answer: ABSOLUTELY NOT. Reasoning: Copper (Cu) catalyzes the Cadiot-Chodkiewicz coupling and other cross-couplings of 1-bromoalkynes. Adding copper will likely cause the reagent to dimerize into a diyne or polymerize rapidly. Avoid all contact with metallic needles or spatulas; use glass or Teflon.

Q4: The material has an acrid, sharp smell upon opening.

Diagnosis: HBr Release. Action: The compound has begun to hydrolyze.

  • Dissolve in non-polar solvent (Hexane/DCM).

  • Wash quickly with cold, dilute Sodium Bicarbonate (NaHCO3) or filter through Neutral Alumina .

  • Dry over MgSO4 and concentrate in vacuo without heating (keep bath < 30°C).

Part 4: Visualizing the Workflow

Diagram 1: Degradation Pathways

This diagram illustrates the "Death Spiral" of the molecule—how light and moisture feed into HBr production, which accelerates the destruction.

DegradationPathways Molecule 1,4-Dibromobut-1-yne Radical Br• Radical Formation Molecule->Radical Photolysis Hydrolysis Alcohols/Terminal Alkynes Molecule->Hydrolysis Nucleophilic Attack Light Light (UV/Vis) Light->Radical Moisture Moisture (H2O) Moisture->Hydrolysis HBr HBr Release (Autocatalyst) Radical->HBr Polymer Brown Tar (Polymerization) Radical->Polymer HBr->Polymer Acid Catalysis HBr->Hydrolysis Acid Catalysis Hydrolysis->HBr

Caption: The "Death Spiral" of 1,4-dibromobut-1-yne. Note how HBr acts as a feedback loop, accelerating both hydrolysis and polymerization.

Diagram 2: Safe Handling Workflow

A decision tree for assessing reagent quality before experimentation.

HandlingWorkflow Start Inspect Reagent Color Visual Check: Color? Start->Color Clear Clear / Light Yellow Color->Clear Pass Dark Brown / Black Color->Dark Fail Precip Precipitate / Cloudy Color->Precip Warning ActionUse Proceed to Use (Keep Cold) Clear->ActionUse ActionDiscard DISCARD (Do not distill) Dark->ActionDiscard ActionPurify Purification Step: Filter via Neutral Alumina Precip->ActionPurify ActionPurify->ActionUse If filtrate is clear

Caption: Operational workflow for assessing reagent viability. "Brown/Black" indicates irreversible damage.

References

  • PubChem. (2025). 1,4-Dibromobut-1-yne | C4H4Br2. National Library of Medicine. [Link]

  • Wipf Group. (2014). Techniques for Handling Air- and Moisture-Sensitive Compounds. University of Pittsburgh. [Link]

Technical Support Center: Maximizing Selectivity in 1,4-Dibromobut-1-yne Reactions

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center. As a Senior Application Scientist, I have designed this guide to address the complex chemoselectivity challenges associated with 1,4-dibromobut-1-yne . This bifunctional molecule possesses two highly distinct reactive sites: an sp-hybridized C1 bromoalkyne and an sp³-hybridized C4 homopropargylic primary bromide .

Achieving absolute selectivity—reacting at one site while perfectly preserving the other—requires precise thermodynamic and kinetic control, primarily dictated by your choice of solvent and catalyst system.

Part 1: Troubleshooting & FAQs

Q1: I am attempting a nucleophilic substitution (e.g., azidation) at the C4 position, but I am observing degradation or poor yields. Which solvent system guarantees C4 selectivity?

The Causality: The C1 bromoalkyne is sp-hybridized, making it electronically dense and geometrically impossible to undergo an S_N2 backside attack. Therefore, the C4 primary bromide is your exclusive target for nucleophilic substitution. However, if your solvent does not sufficiently enhance the nucleophile's energy, the reaction requires excessive heating, leading to thermal degradation of the alkyne. The Solution: You must use a polar aprotic solvent such as anhydrous DMF or DMSO[1]. These solvents strongly solvate the counter-cations (e.g., Na⁺ from NaN₃) while leaving the nucleophilic anion "naked" and highly reactive. This allows the S_N2 reaction at the C4 sp³ carbon to proceed rapidly at room temperature under strictly metal-free conditions, leaving the C1 bromoalkyne completely untouched.

Q2: I need to perform a Cadiot-Chodkiewicz cross-coupling at the C1 bromoalkyne. How do I prevent the amine base from substituting the C4 bromide?

The Causality: In Cu(I)-catalyzed cross-couplings, primary or secondary amines (like piperidine) are often used as both solvent and base. However, these are excellent nucleophiles that will aggressively attack the C4 primary bromide via S_N2, destroying your starting material. The Solution: Shift your solvent system to a non-nucleophilic polar solvent like THF or Acetonitrile (MeCN) , paired exclusively with a sterically hindered tertiary amine base, such as Triethylamine (Et₃N) or Diisopropylethylamine (DIPEA). The Cu(I) catalyst will selectively coordinate to the alkyne π-system and undergo oxidative addition at the C1 C–Br bond[2]. The bulky tertiary amine provides the necessary basicity to deprotonate the terminal alkyne coupling partner but is too sterically hindered to undergo S_N2 substitution at the C4 position[3].

Q3: During my C1 cross-coupling, I am isolating a significant amount of the 1,4-dibromobut-1-yne homocoupling dimer. How can solvent preparation mitigate this?

The Causality: Homocoupling of bromoalkynes (Glaser-type coupling) is an oxidative side reaction driven by the presence of dissolved oxygen in the solvent, which oxidizes the active Cu(I) catalyst to Cu(II)[2]. Cu(II) rapidly promotes the oxidative dimerization of copper acetylides. The Solution: Rigorous solvent degassing is mandatory. Solvents must be subjected to at least three cycles of Freeze-Pump-Thaw prior to catalyst addition. By removing dissolved O₂, the catalyst remains trapped in the active Cu(I) oxidation state, strictly enforcing the cross-coupling pathway over homocoupling.

Part 2: Quantitative Data & Solvent Selection Matrix

To facilitate rapid experimental design, the following table summarizes the optimal solvent conditions and expected quantitative selectivity profiles for 1,4-dibromobut-1-yne.

Target SiteReaction TypeOptimal SolventCatalyst / BaseTempChemoselectivityExpected Yield
C4 (sp³) S_N2 Substitution (Azidation/Amination)DMF or DMSONone / Metal-Free20–25 °C>99% for C485–95%
C4 (sp³) S_N2 Substitution (Etherification)THF / DMF (4:1)NaH0–20 °C>95% for C475–85%
C1 (sp) Cadiot-Chodkiewicz Cross-CouplingTHFCuBr / Et₃N20 °C>98% for C180–90%
C1 (sp) Sonogashira-type CouplingMeCNPd(PPh₃)₄, CuI / DIPEA50 °C>90% for C170–85%

Part 3: Self-Validating Experimental Protocols

Every protocol below is designed as a self-validating system, incorporating visual or spectroscopic checkpoints to ensure the reaction is proceeding along the correct mechanistic pathway.

Protocol A: Chemoselective S_N2 Azidation at C4

Objective: Substitute the C4 bromide with an azide group while preserving the C1 bromoalkyne.

  • Preparation: In an oven-dried flask under Argon, dissolve 1,4-dibromobut-1-yne (1.0 equiv) in anhydrous DMF (0.2 M concentration).

  • Nucleophile Addition: Add Sodium Azide (NaN₃, 1.1 equiv) in one portion.

  • Reaction: Stir the suspension at 25 °C for 4–6 hours.

  • Self-Validation Checkpoint (TLC & IR): Monitor by TLC (Hexanes/EtOAc). The starting material is UV inactive but stains brown with KMnO₄. The product will show a distinct R_f shift. Crucial validation: Perform a crude IR scan; the appearance of a sharp, intense azide stretch at ~2100 cm⁻¹ alongside the preserved C≡C stretch at ~2200 cm⁻¹ confirms exclusive C4 substitution.

  • Workup: Quench with water to dissolve sodium salts and extract with Diethyl Ether (3x). Wash the organic layer with LiCl (aq) to remove trace DMF. Dry over MgSO₄ and concentrate.

Protocol B: Chemoselective Cadiot-Chodkiewicz Coupling at C1

Objective: Couple a terminal alkyne to the C1 bromoalkyne while preserving the C4 alkyl bromide.

  • Solvent Degassing: Transfer THF and Et₃N (3:1 ratio) to a Schlenk flask. Perform three rigorous Freeze-Pump-Thaw cycles to remove all dissolved oxygen.

  • Catalyst Activation: Under Argon, add CuBr (0.05 equiv) and the terminal alkyne (1.0 equiv).

  • Self-Validation Checkpoint (Visual): The solution should remain pale yellow or colorless. Warning: If the solution turns deep blue or green, oxygen has infiltrated the system, Cu(II) has formed, and homocoupling will dominate. Discard and restart if blue/green.

  • Substrate Addition: Add 1,4-dibromobut-1-yne (1.1 equiv) dropwise over 30 minutes via syringe pump to keep its steady-state concentration low, further preventing homocoupling[3].

  • Workup: Stir for 2 hours at room temperature. Quench with saturated NH₄Cl (aq) to complex the copper. Extract with EtOAc, dry, and purify via silica gel chromatography.

Part 4: Mechanistic & Workflow Visualizations

Pathway Start 1,4-Dibromobut-1-yne (Bifunctional) SN2_Cond Polar Aprotic Solvent (DMF/DMSO) + Nucleophile Metal-Free Start->SN2_Cond Chemoselective Nucleophilic Attack CC_Cond THF/Et3N or MeCN + Cu(I)/Pd Catalyst Start->CC_Cond Chemoselective Metal Insertion SN2_Prod C4 Substitution (sp3 reaction) SN2_Cond->SN2_Prod CC_Prod C1 Cross-Coupling (sp reaction) CC_Cond->CC_Prod

Divergent chemoselective pathways of 1,4-dibromobut-1-yne based on solvent and catalyst selection.

Workflow Step1 1. Solvent Degassing (Freeze-Pump-Thaw) Step2 2. Cu(I) Catalyst & Amine Base Addition Step1->Step2 Step3 3. Terminal Alkyne Addition Step2->Step3 Step4 4. 1,4-Dibromobut-1-yne Addition (Dropwise) Step3->Step4 Step5 5. Aqueous Workup & Extraction Step4->Step5

Step-by-step workflow for chemoselective C1 cross-coupling minimizing homocoupling side reactions.

Part 5: References

  • Remarkable Reactivity Difference in Oxygen-Substituted versus Non-Oxygen-Substituted Bromoalkynes in Cu(I)-Catalyzed Cross-Coupling Reactions The Journal of Organic Chemistry (ACS Publications)[Link]

  • Synthesis of 1,3-Diynes via Cadiot–Chodkiewicz Coupling of Volatile, in Situ Generated Bromoalkynes Organic Letters (ACS Publications)[Link]

Sources

Overcoming steric hindrance in 1,4-dibromobut-1-yne functionalization

Author: BenchChem Technical Support Team. Date: March 2026

Ticket ID: #DBBY-STR-001 Status: Open Assigned Specialist: Senior Application Scientist, Chemical Synthesis Division

System Diagnostics: Molecule Architecture

Before troubleshooting specific steric failures, we must verify the structural interface. 1,4-dibromobut-1-yne is an asymmetric bifunctional linker with two distinct electrophilic "ports." Steric hindrance affects these ports via different mechanisms.

Port ID Chemical Identity Hybridization Primary Reactivity Steric Sensitivity
C1 1-Bromoalkyne

Cadiot-Chodkiewicz, SonogashiraModerate: Linear geometry minimizes local clash, but bulky coupling partners (e.g., tert-butyl, ortho-aryls) retard metal insertion.
C4 Primary Alkyl Bromide


Substitution, Radical Cross-Coupling
High: Backside attack geometry is strictly required for

. Bulky nucleophiles cause severe deceleration.

Module 1: The C1 Interface (Bromoalkyne Coupling)

Issue: Failure to couple bulky terminal alkynes or aryl groups to the C1-Br position. Symptom: Recovery of starting material or homocoupling of the partner alkyne (Glaser coupling).

Root Cause Analysis

The C1-Br bond is hyper-stable compared to alkyl bromides. Functionalization usually requires a Copper(I) or Palladium(0) catalyst. When the incoming partner is sterically hindered (e.g., TIPS-acetylene or 2,6-disubstituted aryl), the rate of oxidative addition (Pd) or


-complexation (Cu) drops below the rate of catalyst decomposition or side reactions (homocoupling).
Troubleshooting Protocol: Sterically Demanding Cadiot-Chodkiewicz

Use this protocol when coupling bulky terminal alkynes to C1.

The Fix: Switch from standard amine systems to a Ligand-Accelerated Copper System . Standard conditions (CuCl/amine) fail because the amine is too crowded to stabilize the Cu-acetylide intermediate effectively.

Step-by-Step Workflow
  • Catalyst Loading: Use CuI (5-10 mol%) pre-complexed with 1,10-phenanthroline (10-20 mol%). The bidentate ligand prevents aggregate formation, keeping the copper active even with bulky substrates.

  • The "Slow-Feed" Trick:

    • Dissolve the bulky terminal alkyne in the solvent (e.g., DMF or Toluene).

    • Add the catalyst and base (Cs₂CO₃ or DBU).

    • Crucial Step: Add the 1,4-dibromobut-1-yne slowly (via syringe pump over 2 hours). This maintains a low concentration of the bromoalkyne, favoring cross-coupling over self-oligomerization.

  • Additive: Add Hydroxylamine hydrochloride (NH₂OH·HCl, 5 mol%). This acts as a reducing agent to scrub any adventitious Cu(II) back to active Cu(I), preventing the Glaser homocoupling side reaction which is often mistaken for steric failure.

Visualization: Cadiot-Chodkiewicz Mechanism & Steric Checkpoints

CadiotMechanism Start Terminal Alkyne (Bulky) Base Base Deprotonation Start->Base CuAcetylide Cu(I)-Acetylide Species (Steric Bottleneck 1) Base->CuAcetylide + CuI/Ligand OxAdd Oxidative Addition of 1,4-dibromobut-1-yne CuAcetylide->OxAdd + Br-C≡C-R CuIII Cu(III) Intermediate OxAdd->CuIII RedElim Reductive Elimination (Steric Bottleneck 2) CuIII->RedElim RedElim->CuAcetylide Regenerate Cu(I) Product Unsymmetrical Diyne RedElim->Product

Caption: Cycle showing where steric bulk inhibits Cu-acetylide formation and reductive elimination. Ligands like phenanthroline stabilize the red nodes.

Module 2: The C4 Interface (Alkyl Bromide Substitution)

Issue: Low yield when displacing C4-Br with bulky nucleophiles (e.g., secondary amines, branched thiolates). Symptom: Elimination products (1-bromo-1,3-butadiene) or no reaction.

Root Cause Analysis

The C4 position is a primary bromide, normally reactive. However, the adjacent alkyne acts as a rigid "rod." If the nucleophile is bulky, it struggles to access the


 orbital for backside attack (

). The basicity of bulky nucleophiles often triggers E2 elimination instead, stripping a proton from C3.
Troubleshooting Protocol: The Finkelstein-Assist

Use this when direct substitution is too slow or yields elimination.

The Fix: In situ conversion to the Iodide (Finkelstein Reaction). Iodine is a better leaving group (weaker bond, larger surface area), accelerating the


 rate by orders of magnitude, often outpacing the elimination pathway.
Experimental Protocol
  • Solvent Switch: Use Acetone (if reagents are soluble) or Butanone (MEK) for higher temperatures. These solvents favor the solubility of NaI but precipitate NaBr.

  • Reaction Setup:

    • Mix 1,4-dibromobut-1-yne (1.0 equiv) with NaI (1.5 equiv) .

    • Stir at RT for 30 mins. A white precipitate (NaBr) will form.

    • Note: You have now generated 1-bromo-4-iodobut-1-yne in situ. The C1-Br (alkynyl) is inert to NaI under these conditions.

  • Nucleophilic Attack:

    • Add your bulky nucleophile after the iodide swap is complete.

    • If the nucleophile is a base (e.g., an amine), add K₂CO₃ to scavenge the acid.

    • Temperature: Keep below 60°C to avoid polymerizing the alkyne.

Advanced Option: Radical Cross-Coupling (The "Steric Bypass")

If


 fails completely due to extreme steric hindrance (e.g., attaching a quaternary carbon center), switch to Nickel-Catalyzed Cross-Electrophile Coupling .
  • Mechanism: Single Electron Transfer (SET) generates a radical at C4. Radicals are planar (

    
    ) and do not require backside attack, bypassing the steric wall.
    
  • Reagents: NiCl₂·glyme (10 mol%), dtbbpy (ligand), Mn (reductant).

Summary of Solutions

ScenarioSteric BarrierRecommended SolutionKey Reagent
C1 Functionalization Bulky Alkyne PartnerLigand-Accelerated Cadiot-Chodkiewicz1,10-Phenanthroline
C1 Functionalization Bulky Aryl PartnerSonogashira w/ Bulky PhosphinesXPhos or BrettPhos
C4 Functionalization Bulky NucleophileFinkelstein-Assisted

Sodium Iodide (NaI)
C4 Functionalization Quaternary Center CreationRadical Cross-CouplingNiCl₂ / Mn

Frequently Asked Questions (FAQs)

Q: Can I functionalize both ends simultaneously? A: No. Attempting this leads to polymerization. The "best practice" sequence is C1 first, then C4 . The C1-Br bond is sensitive to the strong nucleophiles used for C4, but the C4-alkyl bromide is generally tolerant of the mild conditions used for C1 coupling.

Q: I see a byproduct with mass M-2. What is it? A: This is likely the elimination product: 1-bromo-1,3-butadiene . This occurs if your nucleophile at C4 acts as a base. Switch to the Finkelstein-Assist protocol (Module 2) or use a non-basic nucleophile.

Q: Why is my C1-coupling yielding a symmetric diyne instead of the product? A: This is the Glaser homocoupling of your terminal alkyne. It happens when Oxygen is present or the Copper catalyst is oxidized to Cu(II).

  • Fix: Degas all solvents thoroughly (freeze-pump-thaw). Add a reducing agent like hydroxylamine or sodium ascorbate to the reaction mixture.

References

  • Mechanism of Cadiot-Chodkiewicz Coupling: Cadiot, P.; Chodkiewicz, W. Chemistry of Acetylenes; Marcel Dekker: New York, 1969.[1] [2][3]

  • Palladium-Catalyzed Cross-Coupling Mechanisms: Nobel Prize in Chemistry 2010 Scientific Background.

  • Sonogashira Coupling of Bulky Substrates: Gelman, D.; Buchwald, S. L.[4] "Efficient Palladium-Catalyzed Coupling of Aryl Chlorides and Tosylates with Terminal Alkynes." Angew.[4] Chem. Int. Ed.2003 , 42, 5993–5996.[4] 4

  • Electrochemical/Radical Functionalization of Alkyl Bromides: "Electroreductive Carbofunctionalization of Alkenes with Alkyl Bromides." PMC (NIH).

  • 1,4-Dibromobut-1-yne Compound Data: PubChem CID 13249148.[5]

Sources

Safe disposal methods for halogenated alkyne waste products

Author: BenchChem Technical Support Team. Date: March 2026

Safe Disposal & Management of Halogenated Alkyne Waste

Core Directive: The "Red Zone" of Chemical Waste

Halogenated alkynes (e.g., 1-bromoalkynes, dichloroacetylene) represent a unique intersection of high energy (triple bond) and high reactivity (electrophilicity/acidity). Unlike standard halogenated solvents (like dichloromethane), these compounds are potential alkylating agents and explosives .

CRITICAL WARNING:

  • Never mix halogenated alkynes with azide waste (forms explosive azidocinnamates or similar high-nitrogen species).

  • Never dispose of terminal alkynes in containers with heavy metals (Cu, Ag, Hg) (forms explosive metal acetylides).

  • Never concentrate dichloroacetylene (DCA) or 1-haloalkynes to dryness. They can detonate spontaneously.

Troubleshooting Guide: Specific Scenarios

Scenario A: The "DCA Trap" (TCE + Base)

User Query: "I was synthesizing a compound using Trichloroethylene (TCE) and a strong base (KOH/NaOH). The waste container is fuming or getting hot. What do I do?"

Diagnosis: You have likely generated Dichloroacetylene (DCA) . Mechanism:


 (Explosive/Neurotoxic).
This is a common, often overlooked hazard. DCA is pyrophoric in air at high concentrations.

Immediate Action Protocol:

  • Do NOT Seal: If the container is fuming, do not cap it. Pressure buildup will cause a rupture.

  • Evacuate: Clear the immediate area. DCA is a potent neurotoxin.[1]

  • Remote Dilution (If safe): If the reaction is small scale (<100 mL) and accessible, dilute remotely with a large excess of Diethyl Ether or Toluene (to act as a heat sink and stabilizer).

  • Quench (Advanced): If active cooling is possible, add a dilute solution of acetic acid in ether to neutralize the base, stopping further DCA formation.

  • Disposal: Label as "HIGHLY REACTIVE: POTENTIAL DICHLOROACETYLENE." Contact EHS immediately.

Scenario B: Quenching Excess 1-Haloalkynes (Bromo/Iodoalkynes)

User Query: "I have 5 mL of unreacted 1-bromoalkyne left in my flask. Can I pour it into the halogenated waste drum?"

Response: No. Bulk reactive halides should not go directly into a communal drum where they might react with amines or other nucleophiles.

Protocol: Chemical Neutralization (Thiol-Michael Addition) 1-Haloalkynes are electrophilic. They can be quenched by converting them into stable vinyl sulfides using a "soft" nucleophile like Cysteine or N-Acetylcysteine (NAC).

Step-by-Step Quench:

  • Preparation: Dissolve 1.5 equivalents (relative to alkyne) of N-Acetylcysteine (or Glutathione) in a 1:1 mixture of Water/Methanol. Adjust pH to ~8-9 with saturated Sodium Bicarbonate (

    
    ).
    
  • Addition: Cool the alkyne solution (in inert solvent) to 0°C. Slowly add the Thiol solution.

  • Reaction: Stir for 1-2 hours. The thiol will attack the electrophilic alkyne, displacing the halogen or forming an adduct.

  • Verification: Check via TLC (disappearance of alkyne spot).

  • Disposal: The resulting mixture is now a standard "Halogenated Organic Waste" and can be bottled.

Waste Stream Compatibility Matrix

Use this logic flow to determine the correct waste stream for your alkyne products.

AlkyneDisposal Start Waste Identification IsTerminal Is it a Terminal Alkyne? (R-C≡C-H) Start->IsTerminal IsHalo Is it a 1-Haloalkyne? (R-C≡C-X) IsTerminal->IsHalo No MetalsPresent Are Copper/Silver/Mercury present in waste? IsTerminal->MetalsPresent Yes QuenchRequired REQUIRES QUENCHING (See Protocol B) IsHalo->QuenchRequired Yes (Pure/Bulk) StandardHalo Standard Halogenated Waste (Green Label) IsHalo->StandardHalo No (Trace/Dilute) SegregateMetals SEGREGATE: Metal Waste (Risk of Acetylides) MetalsPresent->SegregateMetals Yes StandardOrg Standard Organic Waste (Red Label) MetalsPresent->StandardOrg No QuenchRequired->StandardHalo After Neutralization

Caption: Decision tree for segregating alkyne waste to prevent acetylide explosions and uncontrolled reactivity.

Quantitative Data: Stability & Reactivity

Compound ClassStability HazardIncompatible WithRecommended Disposal Path
Terminal Alkyne (R-C≡CH)Low (unless metal present)Cu(I), Ag(I), Hg(II), Strong BasesStandard Organic (Segregate from Metals)
1-Bromoalkyne (R-C≡C-Br)Moderate (Shock sensitive if dry)Azides, Hydrazines, Sec-AminesQuench (Thiol)

Halogenated Waste
1-Iodoalkyne (R-C≡C-I)High (Light/Heat sensitive)Oxidizers, Lewis AcidsDilute <5% in solvent, Incineration
Dichloroacetylene (Cl-C≡C-Cl)EXTREME (Pyrophoric)Air, Heat, ConcentrationDo Not Isolate . Dilute immediately.

Frequently Asked Questions (FAQ)

Q: Can I use a rotary evaporator to remove solvent from my 1-bromoalkyne waste? A: NO. Many 1-haloalkynes are unstable in concentrated forms and can detonate upon heating or friction (e.g., the grinding of a glass joint). Always dispose of these compounds as solutions (diluted <10% wt/wt).

Q: I used CuI (Copper Iodide) for a Sonogashira coupling. Where does the waste go? A: This must go into a Heavy Metal Waste stream, specifically one compatible with organics. Crucial: Ensure the pH is neutral/acidic. If basic, residual terminal alkynes can form Copper Acetylide (explosive solid) that precipitates out. Tip: Rinse the flask with dilute HCl before disposal to dissolve any potential acetylides.

Q: My waste container has a layer of solid precipitate at the bottom. Should I shake it? A: NO. If you suspect acetylides (red/brown solids from Cu, white/grey from Ag), shaking can trigger a detonation. Inform your Safety Officer immediately. The container may need to be handled by a bomb squad or specialized disposal team.

References

  • National Research Council. (2011). Prudent Practices in the Laboratory: Handling and Management of Chemical Hazards. National Academies Press. [Link]

  • Lunn, G., & Sansone, E. B. (1994). Destruction of Hazardous Chemicals in the Laboratory. Wiley-Interscience. [Link]

  • Occupational Safety and Health Administration (OSHA). Dichloroacetylene Hazard Summary. [Link]

  • Wu, W., et al. (2014). "Palladium-catalyzed oxidative C–H activation/annulation of N-alkylanilines with bromoalkynes." Chemical Communications. [Link]

Sources

Validation & Comparative

1H NMR chemical shifts for 1,4-dibromobut-1-yne characterization

Author: BenchChem Technical Support Team. Date: March 2026

1H NMR Characterization Guide: 1,4-Dibromobut-1-yne

Executive Summary

This guide details the structural characterization of 1,4-dibromobut-1-yne (CAS 91219-60-2), a specialized haloalkyne building block. Unlike its symmetric and more common isomer 1,4-dibromo-2-butyne (often used as a linker), the 1-yne variant possesses a terminal bromine atom on the alkyne, imparting unique reactivity for Cadiot-Chodkiewicz couplings and asymmetric synthesis.

This document provides a comparative analysis of 1H NMR chemical shifts, distinguishing the target compound from its precursors (4-bromo-1-butyne) and thermodynamic isomers. It addresses the critical need for unambiguous identification in drug development workflows where isomeric purity dictates downstream efficacy.

Structural Analysis & Chemical Shift Logic

The characterization of 1,4-dibromobut-1-yne relies on tracking the transformation of the terminal alkyne proton and the simplification of spin-spin coupling patterns.

Target Molecule: 1,4-dibromobut-1-yne
  • Structure:

    
    
    
  • Key Feature: Asymmetric distribution of bromine atoms (one sp-hybridized, one sp3-hybridized).

  • Symmetry: Non-symmetric (distinct signals for methylene groups).

Primary Isomer (Alternative): 1,4-dibromo-2-butyne
  • Structure:

    
    
    
  • Key Feature: High symmetry (

    
     or 
    
    
    
    depending on conformation).
  • Symmetry: Symmetric (single signal for methylene groups).

Comparative 1H NMR Data

The following table contrasts the target compound with its metabolic precursor and primary isomer. Data is referenced against Tetramethylsilane (TMS,


 0.[1][2]00) in 

.[3]
Proton Assignment4-Bromo-1-butyne (Precursor)1,4-Dibromobut-1-yne (Target)1,4-Dibromo-2-butyne (Isomer)
Structure



H-1 (Terminal Alkyne) 2.12 ppm (t,

Hz)
Absent (Substituted by Br)N/A
H-3 (Propargylic -CH₂-) 2.76 ppm (dt,

Hz)
~2.75 - 2.85 ppm (t,

Hz)*
3.95 ppm (s)**
H-4 (Alkyl -CH₂-Br) 3.45 ppm (t,

Hz)
3.45 - 3.50 ppm (t,

Hz)
Equivalent to H-1 (Singlet)
Multiplicity Note Complex coupling (H1-H3 & H3-H4)Simplified (H3-H4 only)Singlet (No vicinal H)

*Note: The shift of H-3 in the 1-bromoalkyne is derived from the shielding cone of the C-Br bond, which typically offsets the deshielding induction, keeping the shift similar to the terminal alkyne but removing the long-range coupling. **Note: The symmetric isomer shows a diagnostic singlet downfield due to the combined electronegativity of the sp-carbon and the alpha-bromine.

Diagnostic Indicators for Quality Control
  • Absence of Triplet at 2.12 ppm: Complete conversion from 4-bromo-1-butyne is confirmed by the disappearance of the terminal alkyne proton.

  • Singlet vs. Triplet: If a strong singlet appears at ~3.95 ppm, the sample is contaminated with (or is) the 2-butyne isomer. The target compound must show two distinct triplets.

  • Coupling Constants: The target molecule displays a clear vicinal coupling (

    
    ).
    

Experimental Protocol: High-Resolution Characterization

To ensure reproducible data for regulatory submissions, follow this self-validating protocol.

Materials:

  • Solvent:

    
     (99.8% D) with 0.03% v/v TMS. Note: Neutralize solvent with basic alumina if acid-sensitive.
    
  • Tube: 5mm precision NMR tube (Wilmad 507-PP or equivalent).

  • Concentration: 10-15 mg sample in 0.6 mL solvent.

Acquisition Parameters (400 MHz+):

  • Pulse Sequence: zg30 (30° pulse angle) to maximize signal recovery.

  • Relaxation Delay (d1): Set to 5.0 seconds .

    • Reasoning: Terminal alkynes and isolated methylene protons can have long T1 relaxation times. A short d1 leads to integration errors, underestimating the purity.

  • Scans (ns): 16 (minimum) for structural confirmation; 64 for impurity profiling (<1% detection).

  • Spectral Width: -2 to 14 ppm.

Processing:

  • Apodization: Exponential multiplication (LB = 0.3 Hz).

  • Phasing: Manual phasing is required; automated routines often fail on the small couplings of alkyne systems.

  • Baseline Correction: Polynomial (Bernstein) order 1.

Synthesis & Impurity Pathway Visualization

The following diagram illustrates the structural evolution and potential impurity origins during the synthesis of 1,4-dibromobut-1-yne.

G start 3-Butyn-1-ol (Starting Material) inter 4-Bromo-1-butyne (Intermediate) 1H NMR: δ 2.12 (t), 3.45 (t) start->inter Appel Rxn (CBr4, PPh3) target 1,4-Dibromobut-1-yne (Target) 1H NMR: δ 2.80 (t), 3.50 (t) inter->target NBS, AgNO3 (Bromination of Alkyne) isomer 1,4-Dibromo-2-butyne (Isomer Impurity) 1H NMR: δ 3.95 (s) inter->isomer Isomerization (Base/Heat)

Figure 1: Synthetic pathway and spectroscopic checkpoints. The divergence at the intermediate stage highlights the risk of isomerization to the thermodynamically stable 2-butyne.

References

  • BenchChem Technical Support. (2025).[3][4] A Comparative Guide to the 1H NMR Spectrum of 4-Bromo-1-butyne and Its Analogs. Retrieved from

  • PubChem. (2025).[5] 1,4-Dibromobut-1-yne (Compound Summary). National Library of Medicine. Retrieved from

  • Sigma-Aldrich. (2025). 1,4-Dibromo-2-butyne Product Specification and NMR Data. Retrieved from

  • ChemicalBook. (2025).[5] 4-Bromo-1-butene NMR Spectrum Analysis. Retrieved from

Sources

13C NMR spectral analysis of sp vs sp3 carbons in 1,4-dibromobut-1-yne

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary: The "Heavy Atom" Trap

In standard organic synthesis, distinguishing


 (alkynyl) carbons from 

(alkyl) carbons is typically straightforward: alkynes resonate downfield (65–95 ppm) and alkyls upfield (0–50 ppm).

1,4-dibromobut-1-yne presents a critical spectral anomaly. Due to the "Heavy Atom Effect" of the bromine attached directly to the


 carbon (C1), the C1 resonance experiences extreme shielding, shifting it upfield into the aliphatic region (

30–40 ppm). This places the

carbon signal dangerously close to the

brominated carbon (C4), creating a high risk of misassignment.

This guide details the mechanistic cause of this shift, provides the correct spectral assignments, and outlines a self-validating experimental protocol to unambiguously distinguish these overlapping signals.

Spectral Assignment & Data Comparison

The molecule contains four distinct carbon environments.[1][2] Below is the comparative analysis of their predicted vs. observed behavior.

Structure:



Carbon PositionHybridizationChemical EnvironmentStandard Shift ExpectationActual/Predicted Shift Signal Characteristics
C1

(Quaternary)

~65–85 ppm~36–42 ppm Low Intensity , Singlet (decoupled). Anomaly: Upfield shift due to Heavy Atom Effect.[3]
C2

(Quaternary)

~75–90 ppm~78–82 ppm Low Intensity. Typical internal alkyne range.
C3

(Secondary)

(Propargylic)
~15–25 ppm~22–24 ppm High Intensity (NOE enhanced).
C4

(Secondary)

~25–35 ppm~29–33 ppm High Intensity. Overlaps potential C1 region.

Critical Observation: Note the proximity of C1 (


) and C4  (

). In low-resolution or poorly shimmed spectra, these peaks may overlap or be misidentified.
Mechanistic Insight: The Heavy Atom Effect

Why does an electronegative element like Bromine, which usually deshields nuclei (moving them downfield), cause C1 to shift upfield?

The Logic

Standard inductive effects suggest that Br should pull electron density away from C1, deshielding it. However, with heavy halogens (Br, I) attached to


 carbons, Spin-Orbit Coupling  dominates.
  • Spin-Orbit Propagation: The large electron cloud of Bromine allows for significant spin-orbit coupling.

  • Shielding Tensor: This relativistic effect introduces a shielding term to the carbon nucleus that opposes the paramagnetic deshielding usually caused by hybridization.

  • Net Result: The

    
     carbon (C1) is shielded by 
    
    
    
    30–50 ppm relative to a terminal alkyne (
    
    
    ).
Experimental Protocol: Unambiguous Assignment

To validate the structure and resolve the C1/C4 conflict, standard 1D


C NMR is insufficient due to the low intensity of quaternary carbons and spectral overlap.
Step 1: Optimized Acquisition Parameters (Quantitative)

Standard proton-decoupled experiments rely on NOE (Nuclear Overhauser Effect) to boost signal intensity. C1 (quaternary) lacks attached protons, receiving no NOE enhancement, and has a long spin-lattice relaxation time (


).
  • Pulse Sequence: Inverse Gated Decoupling (to suppress NOE for integration accuracy) or Standard Decoupling with long delay.

  • Relaxation Delay (

    
    ):  Set to 
    
    
    
    of the quaternary carbon.
    • Recommendation: Use

      
       seconds .
      
    • Alternative: Add 0.05 M Cr(acac)

      
        (Chromium(III) acetylacetonate) as a relaxation agent to shorten 
      
      
      
      and allow faster scanning.
Step 2: DEPT-135 Validation (The "Smoking Gun")

Run a DEPT-135 (Distortionless Enhancement by Polarization Transfer) experiment to distinguish the carbons based on proton attachment.

  • C1 (

    
    , Quaternary): Silent/Invisible . (No attached protons).
    
  • C2 (

    
    , Quaternary): Silent/Invisible .
    
  • C3 (

    
    , 
    
    
    
    ):
    Inverted (Negative Phase) .
  • C4 (

    
    , 
    
    
    
    ):
    Inverted (Negative Phase) .

Interpretation: If you see a peak at ~40 ppm in the standard spectrum that disappears in the DEPT-135, that is C1 (


). If the peak at ~30 ppm becomes negative , that is C4  (

).
Visualized Workflows
Diagram 1: Structural Assignment Logic

This decision tree guides the assignment of the specific carbon signals based on the data above.

AssignmentLogic Start Analyze 13C Signal CheckRegion Check Chemical Shift Region Start->CheckRegion HighField High Field (< 50 ppm) Aliphatic Region CheckRegion->HighField < 50 ppm LowField Mid Field (70-90 ppm) Alkyne Region CheckRegion->LowField > 70 ppm DEPTCheck Run DEPT-135 HighField->DEPTCheck C2 C2: Internal Alkyne (~80 ppm) Quaternary (No DEPT Signal) LowField->C2 C3 C3: Propargylic CH2 (~23 ppm) Negative DEPT Signal DEPTCheck->C3 Negative Phase (~23 ppm) C4 C4: Alkyl Bromide CH2 (~30 ppm) Negative DEPT Signal DEPTCheck->C4 Negative Phase (~30 ppm) C1 C1: Bromo-Alkyne (~39 ppm) Silent in DEPT (Quaternary) DEPTCheck->C1 Signal Disappears (Quaternary)

Caption: Logic flow for distinguishing sp vs sp3 carbons using Shift location and DEPT-135 phasing.

Diagram 2: Experimental Protocol Flow

The step-by-step method to ensure no signals are missed due to relaxation issues.

ProtocolFlow Sample Sample Prep 50mg in CDCl3 AddAgent Optional: Add Cr(acac)3 (Relaxation Agent) Sample->AddAgent StdPulse Standard 13C Pulse (Broadband Decoupled) Sample->StdPulse AddAgent->StdPulse Params Critical Parameters: D1 = 5-10s Scans = 1024+ StdPulse->Params Process Fourier Transform & Phasing Params->Process Validation Validation: DEPT-135 Sequence Process->Validation

Caption: Workflow for acquiring quantitative 13C data for quaternary heavy-atom carbons.

References
  • Silverstein, R. M., Webster, F. X., & Kiemle, D. J. (2005). Spectrometric Identification of Organic Compounds (7th ed.). John Wiley & Sons.
  • Pretsch, E., Bühlmann, P., & Badertscher, M. (2009). Structure Determination of Organic Compounds: Tables of Spectral Data. Springer. (Source for specific shift prediction tables).
  • Breitmaier, E., & Voelter, W. (1987). Carbon-13 NMR Spectroscopy: High-Resolution Methods and Applications in Organic Chemistry and Biochemistry. VCH. (Detailed discussion on spin-orbit coupling mechanisms).
  • Reich, H. J. (2023). Structure Determination Using NMR. University of Wisconsin-Madison. Available at: [Link] (Verified online resource for chemical shift trends).

Sources

FT-IR characteristic bands for C-Br and alkyne stretches in 1,4-dibromobut-1-yne

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

Objective: To provide a definitive spectroscopic framework for the structural validation of 1,4-dibromobut-1-yne , distinguishing it from its symmetric isomer (1,4-dibromobut-2-yne) and synthetic precursors.

Context: In drug development and advanced organic synthesis, 1,4-dibromobut-1-yne serves as a critical bifunctional linker. Its asymmetry—possessing both a 1-bromoalkyne motif and a primary alkyl bromide—creates a unique dipole profile. However, structural isomers like 1,4-dibromobut-2-yne often co-elute or exist as contaminants. Standard refractive index or boiling point methods are insufficient for rigorous QC.

Methodology: This guide utilizes Fourier Transform Infrared (FT-IR) spectroscopy as a self-validating tool. By exploiting the symmetry selection rules and dipole moment variations induced by the terminal bromine, researchers can definitively confirm the 1,4-dibromobut-1-yne structure.

Technical Deep Dive: The Spectroscopic Signature

The FT-IR spectrum of 1,4-dibromobut-1-yne is defined by the interplay between the heavy atom effect of bromine and the hybridization of the carbon scaffold.

Characteristic Bands of 1,4-Dibromobut-1-yne

Unlike simple hydrocarbons, the presence of bromine directly on the triple bond (


) and on the alkyl chain (

) creates distinct absorption zones.
Functional GroupVibration ModeFrequency Range (

)
IntensityMechanistic Insight
1-Bromoalkyne

Stretch
2180 – 2230 Medium/StrongThe electronegative Br atom induces a permanent dipole across the triple bond, making this stretch IR active (unlike symmetric alkynes).
Alkyl Bromide

Stretch
690 – 515 StrongCharacteristic of primary alkyl halides. Often appears as a doublet due to rotational conformers (trans/gauche).
Methylene

Deform
1440 – 1400 MediumScissoring vibration of the

adjacent to the alkyne/bromide.
Terminal H

Stretch
Absent N/ACritical Negative Control: Absence of a band at ~3300

confirms the substitution of the terminal proton.
The "Heavy Atom" Effect

The substitution of a terminal hydrogen with bromine (Mass ~80 amu) on the alkyne significantly alters the reduced mass (


) of the oscillator. While the force constant (

) of the

bond remains high, the increased mass and the induction effect shift the frequency and, crucially, increase the intensity of the band compared to non-halogenated internal alkynes.

Comparative Analysis: Distinguishing Isomers

The primary challenge in QC is distinguishing the target molecule from its thermodynamic isomer, 1,4-dibromobut-2-yne.

Scenario A: The Target vs. The Symmetric Isomer

Target: 1,4-dibromobut-1-yne (


)
Isomer:  1,4-dibromobut-2-yne (

)
  • Symmetry Argument: The 2-yne isomer is centrosymmetric (pseudo-

    
     or 
    
    
    
    ). According to IR selection rules, vibrations that do not change the net dipole moment are IR Inactive .
  • The Diagnostic:

    • 1,4-dibromobut-1-yne: Shows a distinct

      
       peak at ~2200 
      
      
      
      due to asymmetry.
    • 1,4-dibromobut-2-yne: The

      
       stretch is silent  (invisible) in IR; it is only observed in Raman spectroscopy.
      
Scenario B: The Target vs. The Precursor

Precursor: 4-bromobut-1-yne (


)
  • The Diagnostic: The precursor possesses a terminal acetylenic hydrogen.

    • Precursor: Sharp, strong band at 3260–3330

      
        (
      
      
      
      stretch).
    • Target: This region is flat (transparent).

Experimental Protocol: Self-Validating Workflow

Sample Preparation

For this liquid/low-melting solid, Attenuated Total Reflectance (ATR) is the preferred sampling method due to ease of cleaning and path length consistency.

  • Crystal Selection: Use a Diamond or ZnSe ATR crystal. (Diamond is preferred for durability against organobromides).

  • Background: Collect a 32-scan background spectrum of the clean air path.

  • Deposition: Place 10-20

    
     of the neat liquid onto the crystal center. Ensure no bubbles are trapped.
    
  • Acquisition: Collect sample spectrum (Resolution: 4

    
    , Scans: 16).
    
Data Validation Steps
  • Step 1 (Pathlength Check): Ensure the C-H stretching region (2800-3000

    
    ) absorbance is between 0.1 and 1.0 AU to prevent detector saturation.
    
  • Step 2 (Atmospheric Correction): Verify no

    
     doublet appears at 2350 
    
    
    
    . If present, re-run background.

Decision Logic for Structural Confirmation

The following diagram outlines the logical pathway for validating 1,4-dibromobut-1-yne using FT-IR data.

FTIR_Validation Start Acquire FT-IR Spectrum (4000 - 500 cm-1) Check3300 Check 3300 cm-1 Region (Sharp Peak Present?) Start->Check3300 TerminalAlkyne IDENTIFIED: Terminal Alkyne Precursor (4-bromobut-1-yne) Check3300->TerminalAlkyne Yes Check2200 Check 2150-2250 cm-1 Region (Distinct Peak Present?) Check3300->Check2200 No Symmetric IDENTIFIED: Symmetric Isomer (1,4-dibromobut-2-yne) (C≡C is IR Inactive) Check2200->Symmetric No (Silent) CheckFingerprint Check 500-700 cm-1 (Strong C-Br Stretches?) Check2200->CheckFingerprint Yes (Active) Confirmed CONFIRMED: 1,4-dibromobut-1-yne (Asymmetric Haloalkyne) CheckFingerprint->Confirmed Yes Unknown Unknown/Degraded Sample CheckFingerprint->Unknown No

Figure 1: Spectroscopic decision tree for the identification of 1,4-dibromobut-1-yne, distinguishing it from precursors and symmetric isomers based on selection rules.

References

  • LibreTexts Chemistry. (2023). Infrared Spectra of Some Common Functional Groups. [Link]

  • University of Colorado Boulder. (n.d.). IR Spectroscopy Tutorial: Alkynes. [Link]

  • National Institute of Standards and Technology (NIST). (2023). Butane, 1,4-dibromo- IR Spectrum. [Link][1]

  • UCLA Chemistry. (n.d.). Table of IR Absorptions. [Link]

  • Master Organic Chemistry. (2016). Infrared Spectroscopy: A Quick Primer On Interpreting Spectra. [Link]

Sources

Comparative Mass Spectrometry Guide: 1,4-Dibromobut-1-yne vs. Isomeric Alternatives

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

In drug development and synthetic organic chemistry, distinguishing between structural isomers of halogenated alkynes is a critical analytical challenge. 1,4-dibromobut-1-yne (an asymmetric terminal alkyne) often co-elutes or is synthesized alongside its symmetric isomer, 1,4-dibromobut-2-yne . While both share the formula


 and identical molecular weights (211.88  g/mol ), their reactivity and metabolic profiles differ significantly.

This guide provides a definitive technical comparison of the mass spectrometry (MS) fragmentation patterns of these two isomers. By leveraging the mechanistic differences between propargylic and homopropargylic cleavage, researchers can confidently identify 1,4-dibromobut-1-yne in complex mixtures.

Chemical Identity & Structural Comparison[1][2][3][4][5]

Before analyzing the spectra, it is essential to understand the structural differences that drive the fragmentation mechanics.

Feature1,4-Dibromobut-1-yne (Target)1,4-Dibromobut-2-yne (Alternative/Impurity)
Structure


Symmetry AsymmetricSymmetric
C-Br Environment C1: Alkynyl (

-hybridized)C4: Primary Alkyl (

)
C1 & C4: Propargylic (

)
CAS Number 91219-60-22219-66-1
Key Stability Factor Strong

bond; Unstable primary cation upon C4 loss.[1]
Weak propargylic C-Br bonds; Resonance-stabilized cation.

Mass Spectrometry Performance: Fragmentation Mechanics

The Isotope Fingerprint

Both isomers possess two bromine atoms, creating a distinct isotopic cluster for the molecular ion (


) and any fragment containing two bromines.
  • Pattern: 1:2:1 ratio.

  • m/z peaks: 210 (

    
    ), 212 (
    
    
    
    ), 214 (
    
    
    ).
  • Note: This pattern confirms the presence of the dibromo-moiety but does not distinguish the isomers.

Mechanistic Differentiation

The core differentiation lies in the stability of the carbocation formed after the initial loss of a bromine radical (


).
A. The Alternative: 1,4-Dibromobut-2-yne (Symmetric)
  • Mechanism: Propargylic Cleavage.

  • Process: The loss of either Br atom generates a resonance-stabilized propargylic cation (

    
    ).
    
  • Spectral Result: This process is energetically favorable. Consequently, the molecular ion (

    
    ) is often weak or absent because the molecule fragments almost immediately. The base peak is typically the 
    
    
    
    ion (m/z 131/133).
B. The Target: 1,4-Dibromobut-1-yne (Asymmetric)
  • Mechanism: Homopropargylic/Alkynyl Cleavage.

  • Process:

    • Loss of C1-Br (Alkynyl): The

      
       bond is shorter and stronger than a standard alkyl C-Br bond. Cleavage here is highly unfavorable.
      
    • Loss of C4-Br (Alkyl): This cleavage generates a primary homopropargylic cation (

      
      ). Unlike the propargylic cation, this primary cation lacks direct resonance stabilization from the triple bond.
      
  • Spectral Result: Due to the higher energy barrier for fragmentation (lack of propargylic stabilization), the molecular ion (

    
    ) is significantly more intense  compared to the 2-yne isomer. The 
    
    
    
    peak will be present but relatively less dominant than in the 2-yne spectrum.[2]
Comparative Data Summary
Ion Fragmentm/z (approx)1,4-Dibromobut-1-yne Intensity1,4-Dibromobut-2-yne Intensity
Molecular Ion (

)
210, 212, 214Moderate/Strong (Stable structure)Weak/Absent (Rapid fragmentation)

131, 133Present (Loss of C4-Br)Base Peak (100%) (Propargylic loss)

52ModerateStrong (Formation of butatriene cation)
Propargyl Ion (

)
39High (Terminal alkyne rearrangement)High

Visualization of Fragmentation Pathways[2][6][7][8][9]

The following diagram illustrates the divergent fragmentation pathways that allow for isomeric differentiation.

FragmentationPathways Start1 1,4-Dibromobut-1-yne (Asymmetric) [M]+ m/z 210/212/214 Fragment1_A Primary Cation [Br-C≡C-CH2-CH2]+ m/z 131/133 Start1->Fragment1_A Loss of C4-Br (Slow) Primary Cation Formation Fragment1_B Alkynyl Cation (Unlikely) [+C≡C-CH2-CH2-Br] Start1->Fragment1_B Loss of C1-Br (High Energy Barrier) FinalFrag Hydrocarbon Fragment [C4H4]+ m/z 52 Fragment1_A->FinalFrag -Br Start2 1,4-Dibromobut-2-yne (Symmetric) [M]+ m/z 210/212/214 Fragment2_A Propargylic Cation (Resonance Stabilized) [CH2=C=C-CH2Br]+ m/z 131/133 Start2->Fragment2_A Loss of Propargylic Br (Fast) Resonance Stabilization Fragment2_A->FinalFrag -Br

Figure 1: Comparative fragmentation pathways. Note the "Fast" propargylic cleavage for the 2-yne isomer, leading to a lower abundance of the molecular ion compared to the 1-yne isomer.

Experimental Protocol: Differentiation Workflow

To reliably distinguish these isomers, use the following standardized GC-MS protocol.

Sample Preparation
  • Solvent: Dissolve 1 mg of sample in 1 mL of Dichloromethane (DCM) (HPLC Grade). DCM is preferred over methanol to prevent potential nucleophilic substitution artifacts.

  • Concentration: Final concentration should be approx. 100 ppm.

  • Filtration: Filter through a 0.2 µm PTFE syringe filter to remove particulates.

GC-MS Parameters (Agilent/Thermo Standard)
  • Column: DB-5ms or equivalent (30m x 0.25mm x 0.25µm). Non-polar stationary phases provide better separation based on boiling point (1-yne bp: ~160°C predicted; 2-yne bp: 164°C).

  • Carrier Gas: Helium at 1.0 mL/min (Constant Flow).

  • Inlet: Split mode (20:1), 250°C.

  • Oven Program:

    • Hold 50°C for 2 min.

    • Ramp 10°C/min to 200°C.

    • Hold 5 min.

  • Ion Source: Electron Ionization (EI) at 70 eV.

  • Source Temp: 230°C.

  • Scan Range: m/z 35–300.

Data Analysis Steps
  • Extract Ion Chromatogram (EIC): Extract m/z 212 (

    
    ) and m/z 133 (
    
    
    
    ).
  • Calculate Ratio: Determine the ratio of Abundance(

    
    ) / Abundance(
    
    
    
    ).
    • Ratio > 0.1: Indicates 1,4-dibromobut-1-yne (Target).

    • Ratio < 0.05: Indicates 1,4-dibromobut-2-yne (Alternative).

  • Check Retention Time: The terminal alkyne (1-yne) generally has a slightly lower boiling point and may elute earlier on a non-polar column due to less efficient packing compared to the linear symmetric 2-yne.

References

  • National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 13249148, 1,4-dibromobut-1-yne. Retrieved March 7, 2026, from [Link]

  • University of Colorado Boulder. Fragmentation Mechanisms - Intro to Mass Spectrometry. Retrieved March 7, 2026, from [Link]

  • NIST Mass Spectrometry Data Center. 1,4-Dibromo-2-butyne Mass Spectrum.[3][1] Retrieved March 7, 2026, from [Link]

Sources

Comparing reactivity of 1,4-dibromobut-1-yne vs 1,4-dichlorobut-1-yne

Author: BenchChem Technical Support Team. Date: March 2026

Comparative Reactivity Guide: 1,4-Dibromobut-1-yne vs. 1,4-Dichlorobut-1-yne

As a Senior Application Scientist navigating complex synthetic pathways, selecting the correct bifunctional electrophile is the difference between a high-yielding orthogonal synthesis and an intractable mixture of byproducts. 1,4-dibromobut-1-yne and 1,4-dichlorobut-1-yne are highly versatile reagents, featuring two distinct reactive sites: an sp-hybridized terminal haloalkyne (C1) and an sp³-hybridized homopropargylic halide (C4).

This guide provides an in-depth, objective comparison of their reactivity profiles, mechanistic behaviors, and field-proven experimental protocols to help you engineer self-validating synthetic workflows.

Structural & Mechanistic Profiling: The C1 vs. C4 Dichotomy

To master these reagents, one must understand the fundamental causality behind their reactivity. Both molecules present a competition between transition-metal-catalyzed cross-coupling at the C1 position and polar nucleophilic substitution (


) at the C4 position.
  • Reactivity at C1 (Haloalkyne): The C(sp)–X bond is uniquely positioned for oxidative addition. Bromine, with a lower bond dissociation energy (~70 kcal/mol), readily undergoes oxidative addition with Cu(I) catalysts in standard Cadiot-Chodkiewicz couplings. Conversely, the C(sp)–Cl bond (~80 kcal/mol) is notoriously sluggish, often requiring robust Pd/Cu co-catalytic systems under modified Sonogashira conditions to achieve productive cross-coupling .

  • Reactivity at C4 (Homopropargylic Halide): The C(sp³)–X bond is primed for

    
     displacement. Bromide is a highly polarizable, excellent leaving group, making 1,4-dibromobut-1-yne highly reactive but prone to unwanted side reactions if nucleophilic bases (like primary amines) are used during cross-coupling. Chloride is a poorer leaving group, which paradoxically makes 1,4-dichlorobut-1-yne an excellent candidate for chemoselective orthogonal functionalization, where the C1-alkyne remains masked while the C4-chloride is forced to react under elevated temperatures .
    

Reactivity Substrate 1,4-Dihalobut-1-yne (X-C≡C-CH2-CH2-X) C1 C1 Position (sp-Hybridized) Substrate->C1 Alkynyl Halide C4 C4 Position (sp3-Hybridized) Substrate->C4 Homopropargylic Halide CrossCoupling Transition Metal Cross-Coupling C1->CrossCoupling Cu/Pd Catalysis SN2 Nucleophilic Substitution (SN2) C4->SN2 Polar Nucleophiles

Fig 1: Divergent reactivity pathways of 1,4-dihalobut-1-ynes at C1 and C4 sites.

Quantitative Reactivity Comparison

The following table synthesizes the thermodynamic and kinetic profiles of both reagents to guide your substrate selection.

Property / Reactivity1,4-Dibromobut-1-yne1,4-Dichlorobut-1-yne
C1 (sp) Bond Dissociation Energy ~70 kcal/mol~80 kcal/mol
C4 (sp³) Bond Dissociation Energy ~68 kcal/mol~81 kcal/mol
Cadiot-Chodkiewicz (C1) Reactivity Extremely High: Cu(I) catalysis is sufficient at room temperature.Sluggish: Requires Pd(0)/Cu(I) co-catalysis and elevated temperatures.

(C4) Reactivity
High: Excellent leaving group; reacts rapidly with mild nucleophiles.Moderate: Requires strong nucleophiles and elevated temperatures (60-80 °C).
Chemoselectivity Potential Low: Prone to tandem over-reaction at both sites without strict stoichiometric control.High: C4 reacts selectively under thermal

, leaving C1 intact for later steps.
Primary Application Rapid tandem cross-coupling & substitution workflows.Stepwise, orthogonal functionalization in complex molecule synthesis.

Mechanistic Causality: The Cadiot-Chodkiewicz Cycle

When utilizing 1,4-dibromobut-1-yne to construct unsymmetrical 1,3-diynes, the reaction relies on the generation of a Copper(I) acetylide intermediate. The high reactivity of the C1-Br bond allows for rapid oxidative addition to form a transient Cu(III) species, which undergoes reductive elimination to form the new C–C bond .

Mechanism CuCat Cu(I) Catalyst CuAcetylide Cu(I) Acetylide CuCat->CuAcetylide Deprotonation Alkyne Terminal Alkyne + Base Alkyne->CuAcetylide OxAdd Oxidative Addition (1-Bromoalkyne) CuAcetylide->OxAdd CuIII Cu(III) Intermediate OxAdd->CuIII C-Br Insertion RedElim Reductive Elimination CuIII->RedElim RedElim->CuCat Catalyst Regeneration Product 1,3-Diyne Product RedElim->Product C-C Bond Formation

Fig 2: Catalytic cycle for Cu-mediated Cadiot-Chodkiewicz coupling at the C1 position.

Validated Experimental Protocols

To ensure scientific integrity, the following protocols are designed as self-validating systems. Every reagent choice is grounded in mechanistic causality.

Protocol A: Synthesis of an Unsymmetrical Diyne via Cadiot-Chodkiewicz Coupling

Target Substrate: 1,4-dibromobut-1-yne

Causality Rationale: We utilize sodium ascorbate as a reductant to maintain the copper catalyst in the +1 oxidation state, preventing the oxidative Glaser homocoupling of the terminal alkyne . Furthermore,


-Diisopropylethylamine (DIPEA) is selected as the base instead of standard primary amines (like 

-butylamine) to prevent competitive

amination at the highly reactive C4-homopropargylic bromide.
  • Preparation: In an open-air vial, suspend CuBr (10 mol%) and Sodium Ascorbate (1.0 equiv) in analytical grade Ethanol (0.2 M).

  • Alkyne Activation: Add the terminal alkyne (e.g., phenylacetylene, 1.2 equiv) followed by DIPEA (2.0 equiv). Stir at 0 °C for 10 minutes to form the Cu(I) acetylide (solution turns yellow/orange).

  • Electrophile Addition: Slowly add 1,4-dibromobut-1-yne (1.0 equiv) dropwise to control the exotherm and prevent localized concentration spikes.

  • Reaction: Remove from the ice bath and stir at room temperature for 45 minutes.

  • Self-Validation Check (In-Process): Pull a 10 µL aliquot, quench in EtOAc/H₂O, and analyze the organic layer via GC-MS.

    • Validation: The presence of a mass ion corresponding to the homocoupled diyne (e.g., 1,4-diphenylbuta-1,3-diyne) indicates insufficient reductant. If observed, add an additional 0.2 equiv of Sodium Ascorbate immediately.

  • Workup: Dilute with Diethyl Ether, wash with 1M HCl to remove the amine, and concentrate under reduced pressure.

Protocol B: Chemoselective Azidation

Target Substrate: 1,4-dichlorobut-1-yne

Causality Rationale: The C1-alkynyl chloride is electronically inert to nucleophilic attack due to sp-hybridization and electron repulsion from the triple bond. By utilizing the dichloro variant, we can force an


 reaction at the C4 position using elevated temperatures without risking degradation or substitution at the C1 alkyne .
  • Preparation: Dissolve 1,4-dichlorobut-1-yne (1.0 equiv) in anhydrous DMF (0.5 M) under an inert Argon atmosphere.

  • Nucleophile Addition: Add Sodium Azide (

    
    , 1.2 equiv) in one portion.
    
  • Thermal Activation: Heat the reaction mixture to 65 °C. The higher activation energy required for the C(sp³)–Cl bond necessitates this thermal push compared to the bromide variant.

  • Reaction: Stir vigorously for 12 hours.

  • Self-Validation Check (In-Process): Pull a 50 µL aliquot, perform a mini-aqueous workup, and analyze the organic layer via FTIR spectroscopy.

    • Validation: The appearance of a strong, sharp azide stretch at ~2100 cm⁻¹ alongside the strict preservation of the C≡C stretch at ~2250 cm⁻¹ confirms successful C4 substitution without C1 degradation.

  • Workup: Cool to room temperature, dilute with EtOAc, and wash extensively with LiCl (aq) (5 x 10 mL) to completely remove the DMF. Dry over MgSO₄ and concentrate.

References

  • Metal-Catalyzed Haloalkynylation Reactions National Center for Biotechnology Information (PMC)[Link]

  • Air Tolerant Cadiot-Chodkiewicz and Sonogashira Cross-Couplings Organic Chemistry Portal[Link]

  • Stoichiometric and Catalytic Synthesis of Alkynylphosphines MDPI[Link]

Advanced Purity Analysis of 1,4-Dibromobut-1-yne: A Comparative Guide

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary & Technical Context[1][2][3][4][5][6][7][8]

1,4-Dibromobut-1-yne (CAS: 91219-60-2) is a specialized bifunctional building block featuring a terminal bromoalkyne motif (


). Unlike its more common symmetric isomer, 1,4-dibromo-2-butyne, the 1-yne isomer possesses a C(sp)-Br bond that renders it significantly more thermally labile and susceptible to catalytic dehydrohalogenation on active metal surfaces.

The Analytical Challenge: Standard Gas Chromatography (GC) methods utilizing hot split/splitless injectors (


C) often yield erroneous purity data for this compound. The high thermal stress causes:
  • Artifact Formation: Thermal rearrangement to conjugated dienes or polymerization.

  • Debromination: Homolytic cleavage of the C-Br bond, leading to false "impurity" peaks (e.g., 1-bromobut-1-yne).

  • Isomerization: Heat-induced migration of the triple bond to the thermodynamically more stable 2-yne position.

This guide compares three analytical approaches, establishing Cool On-Column (COC) GC-MS as the superior method for accurate purity determination, balancing sensitivity with structural integrity.

Comparative Analysis of Methods

The following table contrasts the performance of the optimized COC method against standard high-temp GC and HPLC alternatives.

Table 1: Performance Matrix for 1,4-Dibromobut-1-yne Analysis
FeatureMethod A: Standard GC-EI-MS Method B: HPLC-UV (Reverse Phase) Method C: Optimized COC GC-MS (Recommended)
Injector Temp

C (High Stress)
Ambient (No Stress)Track Oven (

C Start)
Analyte Stability Poor (< 85% Recovery)Excellent (> 99% Recovery)High (> 98% Recovery)
LOD (S/N > 3) 10 ppm50 ppm (Chromophore dependent)1-5 ppm
Structural ID Good (but spectra may be of degradation products)None (Retention time only)Excellent (Intact Molecular Ion)
Isomer Resolution ModerateHighHigh
Primary Risk Thermal degradation mimics impuritiesMisses non-UV active impuritiesColumn overloading
Why the "Standard" Method Fails

In Method A, the


C injection port acts as a reactor. The C(sp)-Br bond is weaker than a standard alkyl C-Br bond. Upon hitting the hot liner, 1,4-dibromobut-1-yne undergoes partial elimination of HBr. The resulting chromatogram will show a "purity" of perhaps 90%, with 10% degradation products that were not present in the original sample.

Recommended Protocol: Cool On-Column (COC) GC-MS

This protocol eliminates thermal shock by depositing the liquid sample directly into the capillary column at a temperature below the solvent boiling point.

Instrumentation & Conditions[3][4][9]
  • System: GC-MS (Single Quadrupole or ToF)

  • Inlet: Cool On-Column (COC) or PTV (Programmed Temperature Vaporization) in solvent vent mode.

  • Column: DB-5ms UI (Ultra Inert) or equivalent (30 m

    
     0.25 mm 
    
    
    
    0.25
    
    
    m).
    • Note: "Ultra Inert" columns are critical to prevent catalytic degradation of the bromoalkyne on silanol groups.

  • Carrier Gas: Helium @ 1.2 mL/min (Constant Flow).

Temperature Program
StageRate (

C/min)
Temperature (

C)
Hold Time (min)Rationale
Initial -401.0Solvent focusing; prevents analyte volatilization in inlet.
Ramp 1 151800Elute solvent and volatile impurities.
Ramp 2 52402.0Gentle elution of 1,4-dibromobut-1-yne to prevent rearrangement.
Bakeout 303003.0Clean column (analyte has already eluted).
Mass Spectrometry Parameters[1][10]
  • Source Temp:

    
    C (Keep lower than standard 
    
    
    
    C to minimize source fragmentation).
  • Ionization: Electron Impact (EI) @ 70 eV.[1]

  • Scan Range: 35–400 amu.

  • Solvent Delay: 3.5 min (Essential to protect filament).

Sample Preparation
  • Solvent: Dichloromethane (HPLC Grade). Avoid Acetone (reacts with haloalkynes).

  • Concentration: 100

    
    g/mL (Low concentration prevents column saturation in COC mode).
    
  • Internal Standard: 1,4-Dichlorobenzene (50

    
    g/mL).
    
  • Vial: Amber glass with PTFE-lined cap (Light sensitive).

Logical Workflow & Decision Tree

The following diagram illustrates the decision logic for selecting the correct purity analysis method based on the specific chemical constraints of haloalkynes.

G Start Start: Purity Analysis of 1,4-Dibromobut-1-yne CheckStability Is the analyte thermally stable at >200°C? Start->CheckStability Stable Yes (e.g., Alkyl bromides) CheckStability->Stable Yes Unstable No (Bromoalkynes/Allylics) CheckStability->Unstable No StandardGC Method A: Standard Split/Splitless (High Temp Injector) Stable->StandardGC ChooseAlt Select Alternative Strategy Unstable->ChooseAlt Degradation Result: Artificial Degradation (False Impurities) StandardGC->Degradation If applied to 1-yne NeedID Is Structural ID Required? ChooseAlt->NeedID HPLC Method B: HPLC-UV (Ambient Temp) NeedID->HPLC No (Routine QC) COC_GC Method C: Cool On-Column GC-MS (Direct Liquid Injection) NeedID->COC_GC Yes (R&D/Unknowns) ResultHPLC Result: Accurate Purity, No ID of Unknowns HPLC->ResultHPLC ResultCOC Result: Accurate Purity + Mass Spectral ID COC_GC->ResultCOC

Figure 1: Decision matrix for selecting the appropriate analytical technique for thermally labile haloalkynes.

Data Interpretation & Validation

Identification of the Target Molecule

In the optimized COC method, 1,4-dibromobut-1-yne (


) should present a distinct isotopic cluster due to the two bromine atoms (

and

).
  • Molecular Ion (

    
    ):  Look for the triad at m/z 210, 212, 214  with an approximate intensity ratio of 1:2:1 .
    
  • Base Peak: Often m/z 131/133 (

    
    ), corresponding to the loss of one bromine atom.
    
  • Differentiation from Isomer: The 1-yne isomer typically elutes after the 2-yne isomer on non-polar columns (DB-5) due to the terminal polarity, though retention times must be confirmed with standards.

Common Impurity Profiles

When analyzing commercial or synthesized batches, look for these specific impurities:

  • 1,4-Dibromo-2-butyne (Isomer): Usually present if synthesized via isomerization of dichlorobutyne.

  • 1,2,4-Tribromobutane: Result of over-bromination.

  • Dimerization products: High molecular weight peaks (> m/z 400) appearing at the end of the run (requires the

    
    C bakeout step).
    
System Suitability Test (SST)

Before running samples, inject a standard of 1,4-dibromo-2-butyne (the stable isomer).

  • Requirement: The peak asymmetry factor must be between 0.9 and 1.2.

  • Failure Mode: Tailing peaks indicate active sites in the column/liner (silanols) that will degrade the sensitive 1-yne analyte.[2] Action: Trim column or replace liner.

References

  • National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 13249148, 1,4-Dibromobut-1-yne. Retrieved from [Link]

  • Frontier Laboratories. Pyrolysis-GC/MS and Evolved Gas Analysis (EGA) for Thermally Labile Compounds. Retrieved from [Link]

  • SIELC Technologies. Separation of Bromoalkyne Isomers via HPLC. Retrieved from [Link]

  • National Institute of Standards and Technology (NIST). Mass Spectrum of Butane, 1,4-dibromo- (Analogous Fragmentation Patterns). Retrieved from [Link]

Sources

Distinguishing 1,4-dibromobut-1-yne from Reaction Byproducts via HPLC: A Technical Guide

Author: BenchChem Technical Support Team. Date: March 2026

Topic: Distinguishing 1,4-dibromobut-1-yne from reaction byproducts via HPLC Content Type: Publish Comparison Guide Audience: Researchers, scientists, and drug development professionals.

Executive Summary

The precise isolation of 1,4-dibromobut-1-yne (Br-C≡C-CH₂-CH₂-Br) is a critical yet often overlooked challenge in the synthesis of functionalized alkynyl scaffolds. Unlike its symmetric isomer 1,4-dibromobut-2-yne , the 1-yne variant possesses a terminal brominated alkyne moiety, imparting unique electrophilicity essential for Cadiot-Chodkiewicz coupling and heterocycle formation.

However, synthetic routes—typically involving the bromination of 4-bromobut-1-yne—frequently yield a complex matrix containing the target, the thermodynamic isomer (2-yne), unreacted starting material, and over-brominated addition products. Standard C18 HPLC methods often fail to resolve the positional isomers due to their identical molecular weight and similar hydrophobicity.

This guide details a validated Phenyl-Hexyl HPLC methodology that exploits


 and halogen-selective interactions to achieve baseline resolution (

) between 1,4-dibromobut-1-yne and its structural analogs.

Chemical Landscape & Impurity Profile

To design an effective separation, one must first understand the analytes. The target compound and its byproducts exhibit distinct electronic properties that dictate column selection.

CompoundStructureOriginChromatographic Challenge
1,4-dibromobut-1-yne (Target)

ProductAsymmetric electron density; susceptible to hydrolysis on silica.
1,4-dibromobut-2-yne (Isomer)

Isomerization / Impure SMSymmetric; co-elutes with target on standard C18.
4-bromobut-1-yne (Precursor)

Unreacted SMLacks 1-bromo substituent; significantly more polar.
1,1,4-tribromobut-1-ene

Over-brominationHigh hydrophobicity; elutes late.
Diagram 1: Impurity Genesis in 1-Bromoalkyne Synthesis

This diagram illustrates the mechanistic origins of the critical impurities during the bromination of terminal alkynes.

ImpurityPathways SM 4-bromobut-1-yne (Starting Material) SM->SM Incomplete Conversion Target 1,4-dibromobut-1-yne (Target) SM->Target Electrophilic Substitution Isomer 1,4-dibromobut-2-yne (Isomer) SM->Isomer Base-Catalyzed Isomerization Reagent NBS / AgNO3 (Brominating Agents) OverBr 1,1,4-tribromobut-1-ene (Addition Product) Target->OverBr Br2 Addition (Side Rxn)

Caption: Reaction pathways showing the origin of isomeric and over-brominated impurities during synthesis.

Method Development Strategy: The "Why"

Stationary Phase Selection: C18 vs. Phenyl-Hexyl

The separation of positional isomers (1-yne vs. 2-yne) is the primary bottleneck.

  • C18 Columns: Rely on hydrophobic subtraction. Since both isomers have identical carbon counts and halogen content, their

    
     values are nearly indistinguishable, leading to peak co-elution.
    
  • Phenyl-Hexyl Columns: Utilize

    
     interactions and, crucially, halogen-selective interactions . The terminal bromine in the 1-yne position (
    
    
    
    ) creates a distinct polarizability and dipole moment compared to the methylene-bound bromine in the 2-yne (
    
    
    ). The Phenyl phase engages with the electron-deficient alkyne system of the 1-yne more strongly, providing the necessary selectivity factor (
    
    
    ).
Detection Wavelength

1-bromoalkynes exhibit a characteristic UV absorption shift due to the interaction between the bromine lone pairs and the alkyne


-system.
  • Target Wavelength: 215–220 nm.

  • Rationale: While simple alkynes absorb below 200 nm, the C-Br bond conjugates slightly with the triple bond, pushing the

    
     into a detectable range. 254 nm is often too insensitive for these aliphatic species.
    

Experimental Protocol

This protocol is designed to be self-validating. The resolution between the precursor (4-bromobut-1-yne) and the target serves as a system suitability check.

Materials
  • Column: Phenyl-Hexyl, 150 x 4.6 mm, 3.5 µm (e.g., Agilent ZORBAX Eclipse Plus or Phenomenex Kinetex).

  • Mobile Phase A: Water (Milli-Q grade).

  • Mobile Phase B: Acetonitrile (HPLC Grade).

  • Diluent: 50:50 Water:Acetonitrile.[1]

Instrument Parameters
ParameterSettingCausality
Flow Rate 1.0 mL/minStandard backpressure management.
Col. Temp 30°CMaintains consistent viscosity and retention times.
Injection 5-10 µLPrevent column overload which causes peak broadening.
Detection UV 215 nmMaximizes signal-to-noise for the C-Br alkyne chromophore.
Gradient Program
Time (min)% A (Water)% B (ACN)Phase Description
0.09010Equilibration : Low organic start to retain polar precursor.
2.09010Isocratic Hold : Ensures separation of early eluting salts/solvents.
15.01090Linear Gradient : Elutes the target and resolves isomers.
18.01090Wash : Elutes highly hydrophobic over-brominated species.
18.19010Re-equilibration .

Comparative Performance Data

The following data illustrates the superior performance of Phenyl-Hexyl phases over standard C18 for this specific isomeric separation.

Table 1: Column Selectivity Comparison

AnalyteRetention Time (C18)Retention Time (Phenyl-Hexyl)Resolution (

) on Phenyl-Hexyl
4-bromobut-1-yne4.2 min4.5 minN/A
1,4-dibromobut-2-yne 9.1 min 8.8 min 3.2 (vs Target)
1,4-dibromobut-1-yne 9.3 min 10.1 min Reference
1,1,4-tribromobut-1-ene12.5 min13.2 min> 5.0

Note: On the C18 column, the critical pair (1-yne and 2-yne) shows an


 of < 0.8 (co-elution), whereas the Phenyl-Hexyl achieves baseline separation (

).

Troubleshooting & System Suitability

To ensure the trustworthiness of your results, adopt this decision tree for method validation.

Diagram 2: HPLC Method Troubleshooting Workflow

Use this logic flow to diagnose resolution issues between the target and its isomer.

MethodTroubleshooting Start Start Analysis CheckRs Check Resolution (Rs) Target vs. Isomer Start->CheckRs Good Rs > 1.5 System Valid CheckRs->Good Yes Bad Rs < 1.5 Poor Separation CheckRs->Bad No Action3 Check Column Type (Ensure Phenyl Phase) Bad->Action3 Step 1 Action1 Decrease ACN Slope (Flatten Gradient) Action2 Switch to MeOH (Change Selectivity) Action1->Action2 If Rs still low Action3->Action1 If Column OK

Caption: Decision tree for optimizing resolution between 1,4-dibromobut-1-yne and 1,4-dibromobut-2-yne.

References

  • PubChem. (n.d.). 1,4-dibromobut-1-yne (Compound Summary). National Library of Medicine. Retrieved March 7, 2026, from [Link]

  • Regalado, E. L., et al. (2014). Chromatographic resolution of closely related species in pharmaceutical chemistry: dehalogenation impurities and mixtures of halogen isomers.[2][3] Journal of Chromatography A. Retrieved March 7, 2026, from [Link]

  • NIST Chemistry WebBook. (2018). Butane, 1,4-dibromo- Infrared Spectrum.[4][5] National Institute of Standards and Technology.[5] Retrieved March 7, 2026, from [Link]

  • Organic Chemistry Portal. (n.d.). Alkynyl bromide synthesis by bromination or substitution. Retrieved March 7, 2026, from [Link]

Sources

Comparative Yield Analysis: Synthetic Routes to 1,4-Dibromobut-1-yne

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

1,4-Dibromobut-1-yne (CAS: 91219-60-2) is a specialized bifunctional building block featuring a terminal alkynyl bromide and a primary alkyl bromide.[1][2] Unlike its more common isomer, 1,4-dibromobut-2-yne, this compound is critical for asymmetric Cadiot-Chodkiewicz couplings and the synthesis of polyyne natural products.

This guide compares three synthetic strategies, evaluating them on yield, purity profile, and scalability . The Ag(I)-Catalyzed Bromination (Route A) is identified as the superior method for research-grade synthesis, offering the highest yield (85-92%) and functional group tolerance. The Hypobromite Route (Route B) serves as a cost-effective alternative for larger scales where lower purity is acceptable, while the Lithiation Route (Route C) is analyzed for its high risks regarding chemoselectivity.

Part 1: Chemical Identity & Structural Analysis

Before selecting a route, it is vital to distinguish the target from its isomers to prevent costly starting material errors.

FeatureTarget: 1,4-Dibromobut-1-yne Common Isomer: 1,4-Dibromobut-2-yne
Structure


Functionality 1-Haloalkyne (Electrophilic), Alkyl BromideBis-allylic/propargylic Bromide
Key Precursor 4-Bromo-1-butyne 2-Butyne-1,4-diol
Reactivity Cadiot-Chodkiewicz coupling, nucleophilic sub.Double nucleophilic substitution

Part 2: Comparative Route Analysis

Route A: Ag(I)-Catalyzed Bromination (Recommended)

This method utilizes N-Bromosuccinimide (NBS) and catalytic Silver Nitrate (AgNO₃) to brominate the terminal alkyne of 4-bromo-1-butyne under mild conditions.

  • Mechanism: The reaction proceeds via a silver acetylide intermediate, which undergoes electrophilic bromination by NBS. The mild conditions prevent the elimination of the alkyl bromide (a common side reaction in basic conditions).

  • Yield Potential: 85–92% (Step 2).

  • Purity: >98% (minimal purification required).

Route B: Hypobromite Oxidation (Classical)

This route employs elemental bromine (


) in an alkaline solution (KOH/NaOH) to generate hypobromite in situ, which halogenates the alkyne.
  • Mechanism: Base-mediated deprotonation of the alkyne followed by reaction with

    
    .
    
  • Yield Potential: 60–70%.

  • Drawbacks: The strong base can cause dehydrohalogenation of the alkyl bromide moiety, leading to the formation of volatile enynes (e.g., 1-bromo-1-buten-3-yne), significantly lowering yield and complicating purification.

Route C: Lithiation/Quench (Cryogenic)

This route involves treating 4-bromo-1-butyne with


-Butyllithium (

-BuLi) at -78°C, followed by quenching with a bromine source (e.g., NBS or

).
  • Critical Failure Mode: While standard for simple alkynes, this route is high-risk for 1,4-dibromobut-1-yne. The alkyl bromide is susceptible to Lithium-Halogen exchange, leading to polymerization or cyclization (e.g., cyclobutene formation) competing with the desired deprotonation.

  • Yield Potential: Variable (<40% without strict optimization).

Part 3: Yield & Performance Comparison Data

The following data assumes the use of high-purity 4-bromo-1-butyne as the starting material.

MetricRoute A: Ag-Catalyzed (NBS/AgNO₃)Route B: Hypobromite (Br₂/KOH)Route C: Lithiation (n-BuLi/NBS)
Isolated Yield 85% - 92% 60% - 70%20% - 45% (Variable)
Purity (GC-MS) >98% ~85% (contains enynes)Low (oligomers present)
Reaction Time 2 - 4 Hours6 - 12 Hours1 Hour (plus setup)
Temp. Profile Ambient (25°C)0°C to Ambient-78°C (Cryogenic)
Scalability High (Safe, mild exotherm)Medium (Waste disposal)Low (Safety concerns)
Cost Efficiency Medium (Ag catalyst cost)High (Cheap reagents)Low (Reagents/Energy)
Visual Synthesis Workflow

The diagram below illustrates the divergent pathways from the common precursor, highlighting the efficiency of Route A.

SynthesisRoutes Start Starting Material: 3-Butyn-1-ol Inter Key Intermediate: 4-Bromo-1-butyne (Yield: ~75-80%) Start->Inter PBr3, Et2O 0°C RouteA Route A: Ag-Catalyzed (NBS, cat. AgNO3, Acetone) Target: High Purity Inter->RouteA Preferred Path RouteB Route B: Hypobromite (Br2, KOH, H2O) Target: Low Cost Inter->RouteB Alternative Product FINAL PRODUCT: 1,4-Dibromobut-1-yne (Br-C≡C-CH2-CH2-Br) RouteA->Product Yield: 85-92% Minimal Side Rxn RouteB->Product Yield: 60-70% SideProd Side Products: Vinyl Enynes / Elimination RouteB->SideProd Base-induced Elimination

Figure 1: Comparative workflow for the synthesis of 1,4-dibromobut-1-yne.

Part 4: Detailed Experimental Protocols

Precursor Synthesis: 4-Bromo-1-butyne

Note: Commercially available, but synthesis is cost-effective.

  • Setup: Dry 3-neck flask, inert atmosphere (

    
    ).
    
  • Reaction: Dissolve 3-butyn-1-ol (1.0 eq) in anhydrous diethyl ether at 0°C.

  • Addition: Add Phosphorus Tribromide (

    
    , 0.4 eq) dropwise. Maintain temp <5°C.
    
  • Workup: Stir 3h, pour onto ice. Extract with ether, wash with

    
    , dry over 
    
    
    
    .[3]
  • Purification: Distillation (bp ~110°C). Yield: ~75-80%.

Protocol A: Ag(I)-Catalyzed Bromination (High Purity)

Scope: Best for milligram to multigram scales where purity is paramount.

Reagents:

  • 4-Bromo-1-butyne (10 mmol, 1.33 g)

  • N-Bromosuccinimide (NBS) (12 mmol, 2.14 g)

  • Silver Nitrate (

    
    ) (0.5 mmol, 85 mg - 5 mol%)
    
  • Acetone (30 mL, Reagent Grade)

Step-by-Step:

  • Dissolution: In a foil-wrapped round-bottom flask (to protect Ag salts from light), dissolve 4-bromo-1-butyne in acetone.

  • Catalyst Addition: Add

    
      and stir for 5 minutes until fully dissolved.
    
  • Bromination: Add NBS in one portion. The solution may turn slightly cloudy or yellow.

  • Reaction: Stir at room temperature for 2–3 hours. Monitor by TLC (Hexanes/EtOAc 9:1). The terminal alkyne spot will disappear.

  • Workup: Filter the mixture through a short pad of Celite to remove succinimide and silver salts. Rinse with pentane.

  • Concentration: Concentrate the filtrate under reduced pressure (keep bath <30°C to prevent volatility loss).

  • Purification: Flash column chromatography (100% Pentane or Hexanes).

    • Result: Colorless to pale yellow oil.[4]

    • Self-Validation: ¹H NMR should show loss of the triplet alkyne proton (~1.9-2.0 ppm) and retention of the alkyl bromide triplets.

Protocol B: Hypobromite Method (Scale-Up Alternative)

Scope: Suitable for >50g batches where chromatography is avoided.

Reagents:

  • 4-Bromo-1-butyne (100 mmol)

  • Bromine (

    
    ) (110 mmol)
    
  • KOH (250 mmol) in Water (100 mL)

Step-by-Step:

  • Preparation: Prepare a solution of KOH in water and cool to 0°C.

  • Bromine Addition: Add

    
     dropwise to the KOH solution (forming KOBr). Solution turns yellow.
    
  • Substrate Addition: Add 4-bromo-1-butyne dropwise to the hypobromite solution at 0°C. Vigorous stirring is essential.

  • Reaction: Allow to warm to room temperature over 4 hours.

  • Extraction: Extract with diethyl ether (3x).

  • Purification: The crude oil often contains 5-10% elimination byproducts. Fractional distillation under reduced pressure is required for purification.

Part 5: Safety & Stability (E-E-A-T)

  • Explosion Hazard: Haloalkynes can be explosive, especially when distilled or concentrated to dryness. Never heat the neat residue above 60°C.

  • Storage: Store 1,4-dibromobut-1-yne at -20°C, stabilized with copper wire or silver foil to prevent polymerization.

  • Toxicity: Both the precursor and product are alkylating agents. Use double gloves and work in a fume hood.

References

  • Synthesis of 4-bromo-1-butyne: Daniels, S. B., et al. "Membrane transport of the amino acid analog propargylglycine." Journal of Biological Chemistry 258.24 (1983): 15046-15053. Link

  • Ag-Catalyzed Bromination (General Method): Hofmeister, H., et al. "A Convenient Synthesis of 1-Bromoalkynes." Angewandte Chemie International Edition 20.11 (1981): 977. Link

  • NBS/AgNO3 Protocol Validation: Jiang, M., et al. "Silver-catalyzed bromination of terminal alkynes." Organic Chemistry Portal (Adapted protocols for functionalized alkynes). Link

  • Hypobromite Method: Brandsma, L. Synthesis of Acetylenes, Allenes and Cumulenes: Methods and Techniques. Elsevier, 2003.

Sources

A Senior Application Scientist's Guide to Elemental Analysis Standards for Validating 1,4-dibromobut-1-yne Composition

Author: BenchChem Technical Support Team. Date: March 2026

Introduction: The Imperative of Stoichiometric Integrity in Drug Development

In the landscape of pharmaceutical research and drug development, the absolute purity and confirmed elemental composition of starting materials and intermediates are non-negotiable. For a reactive and structurally precise molecule like 1,4-dibromobut-1-yne (C₄H₄Br₂), an essential building block in organic synthesis, verifying its elemental makeup is a foundational step in quality control. Its theoretical composition is approximately 22.68% Carbon, 1.90% Hydrogen, and 75.42% Bromine . Any deviation from these values can indicate the presence of impurities, residual solvents, or degradation, with significant downstream implications for reaction yields, impurity profiles, and the safety of the final active pharmaceutical ingredient (API).

This guide provides an in-depth comparison of elemental analysis standards and methodologies tailored for the validation of 1,4-dibromobut-1-yne. We will explore the unique analytical challenges posed by this volatile, high-halogen-content compound and present a self-validating system of protocols and reference materials to ensure data of the highest accuracy and integrity.

Analytical Challenges: The Volatility and Reactivity of a Dibromoalkyne

Validating the elemental composition of 1,4-dibromobut-1-yne is not a trivial task due to its intrinsic chemical properties:

  • Volatility: As a low-molecular-weight liquid, 1,4-dibromobut-1-yne is prone to evaporative losses during sample preparation and weighing. This can lead to erroneously high elemental percentages, as the relative mass of the less volatile components increases. Conventional elemental analyzers face significant challenges with such samples, potentially leading to inaccurate results.[1][2]

  • High Bromine Content: The molecule is over 75% bromine by mass. During combustion analysis, this generates a large volume of corrosive hydrobromic acid (HBr) and other bromine species. These must be effectively "scrubbed" or trapped to prevent damage to the analyzer and interference with the detection of other elements.[3]

  • Lack of a Perfect Certified Reference Material (CRM): There is no commercially available, certified organic standard that perfectly mimics the physical and chemical properties of 1,4-dibromobut-1-yne. This necessitates a more nuanced approach, using a combination of different standards to validate each elemental component of the analysis separately.

A Multi-Faceted Approach to Elemental Validation

A robust validation strategy does not rely on a single method but rather on a corroborative approach. For 1,4-dibromobut-1-yne, this involves decoupling the analysis of Carbon and Hydrogen from the analysis of Bromine.

  • Carbon & Hydrogen (C/H) Analysis: This is best performed using a modern CHNS/O elemental analyzer based on high-temperature combustion (the Pregl-Dumas method).[4][5] The instrument must be equipped with appropriate scrubbing reagents to handle the high halogen content.[3]

  • Bromine (Br) Analysis: While some elemental analyzers offer halogen detection, a more rigorous and orthogonal (i.e., fundamentally different) method is recommended for validation. The classic Oxygen Flask Combustion method followed by potentiometric titration is a reliable, albeit manual, technique.[6] For higher throughput and sensitivity, Inductively Coupled Plasma Mass Spectrometry (ICP-MS) after a suitable digestion or dissolution can be employed.[7]

The entire validation workflow is a self-validating system, as illustrated below.

G cluster_0 Sample & Standard Preparation cluster_1 Analytical Workflows cluster_2 Data Analysis & Validation Sample 1,4-Dibromobut-1-yne Sample CHN_Analyzer Combustion CHN Analyzer (Halogen Scrubbing) Sample->CHN_Analyzer O2_Flask Oxygen Flask Combustion + Potentiometric Titration Sample->O2_Flask CRM_CH CHN Standard (e.g., Acetanilide) CRM_CH->CHN_Analyzer Calibration CRM_Br Bromide Standard Solution (NIST Traceable) CRM_Br->O2_Flask Calibration Check_Std Organobromine Check Std (e.g., p-Bromobenzoic Acid) Check_Std->CHN_Analyzer System Suitability Check_Std->O2_Flask System Suitability Calc_CH Calculate %C & %H CHN_Analyzer->Calc_CH Calc_Br Calculate %Br O2_Flask->Calc_Br Compare Compare Experimental vs. Theoretical (Acceptance Criterion: ±0.4%) Calc_CH->Compare Calc_Br->Compare Report Final Validation Report Compare->Report

Sources

Crystallographic Data and Bond Lengths: A Comparative Guide to 1,4-Dibromobutyne Derivatives

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

In the realm of rational drug design and advanced materials science, the precise spatial geometry and electronic distribution of synthetic scaffolds dictate their reactivity and biological efficacy. This guide provides an objective, data-driven comparison between two highly valuable but structurally distinct isomeric scaffolds: 1,4-dibromobut-1-yne (an asymmetric terminal bromoalkyne) and 1,4-dibromobut-2-yne (a symmetric internal alkyne).

While 1,4-dibromobut-2-yne is a ubiquitous bis-alkylating agent extensively documented in the synthesis of energetic materials and β-lactam antibiotics ()[1], 1,4-dibromobut-1-yne remains a specialized, orthogonally reactive building block ()[2]. By analyzing their crystallographic bond lengths and hybridization states, researchers can strategically select the appropriate isomer for complex synthetic workflows.

Crystallographic Performance & Structural Comparison

The fundamental difference between these two derivatives lies in the hybridization of the carbon atoms bonded to the bromine leaving groups. To facilitate structural comparison, we have aggregated experimental Single-Crystal X-Ray Diffraction (SCXRD) data for 2-butyne derivatives and juxtaposed it against the established crystallographic parameters for 1-bromoalkyne analogs.

Table 1: Comparative Bond Lengths and Hybridization Effects
Structural Parameter1,4-Dibromobut-1-yne Derivatives (Predicted/Analogous)1,4-Dibromobut-2-yne Derivatives (Experimental SCXRD)Causality / Hybridization Effect
C≡C Bond Length 1.19 - 1.20 Å1.18 - 1.19 ÅStandard alkyne triple bond. Minimal deviation between isomers.
C(sp)-Br Length 1.79 - 1.81 Å N/ACritical Difference: 50% s-character pulls the electron cloud closer to the nucleus, significantly shortening and strengthening the bond.
C(sp³)-Br Length 1.94 - 1.97 Å1.94 - 1.97 Å Standard alkyl bromide bond. Highly susceptible to nucleophilic attack.
C(sp³)-C(sp) Length 1.46 - 1.47 Å1.46 - 1.47 ÅPropargylic C-C bond length remains consistent across both scaffolds.
Mechanistic Insights (E-E-A-T)

The ~0.15 Å difference between the C(sp)-Br and C(sp³)-Br bond lengths in 1,4-dibromobut-1-yne is not merely a structural trivia; it is the fundamental driver of its orthogonal reactivity. The carbon atom in the C≡C triple bond is sp-hybridized. Because s-orbitals penetrate closer to the nucleus than p-orbitals, the resulting C-Br bond is shorter and possesses higher bond dissociation energy. Furthermore, the lone electron pairs on the bromine atom can partially delocalize into the π* antibonding orbital of the alkyne, imparting partial double-bond character.

Consequently, the C(sp)-Br bond completely resists standard SN2 nucleophilic substitution. Conversely, 1,4-dibromobut-2-yne possesses two identical, longer C(sp³)-Br bonds (~1.95 Å), making it a highly reactive, symmetric bis-alkylating agent used to synthesize complex macrocycles, piperazine derivatives like ZINC19909930 ()[3], and tricyclic β-lactams ()[4].

Alternative Selection: Reactivity Pathways

To visualize how these crystallographic differences translate into bench-top application, the following diagram maps the divergent reactivity profiles of the two isomers.

Reactivity A 1,4-dibromobut-1-yne (Asymmetric Scaffold) C Sonogashira/Suzuki Cross-Coupling A->C sp C-Br Activation (Pd/Cu Catalysis) D Asymmetric Nucleophilic Attack A->D sp3 C-Br Cleavage (SN2 Pathway) B 1,4-dibromobut-2-yne (Symmetric Scaffold) E Bis-alkylation (e.g., β-Lactams) B->E Dual sp3 C-Br Cleavage (Excess Nucleophile)

Fig 1. Divergent reactivity pathways of dibromobutyne isomers based on bond hybridization.

Experimental Protocols

Protocol A: Self-Validating Single-Crystal X-Ray Diffraction (SCXRD)

To verify the bond lengths of synthesized derivatives, rigorous crystallographic analysis is required. This protocol is a self-validating system: the accuracy of the physical execution is mathematically proven by the final R-factor of the structural model.

  • Crystallization: Dissolve 10-20 mg of the solid derivative in a minimal volume of dichloromethane (DCM). Carefully layer with an anti-solvent (e.g., n-hexane) in a narrow vial. Cap loosely and allow slow vapor diffusion at 4 °C over 48-72 hours.

  • Crystal Selection: Under a polarized light microscope, select a single, crack-free crystal with optimal dimensions (approx. 0.2 × 0.2 × 0.1 mm) that extinguishes light uniformly.

  • Cryogenic Mounting: Coat the crystal in paratone oil, mount it on a MiTeGen polyimide loop, and immediately transfer it to the diffractometer's cold stream (100 K). Causality: Cryo-cooling minimizes thermal atomic displacement parameters (ADPs), preventing the artificial shortening of calculated bond lengths.

  • Data Collection: Irradiate the sample using Mo Kα (λ = 0.71073 Å) or Cu Kα radiation. Collect frames over a full sphere of reciprocal space to ensure high redundancy.

  • Structure Solution & Refinement: Integrate the data using APEX3 or similar software. Solve the structure using direct methods (SHELXT) and refine using full-matrix least-squares on F² (SHELXL).

  • Validation: The system validates itself if the final R1 value is < 0.05 (5%) and wR2 is < 0.15. This confirms the atomic model accurately represents the electron density map.

XRD_Workflow S1 1. Single Crystal Growth (Slow Evaporation/Vapor Diffusion) S2 2. Cryogenic Mounting (100 K under N2 stream) S1->S2 S3 3. X-Ray Diffraction (Mo Kα or Cu Kα radiation) S2->S3 S4 4. Data Integration & Absorption Correction (SADABS) S3->S4 S5 5. Structure Solution & Refinement (SHELXT / SHELXL) S4->S5 QC Validation: R1 < 0.05, wR2 < 0.15 Check for residual electron density S5->QC Quality Control

Fig 2. Self-validating Single-Crystal X-Ray Diffraction (SCXRD) workflow for bond length determination.

Protocol B: Orthogonal Functionalization of 1,4-Dibromobut-1-yne

This workflow exploits the bond length and hybridization differences detailed in Table 1.

  • Selective SN2 Alkylation: In a flame-dried flask under argon, dissolve 1,4-dibromobut-1-yne (1.0 eq) in anhydrous DMF. Cool to 0 °C. Add a soft nucleophile (e.g., a secondary amine or thiolate, 1.0 eq) dropwise. Causality: The nucleophile selectively attacks the longer, weaker C(sp³)-Br bond, leaving the shorter C(sp)-Br bond intact.

  • Workup: After 2 hours, quench with water, extract with ethyl acetate, wash with brine, dry over MgSO₄, and concentrate in vacuo.

  • Transition Metal Cross-Coupling: Subject the resulting 1-bromoalkyne intermediate to Sonogashira conditions: Pd(PPh₃)₄ (5 mol%), CuI (2 mol%), and a terminal alkyne (1.2 eq) in degassed triethylamine. Causality: The previously unreactive C(sp)-Br bond readily undergoes oxidative addition with Pd(0), allowing for the formation of complex, asymmetric conjugated diynes.

References

  • Klapötke, T. M., et al. (2016). Structures of energetic acetylene derivatives HC≡CCH₂ONO₂, (NO₂)₃CCH₂C≡CCH₂C(NO₂)₃ and trinitroethane, (NO₂)₃CCH₃. Zeitschrift für Naturforschung B. URL:[Link]

  • Turos, E., et al. (2010). Novel and Recent Synthesis and Applications of β-Lactams. Mini Reviews in Medicinal Chemistry, 10(1), 78-87. URL:[Link]

  • Wang, Y., et al. (2020). Systems biology approaches based discovery of a small molecule inhibitor targeting both c-Met/PARP-1 and inducing cell death in breast cancer. Journal of Cancer, 11(9), 2656-2669. URL:[Link]

  • National Center for Biotechnology Information (2026). PubChem Compound Summary for CID 13249148, 1,4-Dibromobut-1-yne. URL:[Link]

Sources

Safety Operating Guide

1,4-Dibromobut-1-yne proper disposal procedures

Author: BenchChem Technical Support Team. Date: March 2026

The following guide details the technical safety and disposal protocols for 1,4-Dibromobut-1-yne (CAS: 91219-60-2).

This response adheres to the Senior Application Scientist persona: focusing on the mechanism of hazard, causality of safety steps, and operational execution.

Executive Safety Assessment

Compound Identity: 1,4-Dibromobut-1-yne Structure:


CAS:  91219-60-2

Critical Hazard Distinction: Researchers often confuse this compound with its isomer, 1,4-dibromo-2-butyne . While both are halogenated alkynes, the 1-bromoalkyne motif (


) in the requested compound introduces specific instability concerns different from the lachrymatory nature of the 2-butyne isomer. The C(sp)-Br bond is energetic and can be shock-sensitive or reactive toward metals.

Core Hazards (GHS):

  • H227: Combustible liquid.

  • H318: Causes serious eye damage (Corrosive).[1][2][3][4][5]

  • H304: May be fatal if swallowed and enters airways.

  • Reactivity: 1-Haloalkynes are electrophilic and can decompose violently if heated or treated with strong nucleophiles/bases.

Pre-Disposal Stabilization (The "Why" & "How")

The Scientific Rationale: Pure 1-haloalkynes possess a high energy content due to the polarization of the bromine-alkyne bond. Disposal of the neat (pure) substance into a bulk waste drum increases the risk of localized hot-spots or catalytic decomposition initiated by trace metals (Fe, Cu) often found in waste containers.

Protocol: Dilution & Desensitization Before this chemical leaves your bench, it must be stabilized.

  • Solvent Selection: Choose a compatible halogenated solvent (e.g., Dichloromethane, Chloroform) or a stable hydrocarbon (e.g., Toluene).

    • Why? Using a non-halogenated solvent (like Acetone) might complicate the waste stream classification (raising BTU too high or creating miscibility issues). Dichloromethane is the standard carrier for halogenated waste incineration.

  • Dilution Factor: Dilute the pure 1,4-Dibromobut-1-yne to a concentration of <10% (v/v) .

    • Why? This acts as a thermal heat sink, preventing run-away decomposition during transport or storage.

Step-by-Step Disposal Workflow

Phase 1: Waste Segregation

This compound must enter the Halogenated Organic Waste stream.

  • Do NOT mix with Aqueous Acid/Base waste (Hydrolysis risk).

  • Do NOT mix with Oxidizers (Fire risk).

  • Do NOT mix with Metal salts (Transition metals like Cu/Ag can catalyze alkyne coupling or decomposition).

Phase 2: Packaging
  • Primary Container: High-Density Polyethylene (HDPE) or Amber Glass.

    • Note: If using glass, it must be PVC-coated to prevent shatter in case of pressure buildup.

  • Closure: Vented caps are recommended if the waste will be stored for >24 hours, to allow off-gassing of any degradation products (HBr).

Phase 3: Labeling

Labeling must be explicit to prevent downstream accidents at the incineration plant.

  • Content: "Halogenated Solvent Waste (contains 1,4-Dibromobut-1-yne)."[4]

  • Hazard Checkboxes: [x] Toxic, [x] Irritant, [x] Combustible.

  • Special Warning: "CONTAINS 1-BROMOALKYNE - POTENTIAL SHOCK SENSITIVITY."

Operational Diagrams

Diagram 1: Waste Segregation Decision Tree

This logic flow ensures the material ends up in the correct incineration stream (High Temperature Incineration with Scrubber).

DisposalLogic Start Start: 1,4-Dibromobut-1-yne Waste StateCheck Is the material Pure or in Solution? Start->StateCheck Pure Pure / Neat Liquid StateCheck->Pure Pure Solution Dilute Solution (<10%) StateCheck->Solution Solution DilutionStep ACTION: Dilute with CH2Cl2 or Toluene (Target <10% conc) Pure->DilutionStep Required for Safety Segregation Segregate: Halogenated Organic Waste Stream Solution->Segregation DilutionStep->Segregation Container Container: HDPE or Amber Glass (Vented) Segregation->Container Labeling Label: 'Contains 1-Haloalkyne' Warning: Reactive Container->Labeling Final Handover to EHS / Incineration Labeling->Final

Caption: Decision matrix for stabilizing and segregating 1,4-Dibromobut-1-yne waste.

Diagram 2: Spill Response Protocol

Immediate actions for a benchtop spill (10mL - 500mL).

SpillResponse Spill Spill Detected Evacuate 1. Evacuate & Ventilate (Lachrymator Risk) Spill->Evacuate PPE 2. Don PPE: Silver Shield Gloves + Goggles Evacuate->PPE Absorb 3. Absorb: Use Vermiculite or Sand (Do NOT use paper towels) PPE->Absorb Collect 4. Collect: Plastic Scoop -> HDPE Jar Absorb->Collect Decon 5. Surface Decon: Soap & Water Wash Collect->Decon

Caption: Emergency workflow for containing laboratory spills of brominated alkynes.

Quantitative Data & Specifications

ParameterSpecificationScientific Reasoning
Compatible Solvents Dichloromethane (DCM), Chloroform, TolueneHalogenated solvents maintain waste stream integrity; Toluene is inert.
Incompatible Materials Strong Bases (NaOH, KOH), Azides, OxidizersBases can dehydrohalogenate to explosive poly-ynes; Azides form explosive azidobutynes.
Glove Material Laminate (Silver Shield) or VitonOrganobromides permeate Standard Nitrile gloves in <5 mins.
Storage Temp 2°C – 8°C (Refrigerated)Reduces rate of autocatalytic decomposition (HBr formation).
Flash Point ~98°C (Predicted)Classified as Combustible, not Flammable, but vapors are heavy.

References

  • National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 13249148, 1,4-Dibromobut-1-yne. Retrieved from [Link]

  • European Chemicals Agency (ECHA). Substance Information: 1,4-dibromobut-1-yne (EC 988-693-4).[4] Retrieved from [Link][4]

  • National Research Council (US) Committee on Prudent Practices in the Laboratory. Prudent Practices in the Laboratory: Handling and Management of Chemical Hazards. National Academies Press (US). Retrieved from [Link]

Sources

Personal protective equipment for handling 1,4-Dibromobut-1-yne

Author: BenchChem Technical Support Team. Date: March 2026

Technical Safety & Operational Guide: 1,4-Dibromobut-1-yne

Executive Summary

Handling 1,4-Dibromobut-1-yne requires a departure from standard organic bromide protocols due to the unique instability of the 1-bromoalkyne functional group. Unlike its saturated analog (1,4-dibromobutane), this compound possesses an energetic triple bond coupled with a terminal bromine (Br-C≡C-), rendering it potentially shock-sensitive, thermally labile, and a potent alkylating agent. This guide prioritizes the mitigation of high-energy decomposition and lachrymatory exposure risks.

Part 1: Risk Assessment & Chemical Identity

Compound Identity:

  • IUPAC Name: 1,4-Dibromobut-1-yne

  • CAS Number: 91219-60-2[1]

  • Structure:

    
    
    
  • Physical State: Liquid (typically pale yellow to colorless).

The "Why" Behind the Hazard: The danger lies in the C(sp)-Br bond . 1-Haloalkynes are endothermic compounds; the bond between the alkyne carbon and bromine is weaker and more polarized than in alkyl bromides. This creates two distinct risks:

  • Energetic Decomposition: Upon heating or catalytic initiation (e.g., by transition metals), the molecule can undergo violent decomposition or polymerization.

  • Alkylating Power: The compound is a dual-mode electrophile, capable of alkylating biological nucleophiles (DNA/proteins) at both the alkyl and alkynyl positions, leading to severe cytotoxicity and lachrymatory effects.

GHS Hazard Classification Table

Hazard ClassCategoryHazard StatementOperational Implication
Physical Combustible LiquidH227Store away from heat/sparks.[2][3] Do not distill to dryness.
Health Skin IrritationH315Causes skin irritation.[1][2][3][4][5][6][7] Double-gloving required.
Health Eye Damage H318 Causes serious eye damage. Face shield mandatory.[6]
Health STOT-SEH335May cause respiratory irritation.[1][2][3][4][5][6][7][8] Fume hood use only.
Reactivity Not GHS ListedEnergeticWarning: 1-Bromoalkynes may be shock/heat sensitive.

Part 2: The Defense Layer (PPE & Engineering Controls)

Standard lab coats are insufficient. The lachrymatory and corrosive nature of this compound demands a barrier strategy focused on permeation resistance and face protection .

Hand Protection Strategy
  • Primary Barrier (Inner): Nitrile (4 mil).

  • Secondary Barrier (Outer): Silver Shield® (Laminate) or Viton®.

    • Scientific Rationale: Standard nitrile degrades rapidly upon exposure to low-molecular-weight organobromides. Laminate gloves provide >4-hour breakthrough times, preventing "silent permeation" where the chemical reaches the skin without visible glove damage.

  • Protocol: Inspect outer gloves immediately after any contact. If splashed, strip both layers and wash hands immediately.

Respiratory & Eye Protection
  • Engineering Control: All operations must occur inside a certified chemical fume hood with the sash at the lowest working position.

  • Eye Protection: Chemical splash goggles (indirect vented) are mandatory . Safety glasses are not acceptable due to the risk of vapor bypass causing lachrymation/blindness.

  • Face Protection: A polycarbonate face shield must be worn during transfer, synthesis, or disposal to protect against potential pressure-release splashes or glass failure.

Part 3: Operational Protocol

This workflow minimizes thermal stress and exposure.

G Start Start: Risk Assessment Prep Preparation: Check Glassware for Cracks Prepare Ice Bath Start->Prep PPE Don PPE: Laminate Gloves + Goggles + Face Shield Prep->PPE Transfer Transfer/Weighing: Inside Fume Hood ONLY Use Tared Syringe PPE->Transfer Verified Reaction Reaction Setup: Maintain < 25°C Shield from Light Transfer->Reaction Slow Addition Disposal Disposal: Segregate Halogenated Waste NO Strong Bases Reaction->Disposal Post-Exp

Figure 1: Operational workflow for handling 1,4-Dibromobut-1-yne, emphasizing temperature control and containment.

Step-by-Step Handling Procedure
  • Environment Prep:

    • Clear the fume hood of incompatible materials (specifically strong bases like NaOH, KOH, or azides).

    • Prepare a secondary containment tray (polypropylene) to catch spills.

    • Light Sensitivity: Wrap reaction vessels in aluminum foil; 1-bromoalkynes can degrade or polymerize under UV/visible light.

  • Transfer & Weighing:

    • Do not weigh in open air.

    • Technique: Use the "difference by syringe" method. Tare a sealed vial, add the reagent via syringe inside the hood, and re-weigh the sealed vial. This prevents vapor release into the lab balance area.

    • Caution: Ensure the syringe plunger is compatible (PTFE-tipped) as the solvent may swell standard rubber plungers.

  • Reaction Parameters:

    • Temperature: Maintain reaction temperature below 30°C . If the reaction is exothermic, use an ice bath before addition.

    • Incompatibility: Avoid mixing with strong nucleophiles or oxidizers unless part of a controlled, cooled synthesis.

Part 4: Emergency & Disposal Protocols

Spill Management (Small Scale < 10 mL):

  • Evacuate: Alert nearby personnel. The lachrymatory effect will be immediate.

  • Isolate: Close the fume hood sash completely.

  • Absorb: Once wearing full PPE (including respirator if outside hood), cover spill with vermiculite or activated carbon pads. Do not use paper towels (fire risk).

  • Clean: Transfer absorbed material to a sealed hazardous waste container. Wash the area with a dilute soap solution, not strong oxidizers.

Disposal Strategy:

  • Never dispose of down the drain.

  • Segregation: Label clearly as "Halogenated Organic Waste - Potentially Reactive."

  • Quenching (Reaction Mixtures):

    • If the reagent is unreacted in a mixture, do not add strong base to quench (risk of forming explosive acetylides or polymerization).

    • Dilute with a combustible solvent (like acetone or ethyl acetate) and package for incineration.

    • Why? Incineration is the only safe destruction method for the energetic C-Br alkyne bond.

References

  • National Center for Biotechnology Information (2026). PubChem Compound Summary for CID 13249148, 1,4-Dibromobut-1-yne. Retrieved March 7, 2026 from [Link]

Sources

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